molecular formula C6H6ClNO3 B1375355 Ethyl 5-chloroisoxazole-3-carboxylate CAS No. 343566-56-3

Ethyl 5-chloroisoxazole-3-carboxylate

Cat. No.: B1375355
CAS No.: 343566-56-3
M. Wt: 175.57 g/mol
InChI Key: NXEVNGXFHGZHPC-UHFFFAOYSA-N
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Description

Ethyl 5-chloroisoxazole-3-carboxylate (CAS 343566-56-3) is a chemical compound with the molecular formula C 6 H 6 ClNO 3 and a molecular weight of 175.57 g/mol. It is offered for Research Use Only and should be stored sealed in dry conditions between 2-8°C . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis. A significant application of this compound is in the research and development of novel antiviral agents. Specifically, it is a key precursor in the synthesis of pleconaril analogs, which are capsid-binding inhibitors investigated for their activity against enteroviruses such as Coxsackievirus B3 . The 5-chloro group on the isoxazole ring is a reactive site that allows for further functionalization, making it a valuable starting material for creating diverse chemical libraries aimed at discovering new therapeutic compounds . Researchers value this reagent for its role in exploring structure-activity relationships in drug discovery projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEVNGXFHGZHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343566-56-3
Record name ethyl 5-chloro-1,2-oxazole-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 5-chloroisoxazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Isoxazole derivatives are integral to numerous pharmacologically active compounds, valued for their diverse biological activities.[1][2] This document details a robust and efficient synthetic protocol via the cyclocondensation of ethyl 2-chloro-3-oxobutanoate with hydroxylamine hydrochloride. The causality behind experimental choices, a step-by-step methodology, and a thorough characterization framework are presented. The characterization section establishes a self-validating system, confirming the structure and purity of the title compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in a wide array of approved therapeutic agents such as the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the immunosuppressant Leflunomide.[3][4] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole interactions.

This compound, in particular, serves as a versatile building block in synthetic chemistry.[5] The ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a vector for molecular elaboration. The chlorine atom at the 5-position is a key functional handle, susceptible to nucleophilic substitution, which allows for the introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

Synthesis Methodology: A Rational Approach

The most direct and reliable synthesis of 3,5-disubstituted isoxazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[3][7] This pathway offers high regioselectivity and proceeds under mild conditions. For the title compound, the strategy involves the cyclocondensation of a β-ketoester, ethyl 2-chloro-3-oxobutanoate, with hydroxylamine hydrochloride.

Reaction Scheme

The overall transformation is illustrated below:

Reaction Scheme for the synthesis of this compound

Figure 1: Synthesis of this compound from Ethyl 2-chloro-3-oxobutanoate and Hydroxylamine Hydrochloride.

Reaction Mechanism

The reaction proceeds through two key stages:

  • Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl (C3) of the β-ketoester. This is mechanistically favored over an attack on the ester carbonyl. Subsequent dehydration leads to the formation of an oxime intermediate.

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the oxime then attacks the ester carbonyl carbon. This intramolecular cyclization forms a five-membered heterocyclic intermediate, which readily dehydrates under the reaction conditions (typically heating in ethanol) to yield the stable aromatic isoxazole ring.[4]

Causality in Experimental Design
  • Choice of Starting Materials: Ethyl 2-chloro-3-oxobutanoate is an ideal precursor as it contains the required carbon backbone and pre-installs the chloro and ethyl carboxylate functionalities at the correct positions.[8][9] Hydroxylamine hydrochloride is a stable, commercially available source of hydroxylamine.[7]

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction, which often benefits from a protic medium. It is also easily removed during work-up.

  • Temperature: Heating to reflux is typically required to provide the activation energy for the dehydration steps, driving the reaction to completion.[10]

  • Work-up: Pouring the reaction mixture into ice water causes the organic product, which is less soluble in water than the inorganic byproducts and excess reagents, to precipitate or be easily extracted.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

G cluster_react Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification A Ethyl 2-chloro-3-oxobutanoate D Combine & Reflux A->D B Hydroxylamine Hydrochloride B->D C Ethanol (Solvent) C->D E Cool Reaction Mixture D->E Reaction Completion (TLC) F Pour into Ice Water E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Crude Product I->J K Column Chromatography (Silica Gel) J->K L Pure Product K->L

Caption: A workflow diagram of the synthesis and purification process.

Detailed Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloro-3-oxobutanoate (10.0 g, 60.7 mmol).[9][11]

  • Add ethanol (100 mL) to dissolve the starting material.

  • Add hydroxylamine hydrochloride (4.64 g, 66.8 mmol, 1.1 equivalents) to the solution. A base such as sodium bicarbonate (5.2 g, 61.9 mmol) may be added to neutralize the HCl as it is liberated, though heating in ethanol is often sufficient.[12]

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Pour the resulting residue into 200 mL of ice-cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid or oil.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Characterization Logic Diagram

This diagram illustrates how different analytical techniques are used to verify specific structural features of the target molecule.

G cluster_mol Target Molecule This compound cluster_tech Analytical Techniques cluster_feat Structural Features Verified M C₆H₆ClNO₃ MW: 175.57 NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR FTIR Spectroscopy F_NMR Proton Environment Carbon Skeleton (e.g., -CH₃, -CH₂, C=O, Isoxazole Ring) NMR->F_NMR Confirms F_MS Molecular Weight Elemental Composition (Presence of Cl) MS->F_MS Confirms F_IR Functional Groups (C=O, C=N, N-O, C-Cl) IR->F_IR Confirms

Caption: The logical relationship between analytical techniques and the features they verify.

Spectroscopic Data Analysis

The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.[13][14][15]

Technique Parameter Expected Data for this compound
¹H NMR Chemical Shift (δ)~ 6.8-7.0 ppm (s, 1H, isoxazole C4-H)~ 4.4-4.5 ppm (q, 2H, -OCH₂ CH₃)~ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃ )
Multiplicitys = singlet, q = quartet, t = triplet
¹³C NMR Chemical Shift (δ)~ 160 ppm (Ester C =O)~ 158 ppm (Isoxazole C 5-Cl)~ 155 ppm (Isoxazole C 3-COOEt)~ 105 ppm (Isoxazole C 4-H)~ 63 ppm (-OCH₂ CH₃)~ 14 ppm (-OCH₂CH₃ )
FTIR Wavenumber (cm⁻¹)~ 1730-1750 cm⁻¹ (C=O stretch, ester)~ 1580-1610 cm⁻¹ (C=N stretch, isoxazole ring)~ 1450-1480 cm⁻¹ (C=C stretch, isoxazole ring)~ 900-950 cm⁻¹ (N-O stretch, isoxazole ring)~ 750-800 cm⁻¹ (C-Cl stretch)
Mass Spec. m/z[M]⁺˙ : 175 (³⁵Cl), 177 (³⁷Cl) in ~3:1 ratio[M-OC₂H₅]⁺ : 130 (³⁵Cl), 132 (³⁷Cl)

Safety and Handling

Good laboratory practice must be followed at all times.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[16][17]

  • Handling Reagents:

    • Ethyl 2-chloro-3-oxobutanoate: Corrosive and flammable. Handle in a well-ventilated fume hood away from ignition sources.[8]

    • Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Handling Product: The product, this compound, should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16][18]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The presented protocol, based on the cyclocondensation of readily available starting materials, is efficient and scalable. The comprehensive characterization framework, employing NMR, FTIR, and MS, provides a robust system for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and medicinal chemistry. The insights into the reaction mechanism and experimental design are intended to empower researchers to adapt and apply this methodology confidently in their work.

References

  • Bala, S., et al. (2014). An efficient approach for the parallel solid phase synthesis of isoxazole and isoxazoline derivatives has been developed. National Institutes of Health. [Link]

  • Kaur, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Dounay, A. B., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Karami, B., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • ChemSrc. (N.D.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. ChemSrc. [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • IJCRT. (2020). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. RSC. [Link]

  • Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health. [Link]

  • ResearchGate. (N.D.). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. [Link]

  • Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate. ChemBK. [Link]

  • Matrix Fine Chemicals. (N.D.). ETHYL 2-CHLORO-3-OXOBUTANOATE. Matrix Fine Chemicals. [Link]

  • Royal Society of Chemistry. (N.D.). Supporting Information. RSC. [Link]

  • Micetich, R. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. [Link]

  • PubChem. (N.D.). Ethyl 2-chloroacetoacetate. National Center for Biotechnology Information. [Link]

  • PrepChem.com. (N.D.). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-chloroisoxazole-3-carboxylate: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloroisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The isoxazole ring is a key structural motif in numerous pharmacologically active compounds, valued for its delicate balance of stability and controlled reactivity.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound, offering insights for its application in drug discovery and as a versatile synthetic building block.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the isoxazole ring via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] A plausible and efficient synthetic route is outlined below.

Synthetic Workflow

Synthesis of this compound cluster_step1 Step 1: Oximation cluster_step2 Step 2: Generation of Nitrile Oxide cluster_step3 Step 3: Cycloaddition start Ethyl glyoxylate intermediate1 Ethyl 2-chloro-2-(hydroxyimino)acetate (Ethyl chloroximidoacetate) start->intermediate1  1. Oximation intermediate2 Chloroformonitrile oxide (Nitrile Oxide Intermediate) intermediate1->intermediate2  2. Chlorination product This compound intermediate2->product  3. [3+2] Cycloaddition alkyne Ethyl propiolate alkyne->product reagent1 Hydroxylamine (NH2OH) reagent1->intermediate1 reagent2 Chlorinating Agent (e.g., NCS) reagent2->intermediate2 reagent3 Base (e.g., Triethylamine) reagent3->product Ester Hydrolysis ester This compound acid 5-Chloroisoxazole-3-carboxylic acid ester->acid  Acidic Hydrolysis salt 5-Chloroisoxazole-3-carboxylate salt ester->salt  Basic Hydrolysis reagent_acid H₃O⁺ reagent_acid->acid reagent_base OH⁻ reagent_base->salt

Figure 2: Hydrolysis of this compound.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and characterization of isoxazole derivatives, adaptable for this compound.

Synthesis of this compound (Proposed)

Materials:

  • Ethyl glyoxylate

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate:

    • Dissolve ethyl glyoxylate and hydroxylamine hydrochloride in ethanol and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the resulting ethyl 2-(hydroxyimino)acetate in DCM and add NCS portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • [3+2] Cycloaddition:

    • Dissolve the crude ethyl 2-chloro-2-(hydroxyimino)acetate and ethyl propiolate in anhydrous diethyl ether.

    • Cool the solution to 0 °C and add triethylamine dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the triethylammonium chloride salt and wash with diethyl ether.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze coupling constants to elucidate the connectivity of protons.

  • Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

  • Identify the characteristic absorption bands for the functional groups present, such as the C=O of the ester and the C=N of the isoxazole ring.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Acquire the mass spectrum in a suitable ionization mode (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to support the proposed structure.

Melting Point Determination:

  • Place a small amount of the solid sample in a capillary tube.

  • Use a melting point apparatus to slowly heat the sample.

  • Record the temperature range over which the sample melts. A narrow melting range is indicative of a pure compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Chlorosuccinimide is a corrosive and oxidizing agent; handle with care.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Qi, X., et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1111.
  • Royal Society of Chemistry. (2019).
  • ChemSynthesis. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)
  • International Journal of Creative Research Thoughts. (2025).
  • Der Pharma Chemica. (2012).
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • ResearchGate. (2025).
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • Echemi. (n.d.).
  • Al-Tel, T. H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 27(23), 8205.
  • Wiley-VCH. (2007).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl...
  • ChemicalBook. (n.d.).
  • ChemSynthesis. (2025).
  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz)
  • Maiuolo, L., et al. (2021). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.
  • Chem-Impex. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubMed Central. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Organic Chemistry Data. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).
  • PubChem. (n.d.).
  • ChemSynthesis. (2025). 3-methylol-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester.

Sources

Spectroscopic Profile of Ethyl 5-Chloroisoxazole-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 5-chloroisoxazole-3-carboxylate, a key heterocyclic compound with significant applications in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the spectral features, empowering researchers to confidently identify and characterize this molecule.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules. Their prevalence in pharmaceuticals and agrochemicals drives the need for robust analytical methods for their characterization. This compound, with its strategic placement of a chloro group and an ethyl ester, is a versatile intermediate for further chemical modifications. Understanding its spectroscopic signature is paramount for researchers engaged in the synthesis and development of novel isoxazole-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.0-7.2SingletC4-H
¹H~4.4-4.5Quartet-O-CH₂-CH₃
¹H~1.3-1.4Triplet-O-CH₂-CH₃
¹³C~158-160-C=O (Ester)
¹³C~155-157-C5-Cl
¹³C~150-152-C3-COOEt
¹³C~105-107-C4
¹³C~62-63--O-CH₂-CH₃
¹³C~14--O-CH₂-CH₃
Table 2: Predicted IR and Mass Spectrometry Data
Technique Predicted Values Assignment
IR (νmax, cm⁻¹)~2980-3000C-H stretch (alkyl)
~1730-1750C=O stretch (ester)
~1600-1620C=N stretch (isoxazole)
~1450-1480C=C stretch (isoxazole)
~1200-1250C-O stretch (ester)
~800-850C-Cl stretch
Mass Spec (m/z)~175/177[M]⁺∙ (presence of ³⁵Cl/³⁷Cl isotopes)
~130/132[M - OEt]⁺
~102/104[M - COOEt]⁺

Rationale and Interpretation

The predicted data is grounded in the fundamental principles of spectroscopy and analysis of existing data for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The isoxazole ring proton at the C4 position is expected to appear as a singlet in the aromatic region, deshielded by the electronegative oxygen and nitrogen atoms of the ring. The ethyl ester will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

  • ¹³C NMR: The carbon atoms of the isoxazole ring will have distinct chemical shifts. The C5 carbon, bonded to the electron-withdrawing chlorine atom, will be significantly downfield. The C3 carbon, attached to the carboxylate group, will also be downfield. The ester carbonyl carbon will appear at the lowest field, typical for carboxyl functionalities. The ethyl group carbons will have characteristic shifts in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The characteristic stretches for the C=N and C=C bonds within the isoxazole ring will also be present. The C-Cl stretch will likely appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak cluster at m/z 175 and 177, with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would include the loss of the ethoxy group (-OEt) and the entire ethyl carboxylate group (-COOEt).

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard methodologies should be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

    • Perform a background scan before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Compare with Predicted Data Structure_Elucidation->Data_Comparison Final_Confirmation Final Structure Confirmation Data_Comparison->Final_Confirmation

Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound, grounded in established chemical principles and comparative data. The detailed protocols and workflow are designed to assist researchers in the empirical validation of this data. A thorough understanding of the spectroscopic properties of this and related isoxazole derivatives is crucial for advancing the fields of medicinal and materials chemistry.

References

While direct references for the complete spectroscopic data of this compound were not identified, the principles and comparative data used in this guide are based on general knowledge from standard organic chemistry and spectroscopy textbooks, as well as data from various publicly available chemical databases for related isoxazole structures.

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Ethyl 5-Chloroisoxazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies and analytical techniques integral to the crystal structure analysis of ethyl 5-chloroisoxazole-3-carboxylate and its derivatives. As molecules of significant interest in medicinal chemistry and materials science, a profound understanding of their three-dimensional architecture is paramount for elucidating structure-property relationships and designing novel therapeutic agents and functional materials. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the interpretation of complex structural data.

The Strategic Importance of Crystal Structure Analysis

The precise arrangement of atoms and molecules in the solid state dictates a substance's physical and chemical properties, including solubility, stability, bioavailability, and solid-state reactivity. For this compound derivatives, which are key building blocks in the synthesis of various bioactive compounds, a comprehensive understanding of their crystal packing and intermolecular interactions is crucial for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate is a critical step in pharmaceutical development to ensure the selection of the most stable and effective form.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the three-dimensional structure provides invaluable information for understanding how a molecule interacts with its biological target, thereby guiding the design of more potent and selective drugs.

  • Crystal Engineering: The ability to predict and control the packing of molecules in a crystal allows for the rational design of materials with desired properties, such as enhanced solubility or improved mechanical strength.

This guide will navigate through the essential experimental and computational techniques employed to unlock this critical structural information.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey of crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are pivotal, as they directly impact the purity of the compound and the quality of the resulting crystals.

Synthesis of this compound Derivatives

The synthesis of the isoxazole core can be achieved through various established methods. A common and effective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For this compound, a plausible synthetic pathway is outlined below. The rationale for this multi-step synthesis lies in the controlled introduction of the required functional groups onto the heterocyclic scaffold.

Experimental Protocol: Synthesis of this compound

  • Step 1: Oximation of Glyoxylic Acid. To a solution of glyoxylic acid in water, an aqueous solution of hydroxylamine hydrochloride is added, followed by the slow addition of sodium carbonate to maintain a neutral to slightly basic pH. The reaction mixture is stirred at room temperature to yield 2-(hydroxyimino)acetic acid. The purpose of this step is to generate the precursor for the nitrile oxide.

  • Step 2: Chlorination and Nitrile Oxide Formation. The 2-(hydroxyimino)acetic acid is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable organic solvent like dimethylformamide (DMF). This in situ generates the corresponding hydroxamoyl chloride, which, upon gentle heating or addition of a mild base, eliminates HCl to form the highly reactive nitrile oxide dipole. The choice of NCS provides a reliable and selective method for chlorination.

  • Step 3: 1,3-Dipolar Cycloaddition. The freshly generated nitrile oxide is not isolated but is reacted in situ with ethyl propiolate. The cycloaddition reaction proceeds to form the 5-substituted isoxazole ring, yielding the target compound, this compound. This one-pot approach is efficient as it avoids the isolation of the unstable nitrile oxide intermediate.

  • Step 4: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

SynthesisWorkflow

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. The choice of solvent and technique is critical and often requires empirical screening.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane) is performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual decrease in the solubility of the compound and promoting crystallization.

  • Crystal Mounting: Once suitable crystals are formed, a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

The Power of X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine the unit cell dimensions, space group, and the coordinates of all atoms within the unit cell.

Data Collection and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting and Centering: The mounted crystal is placed on the goniometer of the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then precisely centered in the X-ray beam.

  • Unit Cell Determination: A series of initial diffraction images are collected to determine the dimensions and symmetry of the unit cell.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is irradiated with monochromatic X-rays. The intensities of the diffracted beams are recorded on a detector.[2]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors, such as background scattering and absorption.[3][4]

  • Structure Solution and Refinement: The corrected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

XRayWorkflow

Case Study: Comparative Analysis of Chlorinated and Non-Chlorinated Isoxazole Derivatives

To illustrate the impact of halogen substitution on crystal packing, we will compare the crystallographic data of a chlorinated isoxazole derivative with its non-chlorinated phenyl analogue.

Table 1: Crystallographic Data for Representative Isoxazole Derivatives

ParameterEthyl 3-(4-chlorophenyl)-5-..-isoxazole Derivative[5]Ethyl 5-phenylisoxazole-3-carboxylate[6]
Chemical FormulaC₁₆H₁₇ClN₂O₃C₁₂H₁₁NO₃
Formula Weight320.77217.22
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)11.5494 (13)10.363 (5)
b (Å)12.474 (2)5.898 (5)
c (Å)13.0430 (13)17.585 (5)
α (°)102.369 (11)90
β (°)105.501 (9)97.48 (5)
γ (°)109.001 (13)90
Volume (ų)1615.8 (4)1064.2 (12)
Z44
R-factor0.0440.042

The data presented in Table 1 reveals that the introduction of a chlorine atom and other substituents significantly alters the crystal packing, leading to a change in the crystal system from monoclinic to triclinic and a substantial increase in the unit cell volume.

Advanced Structural Insights: Hirshfeld Surface Analysis

While X-ray crystallography provides the precise coordinates of atoms, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[7][8] This method partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, effectively defining a "molecular surface."

Visualizing Intermolecular Contacts

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. This provides an immediate visual representation of the key interactions stabilizing the crystal structure.

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer

  • Import CIF File: The crystallographic information file (CIF) obtained from the structure refinement is imported into the CrystalExplorer software.[9]

  • Generate Hirshfeld Surface: A molecule within the unit cell is selected, and the Hirshfeld surface is generated.

  • Map Properties: The surface is mapped with dnorm to identify close contacts. Other properties like shape index and curvedness can also be mapped to analyze the surface topology.

  • Generate 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts and can be decomposed to show the contribution of specific atom-atom contacts (e.g., C-H···O, C-H···Cl).

HirshfeldWorkflow

Quantitative Analysis of Intermolecular Interactions

The 2D fingerprint plot provides a quantitative summary of the intermolecular contacts. For ethyl 5-phenylisoxazole-3-carboxylate, the analysis reveals that the crystal packing is dominated by C-H···O hydrogen bonds, forming inversion dimers.[6] In the case of the chlorinated derivative, additional C-H···Cl interactions are expected to play a significant role in the crystal packing.

The Predictive Power of Computational Chemistry

In recent years, computational methods for crystal structure prediction (CSP) have emerged as a valuable tool to complement experimental studies.[10][11] These methods aim to predict the most stable crystal structures of a given molecule based on its chemical diagram.

The Crystal Structure Prediction Workflow

A typical CSP workflow involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.[12]

  • Conformational Analysis: The first step is to identify all low-energy conformations of the molecule in the gas phase.

  • Crystal Packing Generation: For each conformer, a vast number of possible crystal packings are generated using sophisticated search algorithms.

  • Lattice Energy Calculation: The lattice energy of each generated structure is calculated using force fields or more accurate quantum mechanical methods.

  • Structure Ranking: The predicted structures are ranked according to their lattice energies to identify the most likely experimentally observable forms.

CSPWorkflow

The insights gained from CSP can guide experimental polymorph screens and provide a deeper understanding of the factors governing crystal packing.

Conclusion and Future Perspectives

The comprehensive crystal structure analysis of this compound derivatives, integrating synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling, provides a powerful framework for understanding and ultimately controlling the solid-state properties of these important molecules. As experimental techniques become more automated and computational methods more accurate, the synergy between these approaches will continue to drive innovation in drug development and materials science. The ability to rationally design crystalline materials with tailored properties is no longer a distant goal but an increasingly accessible reality.

References

  • Shaik, A., Kirubakaran, S., & Thiruvenkatam, V. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 531–534. [Link]

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1731-1741. [Link]

  • Zhu, Q., & Hattori, S. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2401.08745. [Link]

  • McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 70. [Link]

  • Beran, G. J. O. (2016). Predicting 2D Crystal Packing in Thin Films of Small Molecule Organic Materials. Advanced Functional Materials, 26(46), 8497-8506. [Link]

  • Karle, J. M. (1992). Ab Initio prediction of possible crystal structures for general organic molecules. Journal of computational chemistry, 13(10), 1263-1275. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

  • Scribd. (2019). CrystalExplorer17 User Guide. [Link]

  • Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • CrystalExplorer. (n.d.). Quick Start - CrystalExplorer Basics. [Link]

  • Chandra, S., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o987. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • ResearchGate. (2021). A beginner's guide to X-ray data processing. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

  • Soman, R. (2015). Crystal Explorer Manual for Hirshfeld Surface Analysis (Crystalexplorer Software). [Link]

  • Claisen, L. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1378. [Link]

  • Zaitsev, A. V., et al. (2016). Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]isoxazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 104-106. [Link]

  • Maiuolo, L., et al. (2019). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Molecules, 24(12), 2285. [Link]

  • D'onofrio, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

Sources

Solubility of Ethyl 5-chloroisoxazole-3-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 5-chloroisoxazole-3-carboxylate in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted isoxazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility, in particular, is a cornerstone of a drug's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1] Understanding the solubility of this compound in various organic solvents is therefore not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthesis, purification, and formulation development.[2]

This technical guide provides a comprehensive overview of the expected solubility of this compound, grounded in fundamental chemical principles. It further outlines a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to make data-driven decisions.

Theoretical Assessment of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent, a principle encapsulated by the adage "like dissolves like."[3] An analysis of the molecular structure of this compound provides valuable insights into its anticipated solubility profile.

Figure 1: Structure of this compound

Key structural features influencing solubility include:

  • The Isoxazole Ring: This five-membered aromatic heterocycle contains both nitrogen and oxygen atoms, imparting a degree of polarity and the ability to participate in dipole-dipole interactions.

  • The Ethyl Ester Group (-COOCH₂CH₃): The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.[4][5] This feature suggests potential solubility in protic solvents. However, the ethyl group is nonpolar and contributes to the molecule's lipophilicity.

  • The Chloro Group (-Cl): The electronegative chlorine atom introduces a polar C-Cl bond and contributes to the overall molecular weight and lipophilicity.

Based on these features, this compound is expected to be a compound of intermediate polarity. It is unlikely to be highly soluble in water due to the lack of hydrogen bond donating groups and the presence of the nonpolar ethyl and chloro substituents.[5] Conversely, it is anticipated to exhibit good solubility in a range of common organic solvents that can engage in dipole-dipole interactions or serve as hydrogen bond acceptors.

Qualitative Solubility Profile in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound across a spectrum of solvents, categorized by their polarity. This profile is predictive and serves as a starting point for experimental verification.

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Expected SolubilityRationale
Polar Protic Methanol, Ethanol33, 24Soluble to Freely Soluble Capable of hydrogen bonding with the ester and isoxazole oxygens.
Polar Aprotic Acetone, Ethyl Acetate21, 6Freely Soluble Good dipole-dipole interactions; ethyl acetate is structurally similar to the ester functional group.
Dimethyl Sulfoxide (DMSO)47Very Soluble Highly polar aprotic solvent capable of strong dipole-dipole interactions.
Less Polar Dichloromethane (DCM)9Freely Soluble Effective at dissolving moderately polar organic compounds.
Chloroform5Soluble Similar to DCM in its solvent properties.
Nonpolar Toluene, Hexane2.4, 1.9Slightly Soluble to Insoluble Lacks the polarity to effectively solvate the polar regions of the molecule.
Aqueous Water80Insoluble to Very Slightly Soluble Limited hydrogen bonding capability and significant nonpolar character.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While theoretical assessment is invaluable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for measuring thermodynamic solubility due to its reliability for even poorly soluble compounds.[6] The protocol below is designed to be self-validating, ensuring that true equilibrium is achieved and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that a saturated solution is formed and is in equilibrium with the undissolved solid.[6] The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method.

Experimental Workflow

G A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Allow solid to settle or centrifuge to obtain a clear supernatant. B->C D 4. Sampling & Dilution Carefully withdraw an aliquot of the supernatant and dilute. C->D E 5. Quantification Analyze the diluted sample using a calibrated method (e.g., HPLC). D->E F 6. Data Analysis Calculate solubility based on the concentration and dilution factor. E->F

Figure 2: Workflow for the Shake-Flask Solubility Determination Method

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add an excess of finely powdered this compound. The excess should be visually apparent throughout the experiment to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.[7]

  • Phase Separation:

    • Once equilibration is complete, remove the vials and allow them to stand undisturbed at the same constant temperature for a sufficient time for the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the vials at a moderate speed. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To prevent contamination with solid particles, it is advisable to use a filter tip or to pre-filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

    • Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be prepared using standards of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility Measurements

To ensure the trustworthiness and reproducibility of solubility data, several factors must be carefully controlled:

  • Temperature: The solubility of most solids increases with temperature.[8][9] Therefore, maintaining a constant and accurately recorded temperature during equilibration is paramount.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound of high purity.

  • Solid-State Form: Different crystalline forms (polymorphs) or an amorphous form of a compound can have different solubilities.[6] The solid form of the material used should be characterized (e.g., by PXRD) and reported.

  • pH of the Medium: While less critical for neutral organic solvents, if aqueous or buffered systems are used, the pH can dramatically influence the solubility of ionizable compounds.[10]

Advanced and High-Throughput Solubility Screening

In modern drug discovery, high-throughput screening (HTS) methods are often employed for early-stage solubility assessment.[7] Techniques like laser nephelometry, which measures light scattering from undissolved particles, can provide rapid, albeit kinetic, solubility data.[1] While these methods are excellent for ranking compounds, the thermodynamic data generated from the shake-flask method remains the definitive measure for later-stage development.

Conclusion

This compound, based on its molecular structure, is predicted to be a compound with good solubility in a range of polar aprotic and polar protic organic solvents, and limited solubility in nonpolar and aqueous media. This guide provides the theoretical foundation for these expectations and, more importantly, a detailed, robust protocol for their experimental verification. By adhering to the principles of scientific integrity and meticulous experimental control outlined herein, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing promising molecules through the drug development pipeline.

References

  • Google. (n.d.). Current time information in Toronto, CA.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Molbase. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report.
  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • Echemi. (n.d.). ethyl isoxazole-3-carboxylate.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Padua. (2024). Predicting drug solubility in organic solvents mixtures.
  • International Journal of Pharmaceutical and Clinical Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • ChemicalBook. (n.d.). ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis.
  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • International Journal for Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • OER Commons. (n.d.). Experiment 2 - Identification of a Substance - General Chemistry I Laboratory Manual.
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.

Sources

Navigating the Thermal Landscape of Ethyl 5-chloroisoxazole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Criticality of Thermal Stability

In the realm of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a data point; it is a cornerstone of safety, efficacy, and manufacturability. For heterocyclic compounds such as Ethyl 5-chloroisoxazole-3-carboxylate, a molecule of significant interest due to the prevalence of the isoxazole moiety in medicinal chemistry, a thorough understanding of its behavior under thermal stress is paramount.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, eschews a generic template to provide a focused, in-depth exploration of the thermal stability and decomposition pathways of this specific isoxazole derivative. Our approach is rooted in the principles of causality, self-validating protocols, and authoritative scientific grounding to empower researchers in their pursuit of robust and safe chemical entities.

The Isoxazole Core: A Double-Edged Sword of Reactivity and Instability

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making it a versatile scaffold in drug design. However, the inherent weakness of the N-O bond also renders the isoxazole ring susceptible to thermal degradation.[3][4][5][6][7] Understanding the thermal decomposition of this compound, therefore, begins with an appreciation of the fundamental chemistry of the isoxazole core.

Theoretical and experimental pyrolysis studies of isoxazole and its derivatives have elucidated a primary decomposition pathway initiated by the homolytic cleavage of the N-O bond.[3][4][5][6] This initial step leads to the formation of a highly reactive vinylnitrene intermediate, which can then undergo a cascade of rearrangements to yield a variety of products, including nitriles, ketenimines, and oxazoles.[4][6] Specifically for isoxazole, a major thermal decomposition channel is proposed to proceed through an intermediate to form acetonitrile and carbon monoxide.[3]

The substituents on the isoxazole ring play a crucial role in dictating the precise decomposition pathway and the overall thermal stability of the molecule. In the case of this compound, we must consider the influence of both the 5-chloro and the 3-carboxylate groups. The electron-withdrawing nature of the chlorine atom and the carboxylate group can significantly impact the electron density of the isoxazole ring and, consequently, its susceptibility to thermal cleavage.

A Trilateral Approach to Thermal Analysis: DSC, TGA, and Pyrolysis-GC-MS

A comprehensive assessment of thermal stability necessitates a multi-faceted analytical approach. We advocate for a trilateral strategy employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This combination of techniques provides a holistic view of the material's thermal properties, from energetic transitions and mass loss to the identification of volatile decomposition products.

Diagram 1: Trilateral Analytical Workflow

G cluster_0 Thermal Analysis Workflow A This compound Sample B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Pyrolysis-GC-MS A->D E Thermal Profile: Melting Point, Decomposition Onset B->E F Mass Loss Profile: Decomposition Stages, Kinetics C->F G Decomposition Product Identification D->G H Comprehensive Thermal Stability Assessment E->H F->H G->H G cluster_0 Proposed Thermal Decomposition of this compound A Ethyl 5-chloroisoxazole- 3-carboxylate B N-O Bond Cleavage (Initial Step) A->B Heat (Δ) C Vinylnitrene Intermediate B->C D Rearrangement & Fragmentation C->D E Ethyl 2-chloro-3-oxopropanenitrile + CO2 D->E F Ethyl Chloroacetate + Acetonitrile D->F G HCl Elimination D->G H Further Fragmentation Products E->H F->H G->H

Sources

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 5-chloroisoxazole-3-carboxylate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point for drug discovery and development. Ethyl 5-chloroisoxazole-3-carboxylate, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of the reaction mechanism for its formation, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthesis from first principles.

This guide will dissect the two primary stages of the synthesis: the construction of the isoxazole ring via a [3+2] cycloaddition reaction, and the subsequent regioselective chlorination to yield the final product.

Part 1: Synthesis of the Isoxazole Ring via [3+2] Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, in this case, an alkyne.[1][2] This powerful and convergent method allows for the efficient construction of the five-membered heterocyclic ring.[3] The overall process for forming the precursor, ethyl isoxazole-3-carboxylate, is a two-step sequence involving the in situ generation of the nitrile oxide followed by its reaction with acetylene.

In Situ Generation of Ethoxycarbonylformonitrile Oxide

The nitrile oxide required for this synthesis is ethoxycarbonylformonitrile oxide. Due to the high reactivity and propensity of nitrile oxides to dimerize, they are typically generated in situ from a stable precursor.[4] The precursor of choice for this reaction is Ethyl 2-chloro-2-(hydroxyimino)acetate.[1][5]

Treatment of Ethyl 2-chloro-2-(hydroxyimino)acetate with a mild base, such as sodium bicarbonate or triethylamine, facilitates a dehydrochlorination reaction to yield the transient ethoxycarbonylformonitrile oxide.[1][5] The electron-withdrawing nature of the adjacent ethoxycarbonyl group enhances the acidity of the oxime proton, allowing for facile deprotonation and subsequent elimination of the chloride ion.

G In Situ Generation of Ethoxycarbonylformonitrile Oxide cluster_0 Precursor and Base cluster_1 Intermediate and Product Ethyl 2-chloro-2-(hydroxyimino)acetate Ethyl 2-chloro-2-(hydroxyimino)acetate Nitrile Oxide Ethoxycarbonylformonitrile Oxide (1,3-dipole) Ethyl 2-chloro-2-(hydroxyimino)acetate->Nitrile Oxide Dehydrochlorination Base Base (e.g., NaHCO₃) Base->Nitrile Oxide Byproducts BH⁺ + Cl⁻

Caption: Workflow for the in-situ generation of the nitrile oxide.

The [3+2] Cycloaddition Reaction

Once generated, the ethoxycarbonylformonitrile oxide readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. To form the parent ethyl isoxazole-3-carboxylate, the simplest alkyne, acetylene, is used. This reaction is a concerted pericyclic process, meaning that the new sigma bonds are formed in a single transition state, leading to a high degree of stereospecificity, though this is not a factor with a symmetrical alkyne like acetylene.[2]

The regioselectivity of the cycloaddition is a critical consideration. In the reaction between an unsymmetrical alkyne and a nitrile oxide, two regioisomers can potentially be formed. However, with acetylene, this is not a concern. The reaction proceeds to give a single product, ethyl isoxazole-3-carboxylate.

G [3+2] Cycloaddition Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product Nitrile_Oxide Ethoxycarbonylformonitrile Oxide TS Concerted Transition State Nitrile_Oxide->TS Acetylene Acetylene Acetylene->TS Isoxazole Ethyl isoxazole-3-carboxylate TS->Isoxazole

Caption: The concerted mechanism of the [3+2] cycloaddition.

Experimental Protocol: Synthesis of Ethyl isoxazole-3-carboxylate

This protocol is a representative procedure based on established methods for 1,3-dipolar cycloadditions.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Acetylene gas

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble acetylene gas through the solution.

  • From the dropping funnel, add a solution of triethylamine (1.1 eq) in the anhydrous solvent dropwise over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl isoxazole-3-carboxylate.

Reactant Molar Eq. Typical Yield Reaction Time
Ethyl 2-chloro-2-(hydroxyimino)acetate1.070-85%12-24 hours
AcetyleneExcess
Triethylamine1.1

Part 2: Regioselective Chlorination of Ethyl isoxazole-3-carboxylate

The final step in the synthesis of this compound is the introduction of a chlorine atom at the 5-position of the isoxazole ring. This is achieved through an electrophilic aromatic substitution reaction.

The Chlorinating Agent and Reaction Conditions

A common and effective reagent for the chlorination of electron-rich and some heteroaromatic compounds is N-Chlorosuccinimide (NCS).[6][7] NCS is a solid, easy-to-handle source of electrophilic chlorine ("Cl⁺"). The reaction is typically carried out in a suitable solvent, and for less reactive substrates, an acid catalyst may be employed to enhance the electrophilicity of the chlorine.[6]

The Mechanism and Regioselectivity of Chlorination

The chlorination of the isoxazole ring proceeds via a typical electrophilic aromatic substitution mechanism. The π-electrons of the isoxazole ring act as a nucleophile, attacking the electrophilic chlorine atom of NCS. This results in the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base (such as the succinimide anion) restores the aromaticity of the ring, yielding the chlorinated product.

The regioselectivity of this reaction, specifically the preferential substitution at the 5-position, is a key aspect to understand. The ethoxycarbonyl group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. In such cases, the position of substitution is determined by the relative stability of the possible sigma complex intermediates.

Let's consider the resonance structures for the intermediates formed upon attack at the 4- and 5-positions:

  • Attack at C4: The positive charge in the sigma complex can be delocalized onto the ring nitrogen. However, placing a positive charge on the carbon adjacent to the electron-withdrawing ester group is destabilizing.

  • Attack at C5: The positive charge in the sigma complex can be delocalized onto the ring oxygen and the carbon adjacent to the nitrogen. This distribution of the positive charge, particularly avoiding the carbon directly attached to the deactivating ester group, results in a more stable intermediate compared to attack at the C4 position.

Therefore, the reaction proceeds preferentially through the more stable intermediate, leading to the formation of the 5-chloro substituted product.

G Regioselective Chlorination Mechanism cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Product Formation Isoxazole Ethyl isoxazole-3-carboxylate Sigma_Complex_5 Sigma Complex (Attack at C5 - More Stable) Isoxazole->Sigma_Complex_5 Electrophilic Attack (Favored) Sigma_Complex_4 Sigma Complex (Attack at C4 - Less Stable) Isoxazole->Sigma_Complex_4 Electrophilic Attack (Disfavored) NCS N-Chlorosuccinimide (NCS) NCS->Sigma_Complex_5 NCS->Sigma_Complex_4 Product This compound Sigma_Complex_5->Product Deprotonation Succinimide Succinimide

Caption: Mechanism of regioselective chlorination at the 5-position.

Experimental Protocol: Chlorination of Ethyl isoxazole-3-carboxylate

This protocol is a representative procedure for the chlorination of isoxazoles using NCS.

Materials:

  • Ethyl isoxazole-3-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., Acetonitrile or Chloroform)

  • Optional: Acid catalyst (e.g., Trifluoroacetic acid)

Procedure:

  • In a round-bottom flask, dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in the chosen solvent.

  • Add N-Chlorosuccinimide (1.05-1.2 eq) to the solution in one portion.

  • If required, add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with an aqueous solution of sodium thiosulfate (to quench any remaining NCS), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Reactant Molar Eq. Typical Yield Reaction Time
Ethyl isoxazole-3-carboxylate1.060-80%4-12 hours
N-Chlorosuccinimide1.05-1.2

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. The construction of the isoxazole core through a [3+2] cycloaddition of an in situ generated nitrile oxide with acetylene provides an efficient route to the key intermediate, ethyl isoxazole-3-carboxylate. The subsequent regioselective chlorination at the 5-position, driven by the thermodynamic stability of the corresponding sigma complex intermediate, is effectively achieved using N-chlorosuccinimide. A thorough understanding of these mechanistic details is paramount for the optimization of reaction conditions and the application of this versatile building block in the development of novel therapeutic agents.

References

  • Gordon, I. G., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Al-Zoubi, R. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • Brummond, K. M., & Chen, H. (2013). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 18(11), 13611–13621.
  • ResearchGate. (2022). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]

  • D'annibale, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ResearchGate. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • Zappia, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • Khusnutdinov, R. I., et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(15), 5849.
  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Retrieved from [Link]

  • Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Mechanism for the [2+2+2] cycloaddition of acetylene/acetonitrile to.... Retrieved from [Link]

  • ResearchGate. (n.d.). The [2+2] cycloaddition reactions of ethylene and acetylene derivatives.... Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Retrieved from [Link]

Sources

A Guide for Advanced Synthesis: The Role of Ethyl 5-Chloroisoxazole-3-carboxylate as a Pivotal Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole ring stands out as a "privileged scaffold."[1][2] Its presence in numerous FDA-approved drugs and biologically active compounds is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in critical binding interactions with a wide range of biological targets.[2][3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Within this important class of heterocycles, Ethyl 5-chloroisoxazole-3-carboxylate emerges as a particularly powerful and versatile synthetic building block. Its structure is strategically functionalized with three distinct reactive centers: a reactive chlorine atom at the C5 position, a modifiable ester group at the C3 position, and the isoxazole ring itself, which can undergo unique transformations. This trifecta of reactivity allows researchers to introduce molecular diversity in a controlled and systematic manner, making it an invaluable tool for constructing complex molecular architectures and generating libraries for structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and providing field-proven protocols for its key transformations.

Chapter 1: Core Reactivity and Strategic Transformations

The synthetic power of this compound stems from its predictable and versatile reactivity. The electron-withdrawing nature of the isoxazole ring and the adjacent ester group activates the C5 position, making the chlorine atom an excellent leaving group for nucleophilic substitution. Simultaneously, the molecule can undergo a fascinating and highly useful isomerization to a strained azirine intermediate, unlocking a completely different pathway for acylation chemistry.

Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The most direct application of this building block involves the displacement of the C5 chlorine atom by a variety of nucleophiles. This reaction is the primary method for introducing functional diversity at this position.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution-like mechanism where the nucleophile attacks the electron-deficient C5 carbon. The stability of the isoxazole ring facilitates the departure of the chloride ion. The choice of base and solvent is critical to deprotonate the incoming nucleophile (if necessary) and to facilitate the reaction, which can often be performed under mild conditions. This straightforward transformation is fundamental for creating libraries of 5-substituted isoxazoles. For instance, the reaction with amines is crucial as the resulting 5-amino-substituted isoxazoles are precursors for further synthetic manipulations.[4]

Typical Nucleophiles and Resulting Products:

Nucleophile ClassExampleProduct TypeSignificance
Amines Morpholine, Anilines, Alkylamines5-Amino-isoxazolesKey intermediates, bioactive scaffolds
Thiols Thiophenol, Alkyl thiols5-Thio-isoxazolesIntroduction of sulfur, potential metabolic sites
Alcohols/Phenols Methanol, Phenol5-Alkoxy/Aryloxy-isoxazolesModulation of electronic properties and solubility
The FeCl₂-Catalyzed Isomerization: A Gateway to 2H-Azirine Derivatives

Perhaps the most synthetically elegant and powerful transformation of 5-chloroisoxazoles is their iron(II)-catalyzed isomerization into 2H-azirine-2-carbonyl chlorides.[4][5] This reaction converts the stable heterocyclic starting material into a highly reactive, strained acylating agent, providing a novel and efficient route to a wide range of amides, esters, and thioesters that are otherwise difficult to access.[4]

Mechanistic Rationale: The Fe(II) catalyst is believed to coordinate to the isoxazole ring, weakening the N-O bond and inducing a ring-opening/ring-closing cascade. This process results in the formation of the thermodynamically less stable but kinetically reactive 2H-azirine-2-carbonyl chloride intermediate. This intermediate is not isolated but is trapped in situ by a chosen nucleophile. The use of an ortho-substituted pyridine, such as 2-picoline, is often employed as a non-nucleophilic base to scavenge the HCl generated during the subsequent acylation step.[5]

The overall workflow provides a rapid and efficient method to convert the chloroisoxazole core into diverse acylated products in a one-pot procedure.

G cluster_0 FeCl₂-Catalyzed Isomerization Workflow A Ethyl 5-Chloroisoxazole- 3-carboxylate B [ 2H-Azirine-2-carbonyl Chloride Intermediate ] A->B  FeCl₂ (cat.) C Diverse Acylated Products (Amides, Esters, Thioesters) B->C  + Nucleophile  (in situ trapping) Nu Nucleophile (R-NH₂, R-OH, R-SH) Nu->B G cluster_1 Orthogonal Functionalization Pathways Start Ethyl 5-Chloroisoxazole- 3-carboxylate PathA C5 Nucleophilic Substitution Start->PathA PathB C3 Ester Modification Start->PathB PathC FeCl₂-Catalyzed Isomerization Start->PathC ProdA 5-Substituted Isoxazoles PathA->ProdA ProdB1 Isoxazole-3-carboxylic Acids PathB->ProdB1 Saponification ProdB2 Isoxazole-3-methanols PathB->ProdB2 Reduction ProdC 2H-Azirine Carboxamides/ Esters PathC->ProdC

Sources

Unlocking Novel Chemical Space: A Technical Guide to the Reactivity of Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Potential of a Privileged Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, embedded in numerous clinically approved drugs and serving as a versatile scaffold in drug discovery programs.[1][2] Its unique electronic properties and susceptibility to ring-opening reactions provide a rich playground for synthetic innovation.[1] Within this class of heterocycles, Ethyl 5-chloroisoxazole-3-carboxylate emerges as a particularly valuable building block. The presence of three distinct functional handles—an electrophilic C5 carbon atom activated by a chloro leaving group, an ethyl ester amenable to various transformations, and the isoxazole ring itself, poised for rearrangement—offers a multitude of avenues for structural diversification.

This in-depth technical guide moves beyond cataloging known reactions. It aims to provide researchers, scientists, and drug development professionals with a strategic roadmap for discovering and implementing novel transformations of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to empower the design of next-generation molecules.

Part 1: Ring Metamorphosis - The Azirine Pathway to Novel Amides, Esters, and Thioesters

A truly innovative approach to functionalizing the isoxazole core involves a fascinating ring transformation. Instead of direct nucleophilic substitution at the C5 position, which can be challenging with less reactive nucleophiles, an iron(II)-catalyzed isomerization opens up a new realm of possibilities.[3][4] This reaction proceeds through a highly reactive 2H-azirine-2-carbonyl chloride intermediate, which readily couples with a wide array of nucleophiles.

Mechanism of Action: An Iron-Catalyzed Rearrangement

The transformation is initiated by the coordination of iron(II) chloride to the nitrogen atom of the isoxazole ring. This coordination weakens the N-O bond, facilitating a cascade of electronic rearrangements that ultimately lead to the formation of the strained 2H-azirine ring and the extrusion of the chlorine atom as a carbonyl chloride. The resulting acyl chloride is highly electrophilic and primed for reaction with various nucleophiles.

Azirine Formation cluster_0 Iron(II)-Catalyzed Isomerization start This compound intermediate 2H-Azirine-2-carbonyl chloride Intermediate start->intermediate FeCl2 product Novel Amides, Esters, or Thioesters intermediate->product + Nucleophile nucleophile N, O, or S Nucleophile

Caption: Iron(II)-catalyzed isomerization of 5-chloroisoxazoles.

Experimental Protocol: General Procedure for the Synthesis of 2H-Azirine-2-carboxamides

The following protocol is a generalized procedure adapted from the work of Al-Mutaib et al.[3] and serves as a robust starting point for exploration.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in dry acetonitrile (12.5 mL) under an inert atmosphere (e.g., Argon), add anhydrous FeCl₂ (0.2 mmol, 0.2 equiv.).

  • Isomerization: Stir the mixture at room temperature for 2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Hydrolysis (Optional, for carboxylic acid): Upon completion, add water (12.5 mL) and stir for 15 minutes. Extract the resulting 2H-azirine-2-carboxylic acid with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Acylation: To the crude 2H-azirine-2-carbonyl chloride in acetonitrile, add the desired amine, alcohol, or thiol nucleophile (1.0-3.0 equiv.) and an ortho-substituted pyridine base like 2-picoline (1.0 equiv.). Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water, extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Scope of Nucleophilic Partners
Nucleophile TypeExampleProductReported Yield (%)Reference
Secondary AmineMorpholine2-(Morpholine-4-carbonyl)-2H-azirine77[3]
Primary AmineBenzylamineN-Benzyl-2H-azirine-2-carboxamide72[3]
AnilineAnilineN-Phenyl-2H-azirine-2-carboxamide56[3]

Trustworthiness Note: The self-validating nature of this protocol lies in the clear consumption of the starting isoxazole and the formation of a new, distinct product profile observable by TLC and characterizable by NMR and mass spectrometry. The high reactivity of the in-situ generated acyl chloride ensures efficient coupling with a broad range of nucleophiles.

Part 2: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds via Palladium-Catalyzed Cross-Coupling

The C5-chloro substituent on the isoxazole ring is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[5] This opens the door to the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the accessible chemical space.

Logical Framework for Cross-Coupling Reactions

Cross_Coupling_Workflow cluster_1 Palladium-Catalyzed Cross-Coupling start_cc This compound suzuki Suzuki Coupling (Ar-B(OH)2) start_cc->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start_cc->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (Amine) start_cc->buchwald Pd Catalyst, Base product_aryl 5-Aryl Isoxazole suzuki->product_aryl product_alkynyl 5-Alkynyl Isoxazole sonogashira->product_alkynyl product_amino 5-Amino Isoxazole buchwald->product_amino

Caption: Cross-coupling strategies for functionalizing the C5 position.

A. Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[6] The reaction of this compound with various aryl or heteroaryl boronic acids or esters, in the presence of a palladium catalyst and a base, would yield the corresponding 5-aryl/heteroaryl-isoxazole derivatives.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: Degas the mixture with an inert gas and heat to reflux (typically 80-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

B. Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 5-alkynylisoxazoles.[7] These products are themselves versatile intermediates for further transformations.

Experimental Protocol: A General Sonogashira Coupling Procedure

  • Reaction Setup: To a solution of this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%) in a solvent like THF or DMF, add a base, typically an amine like triethylamine or diisopropylamine.

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

  • Work-up and Purification: Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds.[8][9] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.

Experimental Protocol: A General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 mmol), and a strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ (1.4 mmol) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) for the specified time, monitoring for completion.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: Manipulating the Ester: A Gateway to Further Diversity

The ethyl carboxylate group at the C3 position is not merely a spectator; it is a versatile handle for introducing further molecular complexity.

A. Amide Formation via Hydrolysis and Coupling

A straightforward transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by standard amide coupling reactions.

Experimental Protocol: Two-Step Amide Synthesis

  • Hydrolysis: Stir a solution of this compound in a mixture of THF and water with an excess of LiOH at room temperature until the starting material is consumed. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid, which can be isolated by filtration or extraction.

  • Amide Coupling: To a solution of the 5-chloroisoxazole-3-carboxylic acid (1.0 mmol) and the desired amine (1.1 mmol) in a solvent like DMF, add a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2.0 mmol). Stir at room temperature until the reaction is complete. Work up by diluting with water and extracting the product.

B. Direct Amidation from the Ester

In some cases, direct conversion of the ester to an amide can be achieved, forgoing the need for hydrolysis. This often requires more forcing conditions or specific reagents.

Experimental Protocol: Direct Aminolysis

  • Reaction Setup: In a sealed tube, heat a solution of this compound (1.0 mmol) and a high concentration of the desired amine (e.g., in a solution of ammonia in methanol or with a neat liquid amine) at elevated temperatures (e.g., 100-150 °C).

  • Work-up and Purification: After cooling, remove the excess amine and solvent under reduced pressure and purify the resulting amide by chromatography or recrystallization.

C. Reduction and Ring Opening

Reduction of the ester can lead to the corresponding alcohol. However, under certain reductive conditions, particularly catalytic hydrogenation, the isoxazole ring itself can be cleaved. For instance, palladium-catalyzed hydrogenation of a related ethyl isoxazole-3-carboxylate derivative has been shown to result in a domino reaction involving deoxygenation and reductive ring opening to yield an enaminone.[2] This highlights the potential for complex transformations under reductive conditions.

Conclusion: A Versatile Platform for Chemical Innovation

This compound is far more than a simple heterocyclic building block. Its strategically positioned functional groups provide a launchpad for a diverse array of novel chemical transformations. From iron-catalyzed ring rearrangements to a suite of palladium-catalyzed cross-coupling reactions and manipulations of the ester functionality, the potential for generating novel, high-value molecular architectures is immense. This guide provides a foundational framework and actionable protocols to empower chemists to explore this exciting and underexploited area of chemical space. By understanding the underlying principles and leveraging the methodologies outlined herein, researchers can unlock new avenues for drug discovery and materials science.

References

  • Al-Mutaib, F. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link][3][4]

  • Al-Mutaib, F. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PubMed. [Link][4]

  • ResearchGate. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link][1]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][8]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Antonini, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link][2]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][9]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link][6]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link][7]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • FLORE. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2014). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • RSC Publishing. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Google Patents. (1996). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]

  • PubMed Central. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link][5]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2022). Sonogashira Coupling. [Link]

  • ResearchGate. (2018). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • OUCI. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]

  • Indian Academy of Sciences. (2018). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

  • ResearchGate. (1995). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. [Link]

  • PubMed. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • PubMed Central. (2014). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. [Link]

  • ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-Chloroisoxazole-3-Carboxylate Analogues and Their Basic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions.[1][2] Its derivatives are integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] This guide focuses on a specific, yet versatile, class of these compounds: ethyl 5-chloroisoxazole-3-carboxylate and its analogues. Understanding the fundamental chemical properties of this core, particularly its basicity, is paramount for predicting molecular interactions, optimizing pharmacokinetic profiles, and designing novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not just protocols, but a deeper understanding of the causality behind the synthetic and analytical methodologies, empowering researchers to navigate the complexities of drug discovery with this promising heterocyclic system.

The Isoxazole Core: A Foundation of Low Basicity

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The inherent electronic nature of this ring system dictates its fundamental chemical properties. The isoxazole nitrogen is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in the aromatic sextet.[5] However, the high electronegativity of the adjacent oxygen atom and the nitrogen atom itself results in a significant inductive electron withdrawal from the ring. This electronic arrangement renders the isoxazole ring exceptionally weakly basic.[6]

The pKa of the conjugate acid of unsubstituted isoxazole is reported to be extremely low, in the range of -3.0 to 1.3, signifying that it requires a very strong acid to be protonated.[7] This inherent low basicity is a critical feature for medicinal chemists, as it can influence a molecule's solubility, membrane permeability, and interactions with biological targets.

For the core topic of this guide, This compound , the basicity is further diminished by the presence of two potent electron-withdrawing groups:

  • 5-Chloro Substituent: The inductive effect of the chlorine atom significantly withdraws electron density from the isoxazole ring.

  • 3-Ethyl Carboxylate Group: The ester functionality is also strongly electron-withdrawing through both inductive and resonance effects.

The cumulative effect of these substituents dramatically reduces the electron density on the ring nitrogen, making it an extremely weak base. The exploration of analogues, where the 5-chloro group is replaced by other functionalities, allows for the fine-tuning of this basicity and other physicochemical properties.

Synthesis of this compound and Its Analogues

The synthesis of substituted isoxazoles is a well-established field, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone methodology.[2][7] However, for the specific substitution pattern of this compound, a more tailored approach is often employed.

Synthesis of the Core Scaffold: this compound

A common and efficient route to this key intermediate involves the reaction of ethyl 2-chloro-3-oxobutanoate with hydroxylamine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) in ethanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water to the flask. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • The use of a protic solvent like ethanol facilitates the dissolution of the starting materials and the reaction progress.

  • Sodium acetate is a mild base, sufficient to generate hydroxylamine from its hydrochloride salt without promoting side reactions.

  • Refluxing provides the necessary activation energy for the cyclization and dehydration steps.

  • Standard aqueous work-up and column chromatography are effective for isolating and purifying the moderately polar product.

Synthesis of Analogues: Modifying the 5-Position

The 5-chloro substituent serves as a versatile handle for the synthesis of a variety of analogues through nucleophilic aromatic substitution (SNAr) reactions, although the isoxazole ring's electron deficiency can make it susceptible to ring-opening under harsh basic conditions.[2] More commonly, analogues are synthesized from different starting materials.

2.2.1. 5-Amino Analogues

5-amino-isoxazoles are valuable building blocks for further functionalization.[8] A general approach involves the condensation of a β-ketonitrile with hydroxylamine.

Experimental Protocol: Synthesis of Ethyl 5-Amino-3-methylisoxazole-4-carboxylate [8]

  • Reaction Setup: Dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol. To this, add hydroxylamine hydrochloride.

  • Reaction: Add the β-ketonitrile solution to the hydroxylamine/sodium ethoxide mixture and stir at room temperature.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute hydrochloric acid and extract with an organic solvent. Purify the product by crystallization or column chromatography.

2.2.2. 5-Alkoxy Analogues

The synthesis of 5-alkoxyisoxazoles can be achieved through various methods, including the reaction of β-keto esters with O-alkylhydroxylamines or by functionalizing a pre-formed isoxazole ring.

Characterization of Basic Properties: pKa Determination

Given the extremely low basicity of this compound and its analogues, determining their pKa values presents a significant experimental challenge. Standard aqueous potentiometric titrations are often not feasible due to low solubility and the very weak basic character of the nitrogen atom. Therefore, specialized techniques are required.

Potentiometric Titration in Mixed or Non-Aqueous Solvents

Potentiometric titration remains a robust method for pKa determination.[9] For poorly water-soluble and weakly basic compounds, performing the titration in a mixed-solvent system (e.g., water-methanol, water-dioxane) or a non-aqueous solvent (e.g., acetonitrile, DMSO) is necessary.[10][11]

Experimental Protocol: Potentiometric Titration in a Mixed-Solvent System

  • Instrumentation and Calibration: Use a high-precision pH meter with a combination glass electrode suitable for mixed solvents. Calibrate the electrode using standard aqueous buffers, and then create a correction curve for the specific mixed-solvent composition by titrating a known strong acid with a strong base.

  • Sample Preparation: Prepare a solution of the isoxazole analogue in the chosen mixed-solvent system (e.g., 50:50 water:methanol v/v). The concentration should be as high as solubility allows, typically in the millimolar range.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl in the same solvent mixture). Record the potential (mV) or pH reading after each incremental addition of the titrant.

  • Data Analysis: Plot the pH or potential as a function of the titrant volume. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to pinpoint the inflection point.

Causality of Experimental Choices:

  • Mixed Solvents: Increase the solubility of the hydrophobic analyte. It is crucial to note that the pKa value obtained is an apparent pKa (pKaapp) and is specific to the solvent system used. Extrapolation methods can be employed to estimate the aqueous pKa.[6]

  • Electrode Calibration: Proper calibration and correction are vital as the electrode response can be significantly different in non-aqueous or mixed-aqueous media compared to pure water.

  • Derivative Plots: For very weak bases, the inflection point in the titration curve can be shallow and difficult to identify. Derivative plots amplify this change, allowing for a more accurate determination of the equivalence point.

Diagram of Potentiometric Titration Workflow

G prep Sample Preparation (Dissolve in Mixed Solvent) tit Titration (Add Standard Acid) prep->tit cal Electrode Calibration (Aqueous & Mixed Solvent) cal->tit rec Data Recording (pH/mV vs. Volume) tit->rec plot Plot Titration Curve rec->plot deriv Generate Derivative Plots (1st and 2nd) plot->deriv pka Determine pKa (Inflection Point) deriv->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Method

For compounds possessing a chromophore in proximity to the ionizable center, UV-Vis spectrophotometry offers a highly sensitive method for pKa determination, often requiring much less sample than potentiometry.[12][13] The underlying principle is that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range around the expected pKa. Due to the very low expected pKa, this will likely involve using solutions of strong acids of varying concentrations.

  • Sample Preparation: Prepare a stock solution of the isoxazole analogue in a suitable solvent (e.g., DMSO).

  • Measurement: In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well containing the different buffer solutions.[12] Record the absorbance spectrum (e.g., 200-400 nm) for each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[8]

Causality of Experimental Choices:

  • 96-Well Plate Format: Allows for high-throughput screening and requires minimal sample volume, which is advantageous for poorly soluble compounds.[12]

  • Constant Analyte Concentration: Maintaining a constant total concentration of the analyte across all pH values is crucial for accurate results.

  • Wavelength Selection: Choosing a wavelength with the largest change in absorbance upon protonation maximizes the signal-to-noise ratio and the accuracy of the pKa determination.

Diagram of Spectrophotometric pKa Determination Workflow

G prep_buff Prepare Buffer Series (Varying pH) mix Mix Sample with Buffers (96-well plate) prep_buff->mix prep_samp Prepare Stock Solution (e.g., in DMSO) prep_samp->mix measure Record UV-Vis Spectra mix->measure plot Plot Absorbance vs. pH measure->plot fit Fit to Henderson-Hasselbalch Equation plot->fit pka Determine pKa fit->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Structure-Basicity Relationships of Analogues

The systematic modification of the 5-substituent on the ethyl isoxazole-3-carboxylate core allows for a detailed investigation of structure-basicity relationships.

5-Substituent (X)Expected Effect on BasicityRationale
-ClStrong DecreaseStrong inductive electron-withdrawing effect.
-Br, -IDecreaseInductive electron-withdrawing effect (less than Cl).
-FStrong DecreaseVery strong inductive electron-withdrawing effect.
-H(Reference)
-CH₃Slight IncreaseWeak inductive electron-donating effect.
-OCH₃IncreaseResonance electron-donating effect outweighs inductive withdrawal.
-NH₂Significant IncreaseStrong resonance electron-donating effect.
-NO₂Very Strong DecreaseStrong inductive and resonance electron-withdrawing effects.

Logical Relationship of Substituent Effects on Basicity

G sub 5-Substituent (X) edg Electron-Donating Group (EDG) (-NH₂, -OCH₃, -CH₃) sub->edg is an ewg Electron-Withdrawing Group (EWG) (-Cl, -NO₂) sub->ewg is an edens Increased Electron Density on Nitrogen edg->edens ddens Decreased Electron Density on Nitrogen ewg->ddens inc_base Increased Basicity edens->inc_base dec_base Decreased Basicity ddens->dec_base

Caption: Influence of 5-substituent on isoxazole basicity.

Computational Approaches to pKa Prediction

In silico methods are increasingly valuable for predicting physicochemical properties, including pKa.[14] These approaches can provide estimates of basicity before a compound is synthesized, guiding analogue design.

Methodologies:

  • Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy of protonation. By using a thermodynamic cycle, the pKa in solution can be estimated. The accuracy is highly dependent on the level of theory, basis set, and the solvation model employed.[14]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, topological) with experimentally determined pKa values for a training set of molecules.[12] The resulting model can then be used to predict the pKa of new compounds.

While no specific computationally derived pKa values for this compound are readily available in the literature, these methods provide a powerful avenue for researchers to explore the basicity of novel analogues.

Conclusion

This compound and its analogues represent a class of compounds with significant potential in drug discovery. Their defining characteristic is their extremely low basicity, a direct consequence of the inherent electronic nature of the isoxazole ring, further modulated by the influence of substituents. While this low basicity presents challenges for experimental determination, tailored methodologies such as potentiometric titration in mixed solvents and UV-Vis spectrophotometry can provide reliable pKa values. A thorough understanding of the synthetic routes to these compounds, coupled with a robust characterization of their fundamental physicochemical properties, is essential for the rational design of new and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved from [Link]

  • Isoxazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. (n.d.). Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022, August 31). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • How is the pKa of extremely weak acids determined? - Chemistry Stack Exchange. (2015, March 29). Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine - ResearchGate. (2008, June). Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.). Retrieved from [Link]

  • pKa calculation - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - University of East Anglia. (2022, May 27). Retrieved from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). Retrieved from [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). Retrieved from [Link]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. - ResearchGate. (n.d.). Retrieved from [Link]

  • Potentiometric titrations (Experiment) - Chemistry LibreTexts. (2023, October 9). Retrieved from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (2021, December 5). Retrieved from [Link]

  • A New Approach to the Determination of pKa and pKb of Brønsted–Lowry Weak Acid and Weak Base in Aprotic Solvent - ResearchGate. (2020, August 7). Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (n.d.). Retrieved from [Link]

  • synthetic reactions using isoxazole compounds. (n.d.). Retrieved from [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC. (n.d.). Retrieved from [Link]

  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • QSAR studies on bisaryl substituted thiazoles and oxazoles as PPAR agonists - JOCPR. (n.d.). Retrieved from [Link]

  • (PDF) Isoxazoles: Molecules with potential medicinal properties - ResearchGate. (2015, September 1). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). Retrieved from [Link]

  • Methods to Determine End Point of Potentiometric Titration and Applications. (n.d.). Retrieved from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

1,3-dipolar cycloaddition reactions using Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of Ethyl 5-Chloroisoxazole-3-Carboxylate in 1,3-Dipolar Cycloaddition Reactions and subsequent transformations.

Introduction: The Power of the Isoxazole Scaffold in Modern Chemistry

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Their rigid structure serves as a versatile scaffold, and their derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3][4] Several commercially available drugs, such as the anti-rheumatic leflunomide and the COX-2 inhibitor valdecoxib, feature the isoxazole core, underscoring its therapeutic significance.[5]

The most prominent and efficient method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction, a powerful tool for forming five-membered heterocycles.[6][7] This reaction, often referred to as the Huisgen cycloaddition, typically involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[6][7]

This application note focuses on this compound, a highly functionalized and versatile building block. We will first detail the synthesis of the isoxazole core via a 1,3-dipolar cycloaddition pathway. Subsequently, we will explore the profound utility of the 5-chloro substituent, which transforms the molecule into a powerful synthon for generating diverse chemical libraries through novel isomerization and acylation reactions. This dual nature makes it an invaluable tool for researchers in drug discovery and synthetic chemistry.

Part 1: Synthesis of the Isoxazole Core via Nitrile Oxide Cycloaddition

The fundamental approach to synthesizing 3,5-disubstituted isoxazoles involves the reaction of a nitrile oxide, generated in situ, with a suitable alkyne.[8] The nitrile oxide is typically formed from an oxime or a primary nitro compound.[8][9] The reaction proceeds via a concerted, pericyclic mechanism, leading to the regioselective formation of the isoxazole ring.[6]

The synthesis of this compound would proceed via the cycloaddition of a nitrile oxide derived from ethyl 2-chloro-2-(hydroxyimino)acetate with an appropriate alkyne, or more commonly, through the reaction of a nitrile oxide with a chlorinated alkyne. An alternative and well-documented approach involves the reaction of activated primary nitro compounds with alkynes, catalyzed by a simple base like sodium hydroxide.[8]

General Reaction Mechanism: Nitrile Oxide-Alkyne Cycloaddition

The cycloaddition is a [3+2] process where the three atoms of the nitrile oxide dipole react with the two pi-electrons of the alkyne dipolarophile to form the five-membered isoxazole ring.

Nitrile Oxide Cycloaddition cluster_reactants Reactants cluster_ts Transition State cluster_product Product nitrile_oxide R¹-C≡N⁺-O⁻ transition_state [Concerted Pericyclic TS] nitrile_oxide->transition_state 1,3-Dipole alkyne R²-C≡C-R³ alkyne->transition_state Dipolarophile plus + isoxazole Substituted Isoxazole transition_state->isoxazole Cycloaddition

Caption: General mechanism for isoxazole synthesis.

Protocol 1: Synthesis of a Model 3,5-Disubstituted Isoxazole

This protocol is adapted from a validated procedure for the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, illustrating the general conditions for base-catalyzed cycloaddition-condensation.[8] Synthesis of the specific 5-chloro target would require a chlorinated alkyne.

Materials:

  • Ethyl nitroacetate

  • Chlorinated terminal alkyne (e.g., 3-chloropropyne)

  • Sodium Hydroxide (NaOH) solution (e.g., 4 M)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (PE)

  • Triethylamine (Et₃N)

  • Silica Gel for column chromatography

Procedure:

  • To a sealed reaction tube, add the terminal alkyne (1.0 mmol) and ethyl nitroacetate (2.5 mmol).

  • Add a solvent mixture, such as water and ethanol.[8]

  • Add a catalytic amount of NaOH solution (e.g., 0.1 mmol).[8]

  • Seal the tube and stir the mixture vigorously at an elevated temperature (e.g., 60-80 °C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether, often with a small percentage of triethylamine (e.g., 3%) to prevent product degradation on the silica.[8]

  • Combine the fractions containing the pure product and evaporate the solvent to yield the ethyl 5-substituted-isoxazole-3-carboxylate as an oil or solid.

Causality and Experimental Choices:

  • Base Catalyst: NaOH facilitates the formation of the nitrile oxide intermediate from the ethyl nitroacetate.[8]

  • Excess Nitroacetate: Using an excess of the nitro-compound ensures the complete consumption of the potentially more valuable alkyne.

  • Sealed Tube: Using a sealed tube is necessary when working with volatile alkynes or when heating the reaction mixture above the boiling point of the solvents.

  • Triethylamine in Chromatography: The addition of a mild base like Et₃N to the eluent neutralizes acidic sites on the silica gel, which can otherwise cause degradation of the isoxazole product.

Part 2: this compound as a Versatile Synthon

The true synthetic power of this compound lies in the reactivity imparted by the 5-chloro substituent. This group is not merely a passive functionality; it activates the isoxazole ring for remarkable transformations, most notably a catalytic isomerization to highly reactive 2H-azirine-2-carbonyl chlorides.[10][11][12] This transformation opens a gateway to a vast array of carboxylic acid derivatives.

Application 1: Iron(II)-Catalyzed Isomerization to 2H-Azirine-2-carbonyl Chloride

Treatment of 5-chloroisoxazoles with a catalytic amount of anhydrous iron(II) chloride (FeCl₂) at room temperature triggers a clean and efficient isomerization. The reaction proceeds through the cleavage of the weak N-O bond of the isoxazole ring, ultimately forming a strained but highly electrophilic 2H-azirine-2-carbonyl chloride intermediate.[10][11]

Isoxazole to Azirine Isomerization start This compound intermediate 2H-Azirine-2-carbonyl chloride (Highly Reactive Intermediate) start->intermediate FeCl₂ (cat.) Acetonitrile, RT

Caption: Fe(II)-catalyzed isomerization workflow.

This intermediate is typically not isolated but is used directly in a one-pot procedure for subsequent reactions with nucleophiles.

Application 2: One-Pot Synthesis of Amides, Esters, and Thioesters

The in situ generated 2H-azirine-2-carbonyl chloride is a potent acylating agent. By introducing various nucleophiles into the reaction mixture, a diverse library of stable 2H-azirine-2-carboxamides, esters, and thioesters can be synthesized rapidly and in high yields.[10][12] This one-pot method is highly efficient, avoiding the isolation of the unstable intermediate.

Product ClassNucleophileRequired Reagent
Amides Primary/Secondary Amines (e.g., Morpholine)Amine, K₂CO₃ or 2-picoline
Esters Alcohols (e.g., Methanol, Phenol)Alcohol, ortho-substituted pyridine
Thioesters Thiols (e.g., Thiophenol)Thiol, ortho-substituted pyridine
Anhydrides Water (controlled amount)H₂O, 2-picoline

Table summarizing the derivatization of the 2H-azirine intermediate.[10][11]

Azirine Derivatization Workflow cluster_products Diverse Product Library start Ethyl 5-chloroisoxazole- 3-carboxylate intermediate In situ generation of 2H-Azirine-2-carbonyl chloride (via FeCl₂ catalysis) start->intermediate amide 2H-Azirine-2-Carboxamides intermediate->amide + Amines (R₂NH) ester 2H-Azirine-2-Carboxylates (Esters) intermediate->ester + Alcohols (ROH) thioester 2H-Azirine-2-Carbothioates (Thioesters) intermediate->thioester + Thiols (RSH)

Caption: Synthetic utility of the azirine intermediate.

Protocol 2: One-Pot Synthesis of a 2H-Azirine-2-Carboxamide

This general protocol describes the conversion of this compound into a representative amide derivative.[10][11]

Materials:

  • This compound

  • Anhydrous Iron(II) Chloride (FeCl₂)

  • Anhydrous Acetonitrile (MeCN)

  • Amine (e.g., morpholine, 2 equivalents)

  • Potassium Carbonate (K₂CO₃, 3 equivalents) or 2-picoline

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 mmol) in anhydrous acetonitrile.

  • Add anhydrous FeCl₂ (5-10 mol%) to the solution. Stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting isoxazole.

  • In a separate flask, prepare a mixture of the desired amine (2.0 mmol) and K₂CO₃ (3.0 mmol) in acetonitrile.

  • Slowly add the solution containing the in situ generated 2H-azirine-2-carbonyl chloride to the amine/base mixture.

  • Stir the reaction at room temperature for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2H-azirine-2-carboxamide derivative.

Causality and Experimental Choices:

  • Anhydrous Conditions: The 2H-azirine-2-carbonyl chloride intermediate is highly sensitive to moisture. Anhydrous conditions are critical to prevent its hydrolysis to the corresponding carboxylic acid.[10]

  • Inert Atmosphere: Prevents the oxidation of the Fe(II) catalyst and degradation of reactive intermediates.

  • Base (K₂CO₃ or 2-picoline): An acid scavenger is required to neutralize the HCl generated during the acylation of the amine by the carbonyl chloride. Ortho-substituted pyridines like 2-picoline are particularly effective.[10]

Conclusion and Outlook

This compound is more than just a heterocyclic compound; it is a powerful and versatile synthetic platform. Its synthesis, rooted in the classic and robust 1,3-dipolar cycloaddition, provides access to the valuable isoxazole core. More importantly, the 5-chloro substituent unlocks a novel and highly efficient pathway for chemical diversification. The iron-catalyzed isomerization to a reactive 2H-azirine intermediate enables the rapid, one-pot synthesis of a wide range of amides, esters, and other derivatives.[11][12] This strategy aligns perfectly with the demands of modern drug discovery, where the ability to quickly generate and screen libraries of novel, complex molecules is paramount for identifying new therapeutic leads.[1][4]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • 1,3-dipolar cycloaddition reactions. YouTube.
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
  • Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. PubMed.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-chloroisoxazole-3-carboxylate is a pivotal heterocyclic building block in synthetic organic chemistry. The inherent electron-deficient nature of the isoxazole ring, amplified by the presence of an ester at the C3 position, renders the C5 position exceptionally susceptible to nucleophilic attack. This reactivity profile allows the chlorine atom to serve as an effective leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, providing a versatile and high-yield pathway to a diverse array of 3,5-disubstituted isoxazoles. These derivatives are prominent scaffolds in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and unique physicochemical properties.

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for performing SNAr reactions on this compound with common classes of nucleophiles, including amines, thiols, and alcohols.

Part 1: Mechanistic Rationale and Causality

The facility of the SNAr reaction on this substrate is not coincidental but a direct consequence of its electronic architecture. Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the isoxazole ring is inherently electron-poor. This is due to the electronegativity of the nitrogen and oxygen heteroatoms, which exert a strong inductive electron-withdrawing effect. This effect is further intensified by the ester group at the C3 position.

The reaction proceeds via a well-established, two-step addition-elimination mechanism.[1][2][3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C5 position, which is bonded to the chlorine leaving group. This initial attack is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the isoxazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Stabilization and Elimination: The negative charge of the Meisenheimer intermediate is delocalized and stabilized by the electron-withdrawing groups on the ring.[1][3]

  • Rearomatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the isoxazole ring is restored, yielding the substituted product.

The choice of solvent is critical; polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they can solvate the cationic counter-ion of the nucleophile (if present) without hydrogen bonding to the nucleophile itself, thus preserving its reactivity.[4]

Figure 1: General SNAr Mechanism on the Isoxazole Ring.

Part 2: Synthesis of Starting Material

For completeness, a reliable method for the preparation of the starting material, this compound, is noted. It is typically synthesized from the corresponding isoxazol-5(4H)-one via chlorination.

Reaction Step Reagents & Conditions Purpose Reference
Chlorination Isoxazol-5(4H)-one, POCl₃, Triethylamine (Et₃N), 0 °C to 75 °C, 12 h.Converts the keto-form of the isoxazole precursor to the target 5-chloro derivative.[5]

Part 3: Experimental Protocols

The following protocols are designed as robust starting points for laboratory execution. Optimization may be required based on the specific nucleophile used.

General Experimental Workflow

The overall process, from setup to final product, follows a standardized workflow that ensures reproducibility and safety.

workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) - Add solvent and substrate B 2. Nucleophile Preparation - Dissolve nucleophile - Add base to generate  alkoxide/thiolate (if needed) A->B C 3. Reaction Execution - Add nucleophile solution to substrate - Stir at specified temp. - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench reaction (e.g., with H₂O) - Liquid-liquid extraction C->D E 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column chromatography D->E F 6. Product Analysis - Characterize by NMR, MS, etc. E->F

Figure 2: General Experimental Workflow for SNAr.
Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)

This protocol is suitable for primary and secondary aliphatic and aromatic amines. Amines can act as both the nucleophile and the base, though an auxiliary base is often recommended to drive the reaction to completion.[6][7]

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Stoichiometry
This compound189.581.0 g5.271.0 eq
Amine Nucleophile (e.g., Morpholine)87.121.15 g (1.3 mL)13.182.5 eq
Potassium Carbonate (K₂CO₃)138.211.46 g10.542.0 eq
N,N-Dimethylformamide (DMF)-25 mL--

Step-by-Step Procedure

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.27 mmol) and potassium carbonate (1.46 g, 10.54 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent & Reagent Addition: Add anhydrous DMF (25 mL) via syringe, followed by the amine nucleophile (e.g., morpholine, 1.3 mL, 13.18 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-6 hours).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Reaction with Thiol Nucleophiles (S-Substitution)

Thiols are potent nucleophiles, especially after deprotonation to the corresponding thiolate.[8][9] This reaction is often faster and may proceed at lower temperatures than with amines. Anhydrous conditions are crucial when using strong bases like NaH.

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Stoichiometry
This compound189.581.0 g5.271.0 eq
Thiol Nucleophile (e.g., Thiophenol)110.180.64 g (0.58 mL)5.801.1 eq
Sodium Hydride (NaH, 60% in oil)24.000.23 g5.801.1 eq
Anhydrous Tetrahydrofuran (THF)-30 mL--

Step-by-Step Procedure

  • Thiolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (0.23 g, 5.80 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of the thiol (e.g., thiophenol, 0.58 mL, 5.80 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Substrate Addition: Add a solution of this compound (1.0 g, 5.27 mmol) in anhydrous THF (10 mL) dropwise to the thiolate solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC, typically 1-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration and concentration, purify the crude material by silica gel column chromatography.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Substitution)

Alcohols and phenols require deprotonation with a strong base to form the more nucleophilic alkoxide or phenoxide.[10][11] These reactions generally require heating to proceed at a reasonable rate.[12][13]

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Stoichiometry
This compound189.581.0 g5.271.0 eq
Alcohol/Phenol Nucleophile (e.g., Phenol)94.110.55 g5.801.1 eq
Sodium Hydride (NaH, 60% in oil)24.000.23 g5.801.1 eq
Anhydrous N,N-Dimethylformamide (DMF)-25 mL--

Step-by-Step Procedure

  • Alkoxide/Phenoxide Formation: In a flame-dried flask under an inert atmosphere, suspend NaH (0.23 g, 5.80 mmol) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Nucleophile Addition: Add a solution of the alcohol or phenol (e.g., phenol, 0.55 g, 5.80 mmol) in anhydrous DMF (5 mL) dropwise. Stir at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 g, 5.27 mmol) in anhydrous DMF (10 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir until TLC analysis indicates completion (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into 100 mL of ice-cold water. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash thoroughly with water and then brine, and dry over Na₂SO₄. Concentrate in vacuo and purify the residue by silica gel column chromatography.

Part 4: Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficiently reactive nucleophile; Inadequate base strength; Low reaction temperature.For weak nucleophiles (e.g., anilines, phenols), increase temperature. Use a stronger base (e.g., NaH, t-BuOK) for alcohols/thiols. Switch to a more polar solvent like DMSO to accelerate SNAr reactions.[4]
Multiple Products / Side Reactions Reaction with the ester group; Ring opening (less common, but possible under harsh conditions).Use milder bases (e.g., K₂CO₃, Cs₂CO₃) where possible.[14] Avoid excessively high temperatures or prolonged reaction times. Ensure stoichiometry is controlled, especially with difunctional nucleophiles.
Difficult Purification Residual DMF/DMSO solvent; Byproducts with similar polarity to the product.During work-up, wash thoroughly with water/brine to remove high-boiling polar solvents. Optimize the mobile phase for column chromatography; consider using a different solvent system (e.g., Dichloromethane/Methanol).

References

  • Alabugin, I. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloroisoxazole-4-carbonyl chlorides. ResearchGate. [Link]

  • ResearchGate. (2025). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]

  • MDPI. (n.d.). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. MDPI. [Link]

  • Reddit. (2023). How is isoxazole substituted at the 4-position?. r/OrganicChemistry. [Link]

  • Mol-Instincts. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Mol-Instincts. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • NIH. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. National Institutes of Health. [Link]

  • PubMed. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. PubMed. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]

  • RSC Publishing. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. [Link]

  • Wordpress. (2026). SNAr Solvents and Reagents. Wordpress. [Link]

  • RSC Publishing. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Sci-Hub. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Sci-Hub. [Link]

  • YouTube. (2019). Reactions of thiols. YouTube. [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Chemguide. [Link]

  • NIH. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Chemistry LibreTexts. (2019). 10.7.1. Alcohols and Alkoxides as Nucleophiles. Chemistry LibreTexts. [Link]

  • Quora. (2017). When do alcohols act as nucleophile, and when as an electrophile?. Quora. [Link]

  • NTU & IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU & IRep. [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • NIH. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Quora. (2023). What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?. Quora. [Link]

  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep. Pearson+. [Link]

Sources

The Versatile Synthon: Harnessing Ethyl 5-Chloroisoxazole-3-carboxylate in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers in Organic Synthesis and Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Beyond a Simple Heterocycle

The isoxazole core is a privileged scaffold in medicinal chemistry, present in a range of therapeutics due to its diverse biological activities.[1][2] Ethyl 5-chloroisoxazole-3-carboxylate, in particular, emerges not merely as another isoxazole derivative but as a highly versatile and reactive building block for the synthesis of complex, polysubstituted heterocyclic systems. Its true potential is unlocked in the realm of multi-component reactions (MCRs), where the inherent reactivity of the isoxazole ring, amplified by the presence of the electron-withdrawing carboxylate and the labile chloro group, can be exploited to construct molecular diversity in a single, efficient step.

This guide provides an in-depth exploration of the application of this compound in MCRs, moving beyond simple synthetic steps to elucidate the underlying reaction mechanisms. The protocols detailed herein are designed to be self-validating, offering researchers and drug development professionals a robust toolkit for the synthesis of novel chemical entities.

Core Principle: The Isoxazole as a Masked 1,3-Dicarbonyl Synthon

The power of this compound in MCRs stems from its ability to undergo ring-opening reactions under specific catalytic conditions. The weak N-O bond of the isoxazole ring can be cleaved, revealing a reactive intermediate that behaves as a 1,3-dicarbonyl equivalent.[3] This in-situ generation of a reactive species is the cornerstone of its utility in domino and multi-component processes, allowing for the construction of new heterocyclic cores that would otherwise require lengthy, multi-step syntheses.

Application I: Iron-Catalyzed Multi-Component Synthesis of Polysubstituted Pyrroles

One of the most elegant applications of this compound is in the iron-catalyzed, three-component synthesis of highly functionalized pyrroles. This reaction showcases the isoxazole acting as a nitrene source precursor, a testament to its unique reactivity.[3]

Mechanistic Rationale: A Tale of Catalysis and Rearrangement

The reaction is proposed to proceed through an iron(III)-catalyzed ring-opening of the isoxazole. The Lewis acidic Fe(III) catalyst coordinates to the isoxazole, facilitating the cleavage of the N-O bond to generate a reactive nitrene intermediate. This highly electrophilic species then engages with an enaminoketone, formed in situ from the reaction of a 1,3-dicarbonyl compound and a primary amine, to construct the pyrrole ring. The final aromatization step yields the stable polysubstituted pyrrole.

MCR_Pyrrole_Mechanism ECI This compound Nitrene Reactive Nitrene Intermediate ECI->Nitrene + FeCl3 (Microwave) FeCl3 FeCl3 Intermediate_II Cyclization Intermediate Nitrene->Intermediate_II + Enaminoketone Dicarbonyl 1,3-Dicarbonyl Compound Enaminoketone Enaminoketone Dicarbonyl->Enaminoketone + Amine Amine Primary Amine Pyrrole Polysubstituted Pyrrole Intermediate_II->Pyrrole Aromatization

Figure 1: Proposed mechanism for the iron-catalyzed synthesis of polysubstituted pyrroles.

Experimental Protocol: Three-Component Synthesis of Ethyl 4-acetyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Aniline

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Microwave synthesis vials (10 mL)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Safety Precautions:

  • Handle this compound and Iron(III) chloride in a well-ventilated fume hood.[1][4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6]

  • Microwave reactions should be conducted in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), acetylacetone (1.2 mmol, 1.2 eq), aniline (1.1 mmol, 1.1 eq), and anhydrous Iron(III) chloride (0.1 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired polysubstituted pyrrole.

Data Presentation: Substrate Scope and Yields
Entry1,3-Dicarbonyl CompoundAmineProductYield (%)
1AcetylacetoneAnilineEthyl 4-acetyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate85
2Ethyl acetoacetateAnilineDiethyl 5-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate82
3Acetylacetone4-MethoxyanilineEthyl 4-acetyl-1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate78
4DimedoneAnilineEthyl 7,7-dimethyl-2-phenyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate75

Yields are for isolated products after column chromatography.

Application II: Domino Synthesis of Functionalized Pyrazoles via Ring Transformation

While not a classical multi-component reaction in the sense of three or more distinct starting materials, this compound can participate in domino reactions that achieve the complexity of MCRs. A key transformation is its conversion to functionalized pyrazoles through a ring-opening/ring-closing cascade with hydrazine derivatives.

Mechanistic Rationale: A Nucleophilic Cascade

The reaction is initiated by the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring, leading to the displacement of the chloride. This is followed by a base-mediated ring-opening of the isoxazole, which generates a reactive β-keto nitrile intermediate. Intramolecular cyclization of this intermediate then furnishes the pyrazole ring. The specific substitution pattern on the final pyrazole can be controlled by the choice of hydrazine derivative.

Domino_Pyrazole_Mechanism ECI This compound Adduct Initial Adduct ECI->Adduct + Hydrazine Hydrazine Hydrazine Derivative RingOpening Ring-Opened Intermediate (β-keto nitrile) Adduct->RingOpening Base-mediated Ring Opening Pyrazole Functionalized Pyrazole RingOpening->Pyrazole Intramolecular Cyclization

Figure 2: Plausible mechanism for the domino synthesis of functionalized pyrazoles.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Materials:

  • This compound

  • Phenylhydrazine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Standard laboratory glassware and purification apparatus

Safety Precautions:

  • Handle phenylhydrazine, a suspected carcinogen, with extreme caution in a fume hood.[7]

  • Sodium ethoxide is a strong base and is corrosive; handle with appropriate care.

  • Wear appropriate PPE.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous ethanol (10 mL).

  • Add phenylhydrazine (1.1 mmol, 1.1 eq) to the solution.

  • Add sodium ethoxide (1.2 mmol, 1.2 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully neutralize with dilute hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired pyrazole.

Conclusion: A Gateway to Molecular Complexity

This compound is a powerful and versatile building block for the synthesis of complex, biologically relevant heterocyclic scaffolds. Its ability to participate in multi-component and domino reactions via ring-opening pathways provides a rapid and efficient entry into diverse chemical space. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this remarkable synthon in their own synthetic endeavors, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [1]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry. [3]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [3]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [1]

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [6]

  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS, 3356-96-5 Safety Data Sheets. Chemical Safety. [4]

  • Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO. [8]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [9]

  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. PubMed. [7]

Sources

Application Notes and Protocols: Ethyl 5-Chloroisoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in both natural products and synthetic pharmaceuticals stems from a unique combination of physicochemical properties and versatile reactivity. The isoxazole moiety is not merely a passive scaffold but often plays a crucial role in molecular recognition by engaging in hydrogen bonding and other non-covalent interactions with biological targets.[2][3] This has led to the development of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][4] Marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin feature the isoxazole core, underscoring its therapeutic relevance.[3]

Ethyl 5-chloroisoxazole-3-carboxylate is a particularly valuable building block for drug discovery programs. It incorporates three key functional handles that can be selectively manipulated:

  • The C5-Chloro Substituent: This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions.

  • The C3-Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for the synthesis of amides, esters, and other derivatives.

  • The Isoxazole Ring: The N-O bond of the isoxazole can be reductively cleaved under certain conditions to unmask a β-enaminone functionality, offering a pathway to entirely different molecular scaffolds.[5]

This document provides detailed application notes on the reactivity of this compound and step-by-step protocols for its synthesis and derivatization.

Application Notes: Reactivity and Synthetic Utility

This compound is a trifunctional building block that enables the rapid generation of diverse chemical libraries. The electron-withdrawing nature of the isoxazole ring and the C3-ester group enhances the electrophilicity of the C5 position, making the chlorine atom a good leaving group for various transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position is susceptible to displacement by a range of nucleophiles. This reaction is driven by the stabilization of the intermediate Meisenheimer complex by the electron-deficient isoxazole ring. Common nucleophiles for this transformation include:

  • Amines (R₂NH): To introduce diverse amino substituents.

  • Thiols (RSH): To generate 5-thioether derivatives.

  • Alkoxides (RO⁻): To form 5-alkoxyisoxazoles.

The choice of solvent and base is critical for the success of these reactions. Polar aprotic solvents like DMF or DMSO are typically used to facilitate the formation of the charged intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is particularly noteworthy for its broad functional group tolerance and mild reaction conditions. This reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the C5 position, a common strategy for modulating the pharmacological properties of a lead compound. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands can effectively facilitate the coupling.

Modification of the C3-Ester Group

The ethyl ester at the C3 position is a versatile functional group that can be readily transformed into a variety of other functionalities.

  • Hydrolysis: Saponification of the ester with a base such as sodium hydroxide yields the corresponding carboxylic acid. This transformation is often the first step in the synthesis of amide libraries.

  • Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as EDC/HOBt or HATU/DIEA.[6] This is a robust and widely used method for generating diverse carboxamide derivatives, which are common motifs in bioactive molecules.[7]

The following diagram illustrates the key synthetic transformations of this compound:

G main This compound hydrolysis Ester Hydrolysis (e.g., NaOH, EtOH/H₂O) main->hydrolysis snar Nucleophilic Aromatic Substitution (SNAr) (e.g., R₂NH, Base) main->snar suzuki Suzuki-Miyaura Coupling (e.g., ArB(OH)₂, Pd catalyst) main->suzuki acid 5-Chloroisoxazole-3-carboxylic acid hydrolysis->acid amide 5-Chloro-isoxazole-3-carboxamides acid->amide Amide Coupling (e.g., R'₂NH, EDC/HOBt) snar_prod 5-Amino-isoxazole-3-carboxylates snar->snar_prod suzuki_prod 5-Aryl-isoxazole-3-carboxylates suzuki->suzuki_prod

Caption: Key synthetic pathways for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound

This is a proposed two-step synthesis based on established methods for the formation of isoxazole-3-carboxylates and the chlorination of isoxazol-5(4H)-ones.

Step 1: Synthesis of Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

This step involves the condensation of diethyl oxalate with ethyl acetate to form a diketoester, followed by cyclization with hydroxylamine.

G start Diethyl oxalate + Ethyl acetate step1 1. Sodium ethoxide, Ethanol 2. HCl (aq) start->step1 diketoester Ethyl 2,4-dioxobutanoate step1->diketoester step2 Hydroxylamine hydrochloride, Ethanol, Reflux diketoester->step2 product Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate step2->product

Caption: Synthesis of the isoxazolone precursor.

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Hydroxylamine hydrochloride

  • Diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 2 hours.

  • Work-up and Isolation of Diketoester: Cool the reaction mixture to room temperature and pour it onto crushed ice. Acidify the aqueous solution with cold dilute hydrochloric acid to precipitate the ethyl 2,4-dioxobutanoate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Cyclization: To a solution of the crude ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq). Heat the mixture at reflux for 4 hours.

  • Isolation of Isoxazolone: Cool the reaction mixture to room temperature. The product, ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Chlorination to this compound

This step utilizes phosphorus oxychloride to convert the isoxazolone to the desired 5-chloro derivative.

Materials:

  • Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (1.0 eq) in phosphorus oxychloride (used as both reagent and solvent).

  • Addition of Base: Cool the stirring suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, heat the mixture at 75 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Amide Coupling via Hydrolysis and Activation

This protocol describes the conversion of the ethyl ester to a carboxylic acid, followed by coupling with a representative amine.

G start This compound step1 1. NaOH, EtOH/H₂O 2. HCl (aq) start->step1 acid 5-Chloroisoxazole-3-carboxylic acid step1->acid step2 Amine (R₂NH), EDC, HOBt, DIEA, DCM acid->step2 product 5-Chloro-N-alkyl/aryl-isoxazole-3-carboxamide step2->product

Caption: Two-step amide synthesis workflow.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (1 M)

  • A primary or secondary amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Saponification: Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 24 hours.

  • Acidification: Remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Isolation of Carboxylic Acid: Collect the precipitated 5-chloroisoxazole-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the amine (1.1 eq), EDC (1.2 eq), HOBt (0.5 eq), and DIEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling to introduce an aryl group at the C5 position.

Materials:

  • This compound

  • An arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A bulky phosphine ligand (e.g., SPhos or XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio).

  • Reaction: Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl 5-aryl-isoxazole-3-carboxylate.

References

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Available at: [Link]

  • 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Available at: [Link]

  • 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E. Available at: [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Targets. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

Sources

The Versatile Scaffold: Synthesizing Bioactive Heterocycles from Ethyl 5-Chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Ethyl 5-chloroisoxazole-3-carboxylate emerges as a particularly valuable and versatile starting material, offering multiple reaction sites for the construction of diverse and complex heterocyclic systems. This application note provides a detailed guide to the synthesis of various bioactive heterocycles from this key building block, elucidating the underlying chemical principles and offering detailed experimental protocols.

The Strategic Advantage of this compound

The synthetic utility of this compound is rooted in its distinct reactive centers. The ester at the 3-position can be readily hydrolyzed or converted to an amide, providing a handle for further functionalization. The chlorine atom at the 5-position is a key electrophilic site, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups.[5] Furthermore, the isoxazole ring itself can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of other heterocyclic systems.[6]

This guide will focus on leveraging the reactivity of the 5-chloro substituent to build a library of substituted isoxazoles, which can then be elaborated into more complex, fused heterocyclic systems with significant biological potential.

Core Synthetic Pathways

The primary synthetic strategy involves the nucleophilic displacement of the chloride at the C5 position of the isoxazole ring. This is followed by intramolecular cyclization reactions to construct fused heterocyclic systems such as isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-b]pyridines. These fused systems are of particular interest due to their structural similarity to endogenous purines, making them promising candidates for interacting with various biological targets.[7][8]

Synthetic_Pathways start This compound sub Nucleophilic Substitution (Nu-H) start->sub R-NH2, R-NHNH2, R-SH inter 5-Substituted Isoxazoles (Nu = -NHR, -NHNHR, -SR) sub->inter cyclize Intramolecular Cyclization inter->cyclize e.g., with formamide, DMF-DMA fused Bioactive Fused Heterocycles (e.g., Isoxazolo[5,4-d]pyrimidines) cyclize->fused

Caption: General workflow for the synthesis of bioactive heterocycles.

Part 1: Synthesis of 5-Substituted Isoxazole Intermediates via Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position of the isoxazole ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of nitrogen, sulfur, and oxygen nucleophiles, creating a diverse panel of intermediates for further elaboration.

Protocol 1.1: Synthesis of Ethyl 5-amino-isoxazole-3-carboxylate Derivatives

The displacement of the 5-chloro group with amines provides 5-amino-isoxazole derivatives, which are key precursors for the synthesis of fused pyrimidine systems.[9]

Rationale: The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the isoxazole ring and the ester group facilitates the attack of the amine nucleophile. A base is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired primary or secondary amine (1.2 eq).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-amino-isoxazole-3-carboxylate derivative.

EntryAmineSolventTemp. (°C)Time (h)Yield (%)
1AnilineEthanol80685
2BenzylamineAcetonitrile82882
3MorpholineDioxane1001278
Protocol 1.2: Synthesis of Ethyl 5-hydrazinyl-isoxazole-3-carboxylate

Reaction with hydrazine provides the corresponding 5-hydrazinyl derivative, a versatile intermediate for constructing fused pyrazoles and triazoles.

Rationale: Similar to amination, this reaction follows an SNAr pathway. The highly nucleophilic hydrazine readily displaces the chloride.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

Protocol 1.3: Synthesis of Ethyl 5-(alkyl/arylthio)-isoxazole-3-carboxylate Derivatives

Reaction with thiols introduces a sulfur linkage at the 5-position, a common motif in various bioactive compounds.[5]

Rationale: Thiolates, generated in situ by treating a thiol with a base, are excellent nucleophiles for SNAr reactions.

Experimental Protocol:

  • To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride or potassium carbonate (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Part 2: Synthesis of Fused Heterocyclic Systems

The 5-substituted isoxazole intermediates serve as excellent platforms for constructing fused bicyclic and tricyclic heterocyclic systems with enhanced biological activity.

Protocol 2.1: Synthesis of Isoxazolo[5,4-d]pyrimidines

These fused systems are of significant interest due to their demonstrated activity as Toll-like receptor 7 (TLR7) agonists and their potential as anticancer agents.[8][10]

Rationale: The synthesis is typically achieved by reacting a 5-amino-isoxazole-3-carboxamide (obtained by aminolysis of the corresponding ethyl ester) with a one-carbon synthon, such as formamide or triethyl orthoformate, which provides the necessary carbon atom to close the pyrimidine ring.

Isoxazolo_Pyrimidine_Synthesis start Ethyl 5-amino-isoxazole- 3-carboxylate amide 5-Amino-isoxazole- 3-carboxamide start->amide 1. NH3/MeOH 2. Heat cyclize Isoxazolo[5,4-d]pyrimidin-4-one amide->cyclize Formamide, reflux final Substituted Isoxazolo[5,4-d]pyrimidines cyclize->final POCl3, then R-NH2

Caption: Synthetic route to Isoxazolo[5,4-d]pyrimidines.

Experimental Protocol:

  • Amide Formation: Convert Ethyl 5-amino-isoxazole-3-carboxylate to the corresponding carboxamide by heating in a sealed tube with a solution of ammonia in methanol.

  • Ring Closure: Heat the resulting 5-amino-isoxazole-3-carboxamide in formamide at reflux for several hours to yield the isoxazolo[5,4-d]pyrimidin-4-one.

  • Functionalization: The pyrimidinone can be further functionalized, for example, by chlorination with POCl3 followed by nucleophilic substitution with various amines to generate a library of substituted isoxazolo[5,4-d]pyrimidines.

Protocol 2.2: Synthesis of Isoxazolo[5,4-b]pyridines

Isoxazolo[5,4-b]pyridines are another class of fused heterocycles with interesting biological properties, including antibacterial activity.[11]

Rationale: These can be synthesized from 5-amino-isoxazole derivatives through condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization.

Experimental Protocol:

  • React Ethyl 5-amino-isoxazole-3-carboxylate with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent like toluene or xylene.

  • The reaction proceeds via a condensation-cyclization cascade to afford the corresponding isoxazolo[5,4-b]pyridine derivative.

  • Microwave-assisted synthesis can often accelerate these reactions and improve yields.[12]

Biological Activities of Synthesized Heterocycles

The structural diversity that can be achieved from this compound translates into a wide range of biological activities.

Heterocyclic CoreReported Biological Activities
5-Amino-isoxazolesPrecursors to bioactive compounds; some derivatives show anti-inflammatory and analgesic properties.[1][13]
Isoxazolo[5,4-d]pyrimidinesAnticancer, antiviral, immunosuppressive, and TLR7 agonist activity.[7][8][10]
Isoxazolo[5,4-b]pyridinesAntibacterial and potential kinase inhibitory activity.[11]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of bioactive heterocyclic compounds. The protocols outlined in this application note provide a roadmap for researchers to explore the rich chemistry of this scaffold and to generate novel molecular entities for drug discovery and development. The ability to readily access diverse 5-substituted isoxazoles and subsequently convert them into fused heterocyclic systems underscores the strategic importance of this starting material in medicinal chemistry.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of Heterocyclic Chemistry, 48(4), 907-912.
  • Bansal, R. K., & Sharma, S. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Indian Chemical Society, 98(10), 100153.
  • De Sarro, G., De Sarro, A., & Sinicropi, M. S. (2014). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molecules, 19(12), 20874-20885.
  • Ghasemi, S., & Ziarati, A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Ghasemi, S., & Ziarati, A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Kowalska, P., et al. (2021).
  • Krawiecka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
  • Kumar, A., & Kumar, S. (2018). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.
  • Li, M., et al. (2024). Divergent Synthesis of Isoxazolo[5,4-b]pyridines. European Journal of Organic Chemistry, 27(8), e202301287.
  • Li, M., et al. (2024).
  • Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(8), 1371-1376.
  • Kumar, M., Kumar, P., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-15.
  • Perišić, N., et al. (2021). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega, 6(32), 21163-21176.
  • Patel, K., & Rana, A. (2023). Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications.
  • El‐Bannany, A. A. A., Ibrahiem, L. I., & Chozlan, S. A. S. (1988). Synthesis of New Isoxazolo(5,4‐b)
  • Szafrański, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(3), 949.
  • Zaleska, A., et al. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Chemistry of Heterocyclic Compounds, 54(1), 58-65.
  • Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 221-231.
  • Szafrański, K., & Szafrańska, K. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 1-25.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
  • Bakunov, S. A., et al. (2012). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Tetrahedron, 68(47), 9641-9647.
  • Szafrański, K., & Szafrańska, K. (2025).
  • Zimecki, M., et al. (2018). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2567-2572.
  • Kumar, R., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.

Sources

Application Note & Protocols: Ethyl 5-Chloroisoxazole-3-Carboxylate as a Cornerstone Reagent in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 5-chloroisoxazole-3-carboxylate, a pivotal heterocyclic building block in the discovery and development of novel kinase inhibitors. We will dissect its reactivity, provide validated protocols for its derivatization, and illustrate its application in constructing complex molecular scaffolds targeting therapeutically relevant kinases.

Introduction: The Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors (SMKIs).[1][2] Its unique electronic properties, ability to form key hydrogen bonds, and rigid structure allow it to effectively anchor ligands within the ATP-binding site of various kinases.[1] Kinase inhibitors are a critical class of oncodrugs, and scaffolds that can mimic the hinge-binding interactions of ATP are highly sought after.[3]

This compound emerges as a particularly versatile starting material. It possesses two distinct and orthogonal points for chemical modification: the reactive C5-chloro group, primed for nucleophilic substitution, and the C3-ethyl ester, which can be readily converted into a variety of functional groups, most commonly amides. This dual reactivity enables the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Foundational Chemistry: Reactivity of this compound

Understanding the inherent reactivity of the starting material is fundamental to its effective use. The isoxazole ring system, coupled with its substituents, presents a clear hierarchy of reaction sites.

  • C5-Position (Electrophilic Halogen Displacement): The chlorine atom at the C5 position is the primary site for modification. The electron-withdrawing nature of the isoxazole ring nitrogen and the adjacent C3-ester group activates the C5 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine, alcohol, or thiol nucleophiles, which are often crucial for establishing interactions with the kinase hinge region.[2]

  • C3-Position (Ester Modification): The ethyl ester at the C3 position provides a secondary handle for diversification. It is relatively stable under the conditions used for C5 substitution but can be selectively hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to build out the solvent-front region of the inhibitor.

The diagram below illustrates the key reactive sites on the molecule that are exploited in synthetic campaigns.

Reactivity cluster_main This compound cluster_annotations mol mol C5 Primary Site: C5-Chloro (SNA_r Target) C5:e->mol:w C3 Secondary Site: C3-Ester (Hydrolysis / Amidation) C3:w->mol:e

Caption: Key reactive sites on this compound.

Core Protocol I: Nucleophilic Substitution at the C5 Position

The displacement of the C5-chloride is typically the inaugural step in building the kinase inhibitor core. The following protocol details a general procedure for the reaction with an aromatic amine, a common motif in Type I kinase inhibitors.

Objective: To synthesize an ethyl 5-(arylamino)isoxazole-3-carboxylate derivative.

Rationale: This reaction establishes the core hinge-binding element of the target inhibitor. Using a base like cesium carbonate (Cs₂CO₃) and a palladium catalyst (in some Suzuki-type couplings) or simply heat facilitates the nucleophilic substitution.[1] The choice of a high-boiling point, polar aprotic solvent like DMF or DMA ensures that the reagents remain in solution and allows for the high temperatures often required to drive the reaction to completion.

Experimental Details
Reagent/Material Purpose Typical M.Wt. Typical Amount
This compoundStarting Material175.57 g/mol 1.0 eq
Substituted AnilineNucleophileVariable1.1 - 1.5 eq
Cesium Carbonate (Cs₂CO₃)Base325.82 g/mol 2.0 - 3.0 eq
N,N-Dimethylformamide (DMF)Solvent73.09 g/mol ~0.1 M concentration
Ethyl AcetateExtraction Solvent--
BrineAqueous Wash--
Anhydrous Sodium SulfateDrying Agent--
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the selected substituted aniline (1.2 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: The reaction progress should be monitored by TLC or LC-MS. If the reaction stalls, an increase in temperature or the addition of more nucleophile may be necessary. For less reactive anilines, a catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos) may be required.

  • Work-up: After the reaction is complete (as determined by LC-MS), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 5-(arylamino)isoxazole-3-carboxylate.

Workflow Diagram

Caption: Workflow for C5-arylamination of the isoxazole scaffold.

Core Protocol II: C3-Ester to Amide Conversion

Following successful modification at the C5 position, the C3-ester is typically addressed to complete the synthesis of the inhibitor. This is a two-step process involving saponification followed by amide coupling.

Step A: Saponification of the Ethyl Ester

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Rationale: The conversion to a carboxylic acid is necessary for the subsequent amide bond formation. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system is standard. The use of THF/Methanol/Water ensures the solubility of both the ester starting material and the hydroxide salt.

Procedure:

  • Dissolve the ethyl 5-(arylamino)isoxazole-3-carboxylate (1.0 eq) in a 2:1 mixture of THF and Methanol.

  • Add an aqueous solution of 4 M NaOH (4.0 eq) to the mixture.[1]

  • Heat the reaction to 50 °C and stir overnight. Monitor by LC-MS until all starting material is consumed.

  • Cool the mixture, concentrate to remove the organic solvents, and dilute with water.

  • Acidify the aqueous solution to pH ~3-4 with 1 M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the 5-(arylamino)isoxazole-3-carboxylic acid.

Step B: Amide Coupling

Objective: To couple the carboxylic acid with a desired amine.

Rationale: Standard peptide coupling reagents are employed to form the amide bond under mild conditions, preventing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with the amine.

Procedure:

  • Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform a standard aqueous work-up as described in Protocol I (Extraction, Drying, Concentration).

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final kinase inhibitor.

C3-Modification Workflow

G start C5-Substituted Ester step_a Saponification (NaOH, THF/MeOH/H2O) start->step_a intermediate Carboxylic Acid Intermediate step_a->intermediate step_b Amide Coupling (Amine, HATU, DIPEA) intermediate->step_b end Final Amide Product (Kinase Inhibitor) step_b->end

Caption: Two-step workflow for converting the C3-ester to a final amide.

Case Study: Application in JNK Inhibitor Scaffolds

The c-Jun N-terminal kinases (JNKs) are members of the MAPK family and are implicated in neurodegenerative diseases and inflammatory disorders.[2] Potent and selective JNK inhibitors have been developed using the isoxazole scaffold. The synthesis below outlines how this compound can be used to generate a core structure similar to those reported as potent JNK3 inhibitors.[2]

Compound Structure JNK3 IC₅₀ (nM) p38 IC₅₀ (nM) Selectivity (p38/JNK3)
Scaffold A Isoxazole-Pyridine1002002x
Scaffold B Isoxazole-Pyrazole42>1000>23x
Scaffold C Isoxazole-Hydroxypyrazole24450~19x

Data adapted from literature to illustrate SAR trends.[2]

The key synthetic insight was that replacing a pyridine group at the C5 position with an N-methyl pyrazole maintained JNK3 potency while dramatically increasing selectivity against the off-target p38 kinase.[2]

Synthetic Scheme for a JNK Inhibitor Core

Synthesis A This compound R1 Suzuki Coupling Pd(PPh3)4, Na2CO3 A->R1 B N-Methylpyrazole-4-boronic acid B->R1 C Suzuki Coupling Product R2 Saponification LiOH, THF/H2O C->R2 D Carboxylic Acid R3 Amide Coupling HATU, DIPEA D->R3 E Amine Reagent E->R3 F Final Inhibitor Scaffold R1->C R2->D R3->F

Caption: Synthetic pathway from the starting material to a JNK inhibitor scaffold.

This synthetic route leverages a Suzuki coupling to install the pyrazole moiety at the C5 position, a powerful alternative to direct SNAr for certain heterocycles. This is followed by the standard saponification and amide coupling at the C3 position to complete the molecule.

Conclusion

This compound is a high-value, commercially available starting material that provides a robust and flexible entry point into the synthesis of isoxazole-based kinase inhibitors. Its well-defined and orthogonal reactivity at the C5 and C3 positions allows medicinal chemists to rapidly generate diverse libraries of compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this powerful building block in their drug discovery programs.

References

  • Schönherr, H., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link]

  • De SK, et al. (2009). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Stafa, K., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available at: [Link]

  • Schönherr, H., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. ResearchGate. Available at: [Link]

  • Fallon, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Pace, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]

  • Al-Obaidi, A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Zong, G., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 5-Chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Isoxazoles

The isoxazole motif is a cornerstone in modern medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] This five-membered heterocycle is prized for its ability to act as a bioisostere for other functional groups, improve pharmacokinetic profiles, and engage in specific binding interactions within biological targets.[1][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4]

Ethyl 5-chloroisoxazole-3-carboxylate is a particularly valuable synthetic intermediate. The chlorine atom at the C5 position serves as a versatile handle for carbon-carbon bond formation, while the ester at the C3 position provides a site for further derivatization, such as amidation. The electron-withdrawing nature of both the isoxazole ring and the C3-ester group activates the C5-chloride, making it a suitable electrophile for a range of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry, allowing for the efficient and selective construction of complex molecular architectures under mild conditions.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to functionalize this compound, transforming this simple building block into diverse and high-value molecular scaffolds.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[6] While specific details can vary, the generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[7][8] Understanding this cycle is critical for rational optimization and troubleshooting.

The process begins with an active 14-electron Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst.[9][10]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + R¹-X trans_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation + R²-M trans_complex->pd0 Reductive Elimination Forms R¹-R²

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The coordinatively unsaturated Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[11]

  • Transmetalation: The organic group from a nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Protocol I: Suzuki-Miyaura Coupling for C5-Arylation/Vinylation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[8] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction for library synthesis.

Causality Behind Component Selection
  • Catalyst/Ligand: For challenging substrates like heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may be sluggish. More electron-rich and bulky phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, are often required to promote the difficult oxidative addition step.[10][13] Buchwald precatalysts are highly effective as they efficiently generate the active monoligated Pd(0) species.[10]

  • Base: The base is crucial for activating the organoboron species to facilitate transmetalation.[13] Strong bases like K₃PO₄ or Cs₂CO₃ are commonly used. The choice of base can significantly impact reaction rate and yield.

  • Solvent: A combination of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, though anhydrous conditions can also be effective, particularly with potassium trifluoroborate salts or MIDA boronates.[11] Proper degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[14]

Detailed Experimental Protocol: Suzuki-Miyaura

Suzuki_Workflow start Start: Assemble Reagents setup 1. Reaction Setup Add solids (isoxazole, boronic acid, base, catalyst) to a dry flask. start->setup atmosphere 2. Inert Atmosphere Seal flask, evacuate and backfill with Argon/Nitrogen (3x). setup->atmosphere solvent 3. Add Solvents Inject degassed 1,4-dioxane and water via syringe. atmosphere->solvent reaction 4. Reaction Stir vigorously at 80-100 °C for 4-16 hours. solvent->reaction monitoring 5. Monitor Progress Check via TLC or LC-MS for consumption of starting material. reaction->monitoring workup 6. Workup Cool to RT. Dilute with EtOAc. Wash with water and brine. monitoring->workup purify 7. Purification Dry organic layer (Na₂SO₄). Concentrate and purify by flash column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) OR SPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

Procedure:

  • To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (2.5 eq), and the palladium catalyst/ligand system.

  • Seal the vessel with a septum, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) to achieve a substrate concentration of approximately 0.1 M.

  • Place the reaction vessel in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously for the specified time (typically 4-16 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired C5-functionalized isoxazole.

Parameter Recommendation & Rationale
Catalyst Loading 1-5 mol%. Higher loading may be needed for very unreactive partners, but increases cost and metal residue.
Base K₃PO₄ is a good starting point. Cs₂CO₃ can be more effective but is more expensive and hygroscopic.
Solvent Ratio Typically 5:1 to 10:1 organic/water. Anhydrous conditions may be required for sensitive substrates.
Temperature 80-110 °C. Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side reactions.

Protocol II: Heck-Mizoroki Coupling for C5-Alkenylation

The Heck reaction creates a new C-C bond by coupling the organohalide with an alkene.[15] This reaction is atom-economical and provides direct access to substituted styrenes, cinnamates, and other vinylated heterocycles.

Causality Behind Component Selection
  • Catalyst: While classic Pd(OAc)₂/PPh₃ systems can work, phosphine-free catalysts or palladacycles are often more stable and active at the high temperatures typically required.[16]

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HX generated during the catalytic cycle.[17] The base choice can influence the E/Z selectivity of the product.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are standard choices as they help to solubilize the reagents and stabilize the charged intermediates in the catalytic cycle.

Detailed Experimental Protocol: Heck-Mizoroki

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

  • Seal the tube, and purge with argon or nitrogen.

  • Add anhydrous DMF, the alkene (1.5 eq), and triethylamine (2.0 eq) via syringe.

  • Seal the tube tightly and heat in an oil bath at 100-130 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over MgSO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Protocol III: Sonogashira Coupling for C5-Alkynylation

The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl or vinyl halides, forming conjugated enyne systems or arylalkynes.[18] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[19]

Causality Behind Component Selection
  • Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile that undergoes transmetalation with the Pd(II) complex.[18]

  • Base/Solvent: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and a ligand for the copper.

  • Ligands: Triphenylphosphine (PPh₃) is a standard ligand that works well for many Sonogashira couplings.

Sonogashira_Cycles Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition + R¹-X oa_complex->pd0 Reductive Elimination Forms R¹-C≡C-R² cu_x CuX oa_complex->cu_x Transmetalation cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Alkyne Activation + H-C≡C-R² + Base

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (3 mol%), and CuI (1.5 mol%).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Oxidative addition is too slow.3. Base is not strong enough or is wet (Suzuki).1. Ensure all reagents and solvents are rigorously degassed and anhydrous.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos). Increase temperature.3. Use a stronger base (e.g., Cs₂CO₃ for Suzuki). Ensure base is freshly opened or dried.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen.2. Pd(II) source used without efficient reduction to Pd(0).1. Improve degassing procedure.2. Use a Pd(0) source directly or a precatalyst designed for clean Pd(0) generation.
Protodeboronation (Suzuki) Boronic acid is unstable under reaction conditions, especially with excess water or prolonged heating.Use the corresponding pinacol ester (BPin) or MIDA boronate, which are more stable.[11] Reduce reaction time or temperature.
Formation of Palladium Black Catalyst has agglomerated and precipitated out of solution, losing activity.This can indicate ligand degradation or that the ligand is not robust enough for the reaction conditions. Try a more sterically hindered or chelating ligand (e.g., Xantphos).
Heck Reaction gives mixture of isomers Reaction conditions favor both E and Z isomer formation.Modify the base, solvent, or add additives like silver salts to influence the stereochemical outcome.

References

  • Advances in isoxazole chemistry and their role in drug discovery. Vertex AI Search.
  • A Review on Palladium Catalyzed Coupling Reactions. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Isoxazole Derivative: Significance and symbolism.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • The Suzuki Reaction. Chem 115 Myers.
  • Heck reaction. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Scope of the Pd‐catalyzed direct C5‐arylation of ethyl...
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Heck Reaction—St
  • Heck reaction. YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization.

Sources

Application Note & Protocol: Safe Handling of Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-chloroisoxazole-3-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecular architectures.[1][2] The presence of a chlorinated isoxazole ring necessitates a robust understanding of its potential reactivity and hazards to ensure safe handling in a research and development setting. This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate experimental setup, personal protective equipment (PPE), and standard operating procedures for the safe management of this compound. The protocols herein are designed to be self-validating systems, prioritizing safety through a combination of engineering controls, administrative procedures, and appropriate PPE.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a comprehensive risk assessment can be conducted by analyzing its structural motifs—the isoxazole ring, the chloro-substituent, and the ethyl ester group—and by referencing data from structurally similar compounds.

1.1. Anticipated Health and Physical Hazards The primary hazards associated with similar chlorinated and isoxazole-based compounds include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[3][4][5] Halogenated organic compounds can release toxic gases, such as hydrogen chloride, upon thermal decomposition.[6]

Table 1: Anticipated GHS Hazard Profile

Hazard Class Category Hazard Statement Source (by Analogy)
Acute Toxicity, Oral Category 4 Harmful if swallowed. [5][7]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [4][5]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [4][5]
Aquatic Hazard, Acute Category 1 Very toxic to aquatic life. [7]

| Aquatic Hazard, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects. |[7] |

1.2. Physicochemical and Reactivity Data Specific physical properties for this compound are not readily available. However, related compounds provide insight into its likely characteristics. For instance, Ethyl 5-methylisoxazole-3-carboxylate is a solid with a melting point of 27-31 °C and a flash point of 109 °C.

  • Stability: The compound is expected to be stable under normal laboratory conditions.[5]

  • Conditions to Avoid: Avoid exposure to high heat, open flames, and strong oxidizing agents.[8] The isoxazole N-O bond can be susceptible to cleavage under certain conditions, such as UV irradiation.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, amines, and reducing agents.[5][10]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial. This hierarchy minimizes the potential for exposure at the source.

2.1. Hierarchy of Controls The primary engineering control for handling this compound is a certified and properly functioning chemical fume hood.[11][12] All manipulations, including weighing, transferring, and use in reactions, should be performed within the hood to prevent inhalation of vapors or fine particles.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Spill_Response_Flowchart node_spill Spill Occurs node_assess Assess Spill Size & Risk Is it a major spill? node_spill->node_assess node_evacuate Alert others. Evacuate the area. Call emergency services. node_assess->node_evacuate Yes node_ppe Ensure proper PPE is worn. node_assess->node_ppe No (Minor Spill) node_contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). node_collect Carefully collect absorbed material into a labeled, sealable container. node_contain->node_collect node_ppe->node_contain node_decon Decontaminate the area with an appropriate solvent. node_collect->node_decon node_dispose Dispose of waste in the 'Halogenated Organic Waste' stream. node_decon->node_dispose

Caption: Decision flowchart for responding to a chemical spill.

4.2. First Aid Measures The following procedures are based on guidelines for similar hazardous chemicals. [4][10]Seek immediate medical attention after any significant exposure.

Table 3: Emergency First Aid Protocol

Exposure Route Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [10]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. [10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. [10]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [10]|

Storage and Waste Disposal

5.1. Storage Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. [10][13]Keep it segregated from incompatible materials as listed in section 1.2. The storage area should be clearly labeled.

5.2. Waste Disposal All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Stream: Dispose of in a designated "Halogenated Organic Waste" container. [11]Never dispose of this chemical down the drain. [11]* Container Labeling: The waste container must be clearly labeled with its contents and the appropriate hazard symbols.

  • Institutional Protocols: Follow all local and institutional regulations for hazardous waste disposal. [11]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can effectively minimize risks and maintain a safe laboratory environment.

References

  • Gebauer Company. (n.d.). Safety Data Sheet (SDS): Ethyl Chloride. Retrieved from [Link]

  • CPAchem. (2020). Safety data sheet: Isoxadifen-ethyl. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Sahoo, B., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10.
  • ChemSynthesis. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
  • Physics @ Manasagangotri. (n.d.).
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Ethyl 5-chloroisoxazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 5-chloroisoxazole-3-carboxylate. This molecule is a crucial building block in medicinal chemistry and drug development, valued for the versatile reactivity of its isoxazole core.[1] However, its synthesis can present challenges that lead to suboptimal yields and purification difficulties.

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions. We will explore a primary synthetic pathway, address specific problems you may encounter in a question-and-answer format, and provide detailed, validated protocols.

Section 1: Core Synthesis Strategy & Mechanism

The most direct and reliable method for synthesizing this compound is the cyclocondensation reaction between a chlorinated β-dicarbonyl compound, such as ethyl 2,4-dichloro-3-oxobutanoate, and hydroxylamine.

Overall Reaction Scheme

The reaction proceeds by nucleophilic attack of hydroxylamine on the more electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

Reaction_Scheme start_A Ethyl 2,4-dichloro-3-oxobutanoate plus + start_B Hydroxylamine (NH2OH) arrow Base (e.g., NaOAc) Solvent (e.g., EtOH) Heat start_B->arrow product This compound arrow->product

Caption: Overall synthesis of this compound.

Mechanistic Insights: The "Why" of Regioselectivity

A common question is why this reaction selectively yields the 5-chloro isomer. The starting material, ethyl 2,4-dichloro-3-oxobutanoate, has two carbonyl groups: a ketone and an ester. The ketone carbonyl is significantly more electrophilic (electron-deficient) than the ester carbonyl due to the lesser electron-donating ability of the adjacent alkyl group compared to the alkoxy group of the ester. Consequently, the initial nucleophilic attack by hydroxylamine occurs preferentially at the ketone, dictating the final regiochemistry of the isoxazole ring and placing the chlorine-bearing carbon at the 5-position.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Formation

Q: My reaction has stalled. After several hours, TLC analysis shows only starting material and perhaps a new, more polar spot. What is the likely cause and solution?

A: This is a frequent issue that typically points to one of three culprits: the nucleophilicity of the hydroxylamine, the stability of your starting material, or improper pH control.

  • Cause 1: Inactive Hydroxylamine. Hydroxylamine is commonly supplied as a hydrochloride salt (NH₂OH·HCl) for stability. In this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. You must add a mild base to generate the free hydroxylamine in situ.

    • Solution: Add 1.0-1.2 equivalents of a non-nucleophilic base like sodium acetate (NaOAc) or pyridine relative to the hydroxylamine hydrochloride. Avoid strong bases like NaOH or NaOEt, which can promote side reactions.

  • Cause 2: Incorrect pH. The reaction is highly pH-sensitive.

    • Too Acidic (pH < 4): All hydroxylamine will be in its protonated, inactive form.

    • Too Basic (pH > 8): The chlorinated β-ketoester can undergo self-condensation or hydrolysis of the ethyl ester.

    • Solution: The optimal pH is weakly acidic, typically between 4 and 6. Using a buffer system like sodium acetate/acetic acid can help maintain the correct pH throughout the reaction.

  • Cause 3: Stalled Oxime Intermediate. The new polar spot on your TLC is likely the oxime formed after the initial condensation but before the final ring-closing dehydration.

    • Solution: This cyclization step is often the rate-limiting step and usually requires thermal energy. Ensure your reaction is heated appropriately (typically refluxing ethanol is sufficient). If the reaction still stalls, a catalytic amount of acid (e.g., a drop of HCl) can sometimes promote the dehydration step, but must be added cautiously to avoid reversing the initial condensation.

Problem 2: Significant Side Product Formation

Q: My crude NMR/GC-MS shows several unexpected peaks. How do I identify and suppress these side products?

A: Side product formation often results from overly harsh conditions or reactive impurities.

  • Side Product 1: Ethyl 3-oxobutanoate (Dechlorinated Material).

    • Cause: The α-chloro ketones are susceptible to reductive dechlorination by certain reagents or impurities. The quality of the starting ethyl 2,4-dichloro-3-oxobutanoate is critical.

    • Solution: Use freshly prepared or high-purity chlorinated starting material. Ensure all reagents and solvents are free from potential reducing agents.

  • Side Product 2: Dimerization/Polymerization Products.

    • Cause: Strong bases can deprotonate the α-carbon of the ketoester, leading to self-condensation (Claisen-type) reactions.

    • Solution: Use a mild base like sodium acetate instead of alkoxides or hydroxides. Add the base slowly and maintain good temperature control.

  • Side Product 3: 5-Hydroxyisoxazole.

    • Cause: The C5-chloride on the isoxazole ring can be susceptible to nucleophilic substitution by water or hydroxide, especially during workup or if the reaction is run for excessively long times at high temperatures in aqueous solvents.

    • Solution: Keep reaction times to the minimum required for full conversion. During the aqueous workup, avoid strongly basic conditions and prolonged contact times.

Problem 3: Purification Challenges

Q: My final product is an impure oil that is difficult to purify. What is the best strategy?

A: this compound is often a low-melting solid or an oil, making recrystallization difficult. Column chromatography is the most reliable purification method.[2]

  • Step 1: Efficient Workup. Before chromatography, perform a thorough aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl) to remove any basic impurities, followed by saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to remove excess water.

  • Step 2: Silica Gel Chromatography.

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (up to 20-30% EtOAc/Hexanes). The product is moderately polar and should elute cleanly.

    • Monitoring: Monitor the fractions carefully by TLC, staining with potassium permanganate if the product is not UV-active.

  • Step 3: Solvent Removal. After combining the pure fractions, remove the solvent under reduced pressure using a rotary evaporator. Be mindful that the product may have some volatility; avoid using excessive heat or very high vacuum.

Section 3: Troubleshooting Workflow & FAQs

The following diagram provides a logical workflow for diagnosing low-yield experiments.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagents: 1. Is NH2OH·HCl used with a base? 2. Is the chlorinated ketoester fresh? start->check_reagents decision_reagents Reagents OK? check_reagents->decision_reagents check_conditions Review Reaction Conditions: 1. Is the pH between 4-6? 2. Is the temperature adequate for cyclization? decision_conditions Conditions OK? check_conditions->decision_conditions analyze_crude Analyze Crude Mixture (TLC/NMR): What is the major component? decision_crude Major Component? analyze_crude->decision_crude decision_reagents->check_conditions Yes fix_reagents Solution: - Add 1.1 eq. NaOAc per NH2OH·HCl. - Use fresh starting material. decision_reagents->fix_reagents No decision_conditions->analyze_crude Yes fix_conditions Solution: - Buffer the reaction (e.g., NaOAc). - Increase temperature or reaction time. decision_conditions->fix_conditions No starting_material Starting Material decision_crude->starting_material intermediate Oxime Intermediate decision_crude->intermediate side_products Side Products decision_crude->side_products starting_material->check_reagents Re-evaluate reagents and conditions intermediate->fix_conditions Force cyclization side_products->fix_conditions Use milder conditions

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)
  • Q1: What are the critical safety precautions for this synthesis?

    • A: Hydroxylamine and its salts can be explosive with heat or shock, though this is a greater risk with the pure free base. Handle with care. Chlorinated carbonyl compounds are often lachrymators and irritants; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q2: Can N-chlorosuccinimide (NCS) be used to chlorinate Ethyl isoxazole-3-carboxylate directly?

    • A: While direct chlorination of some heterocycles is possible, isoxazoles are often not reactive enough for electrophilic chlorination at the 5-position without activating groups. The reaction may require harsh conditions that could degrade the molecule. The synthetic approach starting with an already chlorinated precursor is generally more reliable and higher-yielding.[3]

  • Q3: How can I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system of 20-30% ethyl acetate in hexanes. The product will be less polar than the hydroxylamine and oxime intermediate but likely more polar than the starting ketoester. Visualize the spots under UV light and/or by staining with a potassium permanganate solution.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq).

  • Dissolution: Add ethanol (approx. 5 mL per gram of hydroxylamine hydrochloride) and stir the suspension for 15 minutes at room temperature to allow for the formation of free hydroxylamine.

  • Addition of Ketoester: Add a solution of ethyl 2,4-dichloro-3-oxobutanoate (1.0 eq) dissolved in a minimal amount of ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography as described in Section 2, Problem 3.

Protocol 4.2: Data Summary Table
ParameterRecommended ConditionRationale / Notes
Hydroxylamine Source NH₂OH·HClStable, commercially available salt.
Base Sodium Acetate (NaOAc)Mild base to liberate free NH₂OH without causing side reactions.
Stoichiometry 1.1 eq Base per 1.0 eq NH₂OH·HClEnsures complete formation of the free nucleophile.
Solvent EthanolGood solubility for reactants; appropriate boiling point for reflux.
Temperature Reflux (~78 °C)Provides the necessary activation energy for the cyclization/dehydration step.
pH Range 4 - 6Optimal for nucleophilic attack without degrading starting materials.
Typical Yield 65-80% (after purification)Yield is highly dependent on the purity of the starting ketoester.

Section 5: References

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • ResearchGate. (2022). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 8–30. Reagents and conditions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of ethyl trifluoroacetoacetate. Available at:

  • Google Patents. (n.d.). Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate. Available at:

  • Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Available at: [Link]

  • Google Patents. (n.d.). Preparing method for ethyl 4,4,4-trifluoroacetoacetate. Available at:

  • National Center for Biotechnology Information. (n.d.). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. Available at: [Link]

  • ResearchGate. (n.d.). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Available at: [Link]

  • Stenutz. (n.d.). ethyl 2-chloro-3-oxobutanoate. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Available at: [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available at: [Link]

  • PubChem. (n.d.). ethyl (2S)-2-chloro-3-oxobutanoate. Available at: [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • Canadian Science Publishing. (1970). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Available at:

Sources

Technical Support Center: A Troubleshooting Guide for Ethyl 5-chloroisoxazole-3-carboxylate Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for navigating the complexities of cycloaddition reactions with Ethyl 5-chloroisoxazole-3-carboxylate. As a Senior Application Scientist, I understand that while this versatile building block holds immense potential in medicinal chemistry and materials science, its reactivity can present unique challenges. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cycloaddition reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity in cycloaddition reactions involving this compound often stems from the electronic nature of the starting material and the chosen dipolarophile (alkene or alkyne). The isoxazole ring, particularly with the electron-withdrawing chloro and carboxylate groups, can be less reactive than simpler analogs.

Core Principles & Causality:

  • Electron-Deficient Isoxazole: The chloro and ethyl carboxylate groups significantly reduce the electron density of the isoxazole ring. For a standard [3+2] cycloaddition where the isoxazole acts as the 1,3-dipole, this can weaken its ability to react with electron-deficient dipolarophiles.

  • Dipolarophile Choice: The success of the cycloaddition is highly dependent on the electronic complementarity of the reactants. An electron-deficient isoxazole will react more readily with an electron-rich alkene or alkyne.

Troubleshooting Steps:

  • Evaluate Your Dipolarophile:

    • For electron-deficient alkenes/alkynes: Consider switching to a more electron-rich counterpart if your synthesis allows.

    • For electron-rich alkenes/alkynes: If the reaction is still slow, the issue may lie with other factors.

  • Increase Reaction Temperature: Thermal activation is a common strategy to overcome activation energy barriers. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. Be aware that this compound may have limited thermal stability, so proceed with caution.

  • Consider Catalysis:

    • Lewis Acid Catalysis: Lewis acids can activate the isoxazole ring, making it more susceptible to cycloaddition.[1] Common Lewis acids to screen include ZnCl₂, AlCl₃, and SnCl₄.[1][2] Start with catalytic amounts (5-10 mol%) and optimize as needed.

    • Copper(I) Catalysis: For cycloadditions with terminal alkynes, Cu(I) catalysts are known to promote the reaction, often leading to high regioselectivity.[3]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) to find the optimal medium for your specific substrate combination.

Workflow for Optimizing a Sluggish Reaction

Caption: Optimization workflow for slow cycloadditions.

Q2: I am observing the formation of significant side products. What are the most common side reactions and how can I suppress them?

A2: The presence of the 5-chloro substituent introduces a key pathway for side reactions, primarily through isomerization and subsequent reactions. Ring-opening of the isoxazole under certain conditions is another possibility.

Core Principles & Causality:

  • Isomerization to 2H-Azirine-2-carbonyl chloride: 5-Chloroisoxazoles are known to isomerize, particularly in the presence of Lewis acids or heat, to form reactive 2H-azirine-2-carbonyl chloride intermediates.[4] These intermediates can then be trapped by nucleophiles in the reaction mixture (including the solvent or starting materials), leading to a variety of amide, ester, or other acylated byproducts.

  • Isoxazole Ring Opening: Under harsh conditions, such as catalytic hydrogenation, the N-O bond of the isoxazole ring can cleave, leading to β-enamino-ketoesters or other open-chain products.[5] While less common in simple cycloadditions, it's a possibility with certain catalysts or reactive dipolarophiles.

Troubleshooting Steps:

  • Characterize the Byproducts: Use techniques like LC-MS and NMR to identify the structure of the major side products. If you observe masses corresponding to the addition of solvent or other nucleophiles to your starting material, isomerization is a likely culprit.

  • Control Reaction Temperature: High temperatures can promote isomerization. Try running the reaction at the lowest effective temperature.

  • Re-evaluate Catalyst Choice: If using a Lewis acid, consider a milder one or reducing the catalyst loading. Some Lewis acids are more prone to promoting isomerization than others.

  • Purification of Starting Materials: Ensure all reagents and solvents are pure and dry. Water or other nucleophilic impurities can react with the azirine intermediate.

Potential Side Reaction Pathway

SideReactions Start This compound Isomerization Isomerization (Heat or Lewis Acid) Start->Isomerization Cycloaddition Desired Cycloaddition Start->Cycloaddition Azirine 2H-Azirine-2-carbonyl chloride Isomerization->Azirine Byproduct Acylated Byproducts Azirine->Byproduct Nucleophile Nucleophile (Solvent, H₂O, etc.) Nucleophile->Byproduct Product Target Cycloadduct Cycloaddition->Product

Caption: Competing pathways leading to desired product and byproducts.

Q3: My cycloaddition is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The regiochemical outcome is governed by a combination of steric and electronic factors of both the isoxazole and the dipolarophile.

Core Principles & Causality:

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity of cycloadditions is often predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer is the one resulting from the orbital interaction with the smallest energy gap and the largest orbital coefficients on the reacting atoms.

  • Solvent Polarity: The polarity of the solvent can influence the relative stability of the transition states leading to different regioisomers. In some cases, increasing solvent polarity can favor the formation of the more polar transition state, thus altering the product ratio.[6]

Troubleshooting Steps:

  • Solvent Screening: As demonstrated in the literature for similar systems, changing the solvent can have a significant impact on the ratio of regioisomers.[6] Conduct a systematic screen of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol, DMSO).

SolventDielectric Constant (approx.)Potential Impact on Regioselectivity
Toluene2.4Favors less polar transition states
Dichloromethane9.1Intermediate polarity
Ethanol24.5Polar protic, can hydrogen bond
DMSO47Highly polar aprotic
  • Temperature Adjustment: The activation energies for the formation of different regioisomers may be different. Varying the reaction temperature can sometimes favor one pathway over the other.

  • Catalyst Selection:

    • Lewis Acids: Can alter the electronic properties of the reactants and influence the FMO interactions, potentially favoring one regioisomer.

    • Copper(I) Catalysts (for terminal alkynes): Often provide excellent regioselectivity for the formation of 3,5-disubstituted isoxazoles.[3]

Experimental Protocols

General Protocol for a Trial Cycloaddition with an Electron-Rich Alkene
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Alkene Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene, 0.1 M concentration). Add the electron-rich alkene (1.1-1.5 eq.).

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[7]

Protocol for a Lewis Acid-Catalyzed Cycloaddition
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., ZnCl₂, 0.1 eq.).

  • Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 eq.) and the dipolarophile (1.1-1.5 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, cool the reaction and quench with a saturated aqueous solution of a suitable salt (e.g., NaHCO₃ or NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[7]

References

  • Molecules 2024, 29(2), 453; [Link]

  • World Journal of Organic Chemistry. 2017, 5(1), 6-10. DOI: 10.12691/wjoc-5-1-2
  • Molecules 2015, 20, 10908-10926; doi:10.3390/molecules200610908
  • Molecules. 2022 Dec 29;28(1):275. doi: 10.3390/molecules28010275
  • Beilstein J. Org. Chem. 2023, 19, 1562–1567. doi: 10.3762/bjoc.19.111
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules 2018, 23, 2431; doi:10.3390/molecules23102431
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J. Org. Chem. 2017, 13, 1018–1025. doi: 10.3762/bjoc.13.102
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Sci Rep 11, 23725 (2021). [Link]

  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. J. Iran. Chem. Soc. 14, 2073–2081 (2017). [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules 2017, 22, 1876; doi:10.3390/molecules22111876
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ACS Omega 2022, 7, 39, 35300–35307. [Link]

  • Synthesis of Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules 2021, 26, 1422. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules 2022, 28, 275. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 23725.
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-d] Pyridazines as Potent Antitumor Agents. Molecules 2019, 24, 4013; doi:10.3390/molecules24224013
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-43.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10908–10926.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1018–1025.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10908-10926. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 5-chloroisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. The most common pathway involves the [3+2] cycloaddition of a nitrile oxide with a suitable alkyne. This guide focuses on a robust and widely applicable method: the reaction of in situ generated ethoxycarbonylformonitrile oxide with a chlorinated alkyne source.

Section 1: Synthesis Overview and Mechanism

The synthesis can be logically divided into two primary stages:

  • Formation of the Key Precursor: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate. This is typically achieved via nitrosation of an appropriate starting material like glycine ester hydrochloride[1].

  • 1,3-Dipolar Cycloaddition: The in situ generation of ethoxycarbonylformonitrile oxide from the precursor, followed by its reaction with a chloro-alkyne synthon to form the isoxazole ring.

Visualized Reaction Pathway

The following diagram outlines the general synthetic workflow.

Reaction_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cycloaddition cluster_2 Purification A Glycine Ester Hydrochloride B (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate A->B NaNO2, HCl -5 to 0 °C C Ethoxycarbonylformonitrile oxide (in situ) B->C Base (e.g., NaHCO3) E This compound C->E D Chloroacetylene Source D->E F Crude Product E->F Workup G Purified Product F->G Column Chromatography or Recrystallization

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield for the precursor, (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, is very low. What went wrong?

A1: Low yield in the precursor synthesis is a frequent challenge, often stemming from improper temperature control or inefficient nitrosation.

Likely Causes & Solutions:

  • Inadequate Temperature Control: The reaction is highly exothermic and temperature-sensitive. The diazotization must be kept cold (ideally between -5 °C and 0 °C) to prevent the decomposition of nitrous acid and the formation of unwanted byproducts[1].

    • Solution: Use an ice-salt bath to maintain the temperature below 0 °C during the addition of sodium nitrite. Add the sodium nitrite solution slowly and monitor the internal temperature continuously.

  • Incorrect Stoichiometry: An incorrect molar ratio of sodium nitrite or acid can lead to incomplete reaction or side reactions.

    • Solution: Use a slight excess of sodium nitrite to ensure complete conversion. Ensure the reaction medium remains strongly acidic by using concentrated HCl[1].

  • Impure Starting Materials: The purity of the glycine ester hydrochloride is crucial for a clean reaction.

    • Solution: Ensure the starting material is pure and dry before use. If necessary, recrystallize the glycine ester hydrochloride.

Q2: The cycloaddition step is not proceeding, or the yield is poor. How can I improve it?

A2: A stalled or low-yielding cycloaddition step typically points to issues with the generation or stability of the intermediate nitrile oxide.

Likely Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The base used to generate the nitrile oxide in situ from the chloro-oxime precursor is critical. A base that is too strong or too weak can be problematic.

    • Solution: A mild base like sodium bicarbonate or sodium carbonate is often effective for generating the nitrile oxide without causing significant side reactions. Triethylamine can also be used, but may require more careful temperature control.

  • Dimerization of Nitrile Oxide: Ethoxycarbonylformonitrile oxide is reactive and can dimerize to form a furoxan, reducing the amount available for the desired cycloaddition. This is more prevalent at higher concentrations and temperatures.

    • Solution: Perform the reaction under dilute conditions. Generate the nitrile oxide slowly in the presence of the alkyne so that it reacts as it is formed. Maintain a low to moderate reaction temperature (e.g., room temperature) unless optimization studies suggest otherwise.

  • Poor Alkyne Reactivity: The choice of the chloroacetylene source and its reactivity can significantly impact the reaction rate and yield.

    • Solution: While direct use of chloroacetylene gas is possible, it is hazardous. Using a stable precursor or generating it in situ is preferred. Ensure the alkyne is present in a slight excess to drive the reaction to completion.

Q3: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or byproducts. What are they and how can I avoid them?

A3: The formation of regioisomers is a known challenge in 1,3-dipolar cycloadditions. Additionally, side reactions from the nitrile oxide can lead to impurities.

Likely Causes & Solutions:

  • Regioisomer Formation: The reaction of an unsymmetrical nitrile oxide with an unsymmetrical alkyne can potentially yield two different regioisomers (e.g., this compound vs. Ethyl 4-chloroisoxazole-3-carboxylate). The outcome is governed by the electronic and steric properties of the reactants and the solvent polarity[2].

    • Solution: Solvent choice can influence regioselectivity. A systematic screen of solvents from non-polar (e.g., toluene) to polar (e.g., DMF, ethanol) may be necessary to find the optimal conditions for the desired isomer[2]. Often, one isomer is thermodynamically or kinetically favored.

  • Furoxan (Dimer) Formation: As mentioned in Q2, this is a common byproduct.

    • Solution: Minimize the concentration of the free nitrile oxide at any given time by adding the base slowly to the mixture of the precursor and the alkyne.

  • Hydrolysis of Ester: The presence of water and a strong base or acid during workup can hydrolyze the ethyl ester to the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents for the reaction. During workup, perform any aqueous washes quickly and under neutral or slightly acidic conditions.

Q4: The final product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates as a liquid phase because its melting point is lower than the boiling point of the solvent, or the solution is supersaturated[3].

Likely Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can depress the melting point and inhibit crystal lattice formation.

    • Solution: First, attempt to purify the crude product via column chromatography to remove the bulk of impurities, then proceed with recrystallization.

  • Inappropriate Solvent or Cooling Rate: The solvent may be too good, or the solution may be cooled too quickly.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) until the solution becomes slightly turbid, then add a drop of the "good" solvent to clarify. Allow the solution to cool very slowly. Insulating the flask can help[3]. Inducing crystallization by scratching the flask's inner surface with a glass rod can also be effective[3].

Section 3: Frequently Asked Questions (FAQs)

QuestionAnswer
What are the optimal reaction parameters? Precursor Synthesis: Temperature: -5 to 0 °C; Solvent: Water/HCl. Cycloaddition: Temperature: 0 °C to room temperature is a good starting point; Solvent: Dichloromethane, Toluene, or Ethanol can be effective, but may need optimization for regioselectivity[2]; Molar Ratio: Use a slight excess (1.1-1.3 equivalents) of the alkyne.
How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v) to monitor the disappearance of the starting materials and the appearance of the product spot. Staining with potassium permanganate can help visualize spots if they are not UV-active.
What are the primary safety concerns for this synthesis? Sodium Nitrite/HCl: Forms nitrous acid. Work in a well-ventilated fume hood. Sulfuryl Chloride (if used for chlorination): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions. Chlorinated Solvents: Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
My final product is difficult to purify by column chromatography. Any tips? If your product is co-eluting with an impurity, try changing the solvent system polarity. A gradient elution (gradually increasing the polarity) can improve separation. If the compound is sticking to the silica gel, it may be too polar for the chosen eluent; in this case, gradually increase the proportion of the polar solvent (e.g., ethyl acetate)[3].
Troubleshooting Workflow

This decision tree can help guide your troubleshooting process.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_Precursor Analyze Precursor by TLC/NMR Start->Check_Precursor Precursor_OK Precursor is Pure Check_Precursor->Precursor_OK Yes Precursor_Bad Precursor is Impure Check_Precursor->Precursor_Bad No Check_Cyclo Review Cycloaddition Conditions (See Q2 & Q3) Precursor_OK->Check_Cyclo Action_Repurify Action: Re-purify or Re-synthesize Precursor (See Q1) Precursor_Bad->Action_Repurify Conditions_OK Conditions Seem Correct Check_Cyclo->Conditions_OK Yes Conditions_Bad Conditions Suboptimal Check_Cyclo->Conditions_Bad No Check_Purification Review Purification Method (See Q4) Conditions_OK->Check_Purification Action_Optimize_Cyclo Action: - Vary base, solvent, temp. - Check stoichiometry Conditions_Bad->Action_Optimize_Cyclo Action_Optimize_Cyclo->Check_Purification Purification_Bad Oiling out / Poor Separation Check_Purification->Purification_Bad No End_Success Success: Improved Yield/Purity Check_Purification->End_Success Yes Action_Optimize_Purification Action: - Change recrystallization solvent - Adjust column eluent Purification_Bad->Action_Optimize_Purification Action_Optimize_Purification->End_Success

Caption: A decision tree for troubleshooting the synthesis of this compound.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate[1]
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve glycine ester hydrochloride (1.0 eq) in water (approx. 2 mL per g of starting material).

  • Acidification: Add concentrated HCl (approx. 0.6 mL per g of starting material) to the solution.

  • Cooling: Cool the flask to -5 °C using an ice-salt bath.

  • Nitrosation: Prepare a solution of sodium nitrite (2.0 eq) in water (approx. 1.4 mL per g of NaNO2). Add half of this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 0 °C.

  • Stirring: Stir the mixture at 0 °C for 10 minutes.

  • Second Addition: Add the remaining sodium nitrite solution dropwise, again maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for an additional 45 minutes.

  • Workup: Add a saturated brine solution to the mixture. Extract the aqueous layer with diethyl ether (3x volume of aqueous layer).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This product is often used immediately in the next step without further purification[1].

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and a suitable chloro-alkyne source (e.g., 1,2-dichloroethylene as a chloroacetylene precursor, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution or suspension of a mild base (e.g., sodium bicarbonate, 1.5 eq) in the same solvent portion-wise or via a dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, filter off any solids. Quench the reaction mixture by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and then a saturated brine solution.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

References

  • Patsnap Eureka. (2021). Method for synthesizing isoxadifen-ethyl intermediate 2-chloro-2-hydroxyiminoacetic acid ethyl ester. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.
  • ResearchGate. (2022). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]

  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Retrieved from [Link]

Sources

Preventing hydrolysis of the ester in Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-chloroisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile reagent, with a specific focus on preventing the unwanted hydrolysis of the ester functionality. The inherent reactivity of the isoxazole ring, coupled with the lability of the ester group, presents unique challenges that this guide aims to address through troubleshooting protocols, frequently asked questions, and a deep dive into the underlying chemical principles.

I. Understanding the Hydrolysis Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of biological pathways. However, the electrophilic nature of the ester carbonyl and the influence of the electron-withdrawing isoxazole ring render the ester susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid. This hydrolysis is a critical issue as it can lead to reduced yields, purification difficulties, and the introduction of impurities that can complicate subsequent synthetic steps.

The stability of the isoxazole ring itself is also a consideration. While generally aromatic and stable, the N-O bond can be a point of weakness, particularly under harsh basic conditions or at elevated temperatures, which can lead to ring-opening byproducts.[1]

II. Troubleshooting Guide: Preventing Ester Hydrolysis

This section addresses common experimental scenarios where hydrolysis of this compound can occur and provides step-by-step protocols to mitigate this side reaction.

Issue 1: Significant Hydrolysis Observed During Aqueous Workup

Scenario: After quenching a reaction mixture containing this compound with an aqueous solution, TLC or LC-MS analysis shows a significant amount of the corresponding carboxylic acid.

Root Cause Analysis: Prolonged exposure to acidic or basic aqueous conditions during extraction and washing steps is the most likely cause. The isoxazole ring is particularly sensitive to basic conditions which can accelerate hydrolysis.[1][2]

Troubleshooting Protocol:

  • Neutralize with Care: If your reaction is conducted under acidic or basic conditions, neutralize the mixture to a pH of ~7 before extraction. Use a mild neutralizing agent like a saturated sodium bicarbonate solution for acidic conditions or a dilute solution of ammonium chloride for basic conditions.[2] Avoid strong acids and bases.

  • Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible. Do not let the biphasic mixture sit for extended periods.

  • Use Cold Solutions: Whenever possible, use chilled deionized water or brine for washes. Lower temperatures decrease the rate of hydrolysis.

  • Prompt Drying: After the final wash, immediately dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure the drying agent is thoroughly removed by filtration before solvent evaporation.

  • Solvent Selection: Use a water-immiscible organic solvent for extraction that has low water solubility to minimize the amount of dissolved water in the organic phase. Ethyl acetate or dichloromethane are common choices.

Issue 2: Hydrolysis During Chromatographic Purification

Scenario: The crude product appears relatively pure by initial analysis, but after silica gel column chromatography, fractions contain a significant amount of the hydrolyzed carboxylic acid.

Root Cause Analysis: Standard silica gel is slightly acidic and can retain enough moisture to catalyze ester hydrolysis, especially if the elution process is slow. The carboxylic acid byproduct, being more polar, will also have a different retention time, potentially smearing across fractions.

Troubleshooting Protocol:

  • Deactivate the Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent system.

    • Add ~1% triethylamine (or another suitable base like pyridine) to the slurry and mix thoroughly. This will neutralize the acidic sites on the silica surface.

    • Pack the column with this deactivated silica slurry.

  • Use a Non-Polar Eluent System: Start with a less polar solvent system to move the desired ester product along the column more quickly, minimizing its contact time with the stationary phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

  • Dry Loading: Instead of loading the sample as a solution, consider adsorbing it onto a small amount of silica gel.[3] To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] This "dry loading" technique can lead to sharper bands and faster elution.[3]

  • Alternative Stationary Phases: If hydrolysis on silica remains a persistent issue, consider using a less acidic stationary phase, such as neutral alumina.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent hydrolysis?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place. An inert atmosphere (argon or nitrogen) is recommended to protect against atmospheric moisture. Storing it in a desiccator can also be beneficial.

Q2: Can I use protic solvents like methanol or ethanol in reactions with this compound?

A2: While possible, it is important to be cautious. Under neutral conditions and at moderate temperatures, transesterification with other simple alcohols is generally slow. However, if the reaction conditions are acidic or basic, or if elevated temperatures are used, the risk of transesterification or hydrolysis (if water is present) increases. Whenever possible, use anhydrous aprotic solvents.

Q3: How can I detect the presence of the hydrolyzed carboxylic acid impurity?

A3:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester. It will have a lower Rf value (it will not travel as far up the plate) on a silica gel TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You will observe a different retention time for the acid and a molecular ion peak corresponding to the mass of the hydrolyzed product.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic quartet and triplet of the ethyl group will be absent in the hydrolyzed product. A broad singlet for the carboxylic acid proton may be visible, depending on the solvent. In ¹³C NMR, the chemical shifts of the carbonyl carbon and the carbons of the ethyl group will be different.

Q4: Are there any reagents that are particularly incompatible with this compound?

A4: Avoid strong aqueous acids and bases, especially at elevated temperatures.[1][2] Strong nucleophiles can also react at the ester or potentially at the 5-position of the isoxazole ring. Reactions involving potent reducing agents may affect the isoxazole ring.[7]

IV. Data Summary & Visual Guides

Table 1: Key Physicochemical Properties and Stability Considerations
ParameterValue / RecommendationRationale
Appearance White to off-white solid
Molecular Weight 189.58 g/mol
Recommended Storage 2-8°C, under inert gas, desiccatedMinimizes degradation from moisture and heat.
pH Stability Most stable in a slightly acidic to neutral pH range (4-7)Avoids both acid and base-catalyzed hydrolysis.
Incompatible Reagents Strong aqueous acids/bases, potent nucleophilesCan lead to rapid hydrolysis or other side reactions.
Recommended Solvents Dichloromethane, Ethyl Acetate, Toluene, THF (anhydrous)Aprotic solvents prevent hydrolysis and transesterification.
Diagram 1: Hydrolysis Mechanism of this compound

hydrolysis_mechanism cluster_catalyst Catalyzed by: ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack h2o H₂O h2o->tetrahedral acid 5-Chloroisoxazole-3-carboxylic acid tetrahedral->acid Proton Transfer & Elimination of EtOH etoh Ethanol tetrahedral->etoh H_plus H⁺ (Acid) OH_minus OH⁻ (Base)

Caption: Mechanism of ester hydrolysis under aqueous conditions.

Diagram 2: Troubleshooting Workflow for Experimental Hydrolysis

troubleshooting_workflow start Hydrolysis Detected? workup During Workup? start->workup Yes end_ok Problem Solved start->end_ok No chromatography During Chromatography? workup->chromatography No solution_workup Implement Rapid, Cold, Neutral Workup Protocol workup->solution_workup Yes solution_chromatography Use Deactivated Silica or Alternative Phase chromatography->solution_chromatography Yes end_persist Issue Persists: Re-evaluate Reaction Conditions chromatography->end_persist No solution_workup->end_ok solution_chromatography->end_ok

Caption: A logical workflow for diagnosing and solving hydrolysis issues.

V. References

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Institutes of Health. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University. [Link]

  • Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. University of Helsinki. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

  • Ester Hydrolysis (Acidic and Basic Conditions). YouTube. [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health. [Link]

Sources

Identifying and removing impurities from Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-chloroisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this versatile building block. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your work.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the most common initial questions regarding the purity of this compound.

Q1: What are the most likely impurities I will encounter after synthesizing this compound?

A1: Impurities typically originate from three main sources: the starting materials, side-reactions during synthesis, and degradation of the product.

  • Unreacted Starting Materials: The most common synthesis involves a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] Therefore, residual starting materials such as ethyl chlorooximidoacetate or a chloroalkyne might be present.

  • Side-Products:

    • Regioisomers: Depending on the specific alkyne used, the formation of the isomeric product, Ethyl 4-chloroisoxazole-3-carboxylate, is possible, though often a minor component.

    • Dimerization Products: Nitrile oxides can dimerize to form furoxans, which can be a significant side-product if the nitrile oxide is generated too slowly or at a high concentration.

  • Degradation Products:

    • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup or storage.

    • Ring-Opening: The isoxazole N-O bond is the weakest link in the ring system.[3] It can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation) or photolysis, leading to β-amino enones or other rearranged products.[1][4]

Q2: My initial NMR spectrum shows unexpected peaks. How can I begin to identify them?

A2: A systematic approach is key. First, ensure you have a clean reference spectrum of your starting materials.

  • Check for Broad Singlets: A broad singlet, often exchangeable with D₂O, may indicate the presence of the hydrolyzed carboxylic acid impurity.

  • Analyze the Aromatic/Heteroaromatic Region: Compare the integration of your main isoxazole proton peak with any unexpected peaks in this region. Isomers or dimerization products will have distinct signals here.

  • Look at the Aliphatic Region: Check for residual ethyl acetate, hexane, or other purification solvents. Also, compare the integration of the ethyl ester's quartet and triplet to the isoxazole proton. A discrepancy might suggest impurities containing an ethyl group or hydrolysis of your main product's ester.

Q3: I have a peak in my HPLC chromatogram with a different retention time. What is the next step?

A3: An unknown peak in HPLC requires further characterization.

  • Co-injection: If you have authentic samples of your starting materials or suspected side-products, co-inject them with your sample. If the peak height increases without a new peak appearing, you've likely identified the impurity.

  • LC-MS Analysis: The most powerful next step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity, which is invaluable for proposing a structure. For example, a mass corresponding to your product + H₂O - C₂H₄ would strongly suggest the hydrolyzed carboxylic acid.

  • Fraction Collection: If the impurity is present in a significant amount (>5%), you can collect the corresponding fraction as it elutes from a preparative HPLC column and analyze it by NMR for definitive structural identification.

Part 2: Troubleshooting Guides for Purification

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's causing this?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. The compound separates as a liquid phase instead of a solid crystal lattice.[5]

Troubleshooting Steps:

  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of hot solvent to decrease the saturation.[5]

  • Cool Slowly: This is critical. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help. Slow cooling encourages the formation of a stable crystal lattice.[5]

  • Change Solvent System: If the issue persists, your solvent is likely not ideal. A good solvent should dissolve the compound well when hot but poorly when cold.[5] Consider a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.

Column Chromatography Challenges

Q5: How do I select the right solvent system (eluent) for silica gel chromatography?

A5: The goal is to find a solvent system where your product has an Rf (retention factor) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[5] This typically provides the best separation.

Solvent Selection Workflow:

  • Start with a Standard System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.[5]

  • Run TLCs: Spot your crude material on a TLC plate and run it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Analyze and Adjust:

    • If your product stays at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If your product runs with the solvent front (Rf ~ 1.0), the eluent is too polar. Increase the proportion of hexanes.

  • Optimize: Fine-tune the ratio until you see clear separation between your product spot and any visible impurity spots, aiming for that target Rf of ~0.3.

Q6: My product is streaking on the TLC plate and the column. What can I do?

A6: Streaking is often caused by acidic impurities (like the hydrolyzed carboxylic acid) strongly interacting with the acidic silica gel.

Troubleshooting Steps:

  • Neutralize the Eluent: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system.[3] This will neutralize the acidic sites on the silica and the acidic impurity, allowing both to travel more cleanly down the column.

  • Pre-treat the Crude Material: Before loading onto the column, dissolve your crude product in a solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to remove the bulk of the acidic impurity.

Part 3: Protocols and Methodologies

Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for addressing purity issues with your compound.

Impurity_Workflow Start Crude Product Analysis (TLC, NMR, HPLC) Purity_Check Purity > 98%? Start->Purity_Check Identify Identify Impurity (LC-MS, Co-injection, NMR) Purity_Check->Identify No Stop Pure Product Purity_Check->Stop Yes Known_Impurity Known Impurity? Identify->Known_Impurity Recrystallize Recrystallization Known_Impurity->Recrystallize Yes (e.g., Starting Material) Column Column Chromatography Known_Impurity->Column Yes (e.g., Isomer) AcidBase Acid/Base Wash Known_Impurity->AcidBase Yes (e.g., Hydrolyzed Acid) Characterize Characterize Unknown Known_Impurity->Characterize No Recrystallize->Start Column->Start AcidBase->Start Reassess Re-assess Purification Strategy Characterize->Reassess

Caption: A logical workflow for identifying and removing impurities from a synthesized compound.

Protocol 1: General HPLC Method for Purity Analysis

This method provides a starting point for assessing the purity of this compound.

ParameterRecommended SettingRationale
Column C18, 2.7-5 µm, 4.6 x 150 mmStandard reverse-phase column suitable for a wide range of organic molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for good peak shape and ionization in MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reverse-phase HPLC.
Gradient 5% B to 95% B over 10 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 230 nmThe isoxazole ring system should have a significant UV absorbance in this region.
Injection Vol. 5 µLA typical volume to avoid column overloading.
Protocol 2: Recrystallization from Ethanol/Water

This bi-solvent system is often effective for moderately polar compounds.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

  • Induce Cloudiness: Add warm water dropwise while swirling until the solution just begins to turn persistently cloudy. This indicates you have reached the saturation point.

  • Re-clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Potential Impurity Sources in Synthesis

The following diagram outlines the common synthetic pathway and highlights where different types of impurities can be introduced.

Synthesis_Impurities SM1 Ethyl Chlorooximidoacetate Reaction [3+2] Cycloaddition SM1->Reaction SM2 Chloroalkyne SM2->Reaction Workup Aqueous Workup (Acid/Base) Reaction->Workup Imp_SM Unreacted Starting Materials Reaction->Imp_SM Incomplete Reaction Imp_Side Isomers, Dimers Reaction->Imp_Side Side Reactions Purification Purification (Column/Recrystallization) Workup->Purification Imp_Deg Hydrolyzed Acid Workup->Imp_Deg pH Exposure Product Pure this compound Purification->Product Imp_Solv Residual Solvents Purification->Imp_Solv Incomplete Drying

Caption: Potential sources of impurities during the synthesis and purification of the target compound.

References

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Retrieved from [Link]

  • Kashima, C., & Omote, Y. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10). Retrieved from [Link]

  • Maiuolo, L., Algieri, V., Olivito, F., & De Nino, A. (2022). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Retrieved from [Link]

  • Kato, T., Yamanaka, H., & Yasuda, N. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry, 32(11), 3593-3595. Retrieved from [Link]

  • Khan, I., et al. (2024). Construction of Isoxazole ring: An Overview. Nanoscience and Bioengineering Letters, 1(1), 1-23. Retrieved from [Link]

  • Yadav, D., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34193-34217. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions of Ethyl 5-Chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Ethyl 5-chloroisoxazole-3-carboxylate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges, particularly in controlling regioselectivity. Isoxazoles are a cornerstone in medicinal chemistry, and mastering their synthesis and functionalization is critical for the development of novel therapeutics.[1][2][3]

Understanding the Reactivity of this compound

This compound is a versatile heterocyclic building block. Its reactivity is primarily dictated by the electron-deficient nature of the isoxazole ring, further activated by the electron-withdrawing carboxylate group at the 3-position and the chloro leaving group at the 5-position. This electronic setup makes the C5 position highly susceptible to nucleophilic attack.

The dominant reaction pathway for this substrate is nucleophilic aromatic substitution (SNAr) .[4][5][6] Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process.[5][7] A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.[5]

The presence of the nitrogen and oxygen atoms in the isoxazole ring, along with the ester group, significantly influences the electron distribution and, consequently, the regioselectivity of nucleophilic attack.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Poor or No Reaction with a Nucleophile

Question: I am attempting a nucleophilic substitution on this compound with my nucleophile, but I am observing very low conversion or no product formation. What could be the issue?

Answer:

Several factors can contribute to low reactivity in SNAr reactions. A systematic evaluation of your reaction parameters is key.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The reactivity of the nucleophile is paramount. Weakly nucleophilic species may not be potent enough to attack the electron-deficient isoxazole ring.

    • Troubleshooting:

      • Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonation with a suitable base to generate the more nucleophilic conjugate base (an amide or alkoxide). The choice of base is critical to avoid side reactions.

      • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8]

  • Inadequate Reaction Conditions: Temperature and reaction time are crucial kinetic parameters.

    • Troubleshooting:

      • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS is recommended.

      • Extend Reaction Time: Some reactions may be sluggish. Monitor the reaction over an extended period (e.g., 24-48 hours) to determine if the reaction is proceeding slowly.

  • Steric Hindrance: A bulky nucleophile or significant steric crowding around the C5 position of the isoxazole can impede the approach of the nucleophile.

    • Troubleshooting:

      • Re-evaluate Substrate/Nucleophile Combination: If possible, consider a less sterically hindered nucleophile.

Problem 2: Formation of an Unexpected Regioisomer

Question: My reaction is yielding a product, but spectroscopic analysis suggests the nucleophile has attacked a different position on the isoxazole ring, not the expected C5 position. How is this possible and how can I control it?

Answer:

While the C5 position is the most electrophilic site for SNAr, under certain conditions, alternative reaction pathways can lead to unexpected regioisomers. This is often observed with ambident nucleophiles .[8][9]

Understanding Ambident Nucleophiles:

An ambident nucleophile possesses two or more reactive sites from which it can attack an electrophile.[8][9] The regioselectivity of the attack is influenced by a variety of factors, including the nature of the electrophile, solvent, and counter-ion.[8][10][11]

Example Scenario: Reaction with a Thiolate Nucleophile

A common ambident nucleophile is a thiolate anion, which can react through either the sulfur or another nucleophilic atom in the molecule.

Troubleshooting Regioselectivity with Ambident Nucleophiles:

  • Hard and Soft Acid-Base (HSAB) Theory: This principle can sometimes predict the site of attack. The C5 carbon of the isoxazole is a relatively "soft" electrophilic center. "Soft" nucleophiles (like sulfur) will preferentially attack "soft" electrophiles, while "hard" nucleophiles (like oxygen) will favor "hard" electrophiles.[10]

    • Application: To favor attack from the sulfur atom of a thiol-containing nucleophile, use conditions that promote its "soft" character.

  • Solvent Choice: The solvent can significantly influence which atom of the ambident nucleophile reacts.[8]

    • Protic Solvents (e.g., ethanol, water): These solvents can hydrogen-bond with the more electronegative (harder) nucleophilic center, sterically hindering it and leaving the less electronegative (softer) center more available for attack.[8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are less likely to selectively solvate one nucleophilic site, potentially leading to a mixture of products.

  • Counter-ion: The nature of the cation associated with the nucleophile can influence aggregation and the availability of the different nucleophilic sites.

Decision-Making Flowchart for Regioselectivity Issues:

G start Unexpected Regioisomer Observed check_nucleophile Is the nucleophile ambident? start->check_nucleophile snar_conditions Review S N Ar Conditions check_nucleophile->snar_conditions Yes end_regio Achieve Desired Regioselectivity check_nucleophile->end_regio No (Re-verify structure) hsab Consider HSAB Principle (Soft-Soft/Hard-Hard Interactions) snar_conditions->hsab solvent Modify Solvent System snar_conditions->solvent temp Adjust Temperature snar_conditions->temp protic Use Protic Solvent to Favor 'Soft' Site Attack solvent->protic aprotic Use Aprotic Solvent (may give mixtures) solvent->aprotic protic->end_regio aprotic->end_regio kinetic_thermo Lower Temp for Kinetic Control Higher Temp for Thermodynamic Control temp->kinetic_thermo kinetic_thermo->end_regio

Caption: Troubleshooting workflow for managing regioselectivity.

Problem 3: Decomposition of the Isoxazole Ring

Question: I am observing significant decomposition of my starting material or product during the reaction or workup. What conditions can cause the isoxazole ring to be unstable?

Answer:

The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions due to the relatively weak N-O bond.[12]

Conditions Leading to Ring Instability:

  • Strongly Basic Conditions: The use of very strong bases (e.g., alkoxides in high concentrations, organolithiums) can lead to ring-opening reactions.[12] The acidity of the C4 proton can also be a factor in some derivatives, leading to undesired side reactions.

    • Mitigation: Use milder bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DBU) where possible. If a strong base is necessary, consider low temperatures to minimize decomposition.

  • Reductive Conditions: The N-O bond is susceptible to cleavage under reductive conditions.

    • Common Reductive Reagents to Avoid (if preserving the ring is desired):

      • Catalytic hydrogenation (e.g., H₂/Pd, H₂/Pt).[12][13]

      • Strong reducing agents like LiAlH₄.

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[12][14] Be mindful of this when considering cross-coupling reactions.

Experimental Protocol: A General Procedure for SNAr on this compound

This protocol provides a starting point for the substitution reaction. Optimization will be necessary based on the specific nucleophile used.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, 0.1-0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1-1.5 eq.) and a base (1.5-2.0 eq., if required, e.g., K₂CO₃).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (start at room temperature and increase if necessary). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Table 1: Recommended Starting Conditions for SNAr Reactions

ParameterRecommended ConditionRationale
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance nucleophilicity.
Temperature 25-100 °CReaction rates are often temperature-dependent.
Base (if needed) K₂CO₃, Cs₂CO₃, Et₃NMilder bases minimize isoxazole ring decomposition.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: Can I perform Suzuki or other cross-coupling reactions at the C5 position?

A1: Yes, while SNAr is common, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are also viable methods for functionalizing the C5 position. These reactions often require specific catalyst/ligand systems and optimization of reaction conditions to be successful and to avoid decomposition of the isoxazole ring.[14]

Q2: My nucleophile has both a primary amine and a secondary amine. Which is more likely to react?

A2: Generally, the primary amine is less sterically hindered and more nucleophilic than the secondary amine, making it the more likely site of reaction. However, the specific electronic environment of each amine will play a role. Careful analysis of the product mixture will be necessary.

Q3: How can I hydrolyze the ethyl ester at the C3 position without affecting the isoxazole ring?

A3: Saponification using a base like LiOH or NaOH in a mixture of THF and water at room temperature is a standard method for hydrolyzing the ester. It is important to use mild conditions and monitor the reaction carefully to avoid potential ring-opening, especially if the reaction is heated.

Q4: Are there alternative ways to synthesize 5-substituted isoxazole-3-carboxylates without using a chloro leaving group?

A4: Yes, a primary method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[15] To obtain the desired substitution pattern, you would use an appropriately substituted alkyne and a nitrile oxide derived from an oxime. This method can offer excellent control over regioselectivity depending on the substrates and conditions used.[16][17][18]

Q5: What is the role of the ester group at the C3 position in these reactions?

A5: The ethyl carboxylate group at the C3 position is a strong electron-withdrawing group. It helps to activate the isoxazole ring towards nucleophilic attack by further decreasing the electron density at the C5 position, making the SNAr reaction more facile.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. BenchChem.
  • Guzmán, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-11.
  • Gulevskaya, A. V., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(3), 445-455.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Vrije Universiteit Brussel. (2020). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(34), 7631-7640.
  • Qi, J.-T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1111.
  • Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2191.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.
  • Czakó, G., et al. (2022). SN2 Reactions with an Ambident Nucleophile: A Benchmark Ab Initio Study of the CN- + CH3Y [Y = F, Cl, Br, and I] reactions. The Journal of Physical Chemistry A, 126(6), 925-935.
  • ChemSrc. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.
  • Organic Chemistry Tutorial. (n.d.). Ambident Nucleophiles - Examples, Reactions and Conditions.
  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity.
  • Terrier, F., et al. (1992). Ambident nucleophilic reactivity in . sigma. -complex formations. 6. Reactivity-selectivity relationships in reactions of ambident nucleophiles with the superelectrophiles 4,6-dinibrobenzofuroxan and 4,6-dinitro-2-(2,4,6-trinitrophenyl) benzotriazole 1-oxide. The Journal of Organic Chemistry, 57(13), 3684-3688.
  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Chikkula, K., & Veni, S. (2017). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharma and Pharmaceutical Sciences, 9(7), 13-24.
  • Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4237-4253.
  • MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(11), 3192.
  • Yakimovich, S. I., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16208.
  • Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(40), 14149-14152.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep.
  • Royal Society of Chemistry. (n.d.). New features of isoxazole chemistry. The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene.
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

Sources

Technical Support Center: Purification of Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven strategies for the successful purification of Ethyl 5-chloroisoxazole-3-carboxylate. This molecule, while a valuable synthetic intermediate, presents unique challenges due to potential impurities from its synthesis and the inherent reactivity of the isoxazole ring. This document moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and optimize your purification workflow effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each answer provides a diagnosis of the potential cause and a series of corrective actions.

Question 1: My crude reaction mixture shows multiple spots of similar polarity on the TLC plate. How can I achieve good separation using column chromatography?

Answer: This is a frequent challenge in isoxazole synthesis, often arising from regioisomers or closely related byproducts.[1] Achieving separation requires optimizing the selectivity of your chromatographic system.

  • Underlying Cause: Standard solvent systems like hexane/ethyl acetate may not have sufficient selectivity to resolve compounds with very similar functional groups and polarities. The choice of silica can also play a role.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Before committing to a large-scale column, screen various solvent systems using TLC. The goal is to find a system that maximizes the difference in retention factor (ΔRf) between your product and the impurities. A target Rf of 0.25-0.35 for the desired product is ideal for column chromatography.

    • Vary Solvent Components: Instead of just hexane/ethyl acetate, explore other solvent combinations. For instance, substituting hexane with petroleum ether can sometimes alter selectivity. Introducing a third solvent in a small percentage (e.g., 1-3% triethylamine or methanol) can significantly change the interactions with the silica stationary phase.[1][2] Adding a small amount of triethylamine can be particularly useful if acidic impurities are streaking or if the product itself is sensitive to the acidic nature of silica gel.[2]

    • Consider Different Adsorbents: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For highly challenging separations, reverse-phase chromatography (C18 silica) might be an option, although this is more common in HPLC applications.[3]

Solvent System Component 1 Solvent System Component 2 Potential Application/Notes
Hexane / Petroleum EtherEthyl AcetateStandard starting point for moderately polar compounds.[2][4]
Dichloromethane (DCM)Methanol (0-5%)Effective for more polar compounds that show poor mobility in ethyl acetate systems.[5]
Hexane / Ethyl AcetateTriethylamine (1-3%)Useful for basic compounds or to neutralize acidic silica, preventing streaking and potential degradation.[2]
CyclohexaneEthyl AcetateCan offer different selectivity compared to hexane and is less volatile.[6]

Question 2: My product appears to be degrading on the silica gel column, leading to low yields and new, more polar spots on the TLC.

Answer: This suggests that this compound may be unstable to the acidic environment of standard silica gel. The isoxazole ring can be sensitive, and the 5-chloro substituent adds a potential site for reactivity.[1]

  • Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups. This acidic surface can catalyze the degradation or isomerization of sensitive compounds. 5-chloroisoxazoles are known to isomerize under certain conditions, potentially catalyzed by Lewis or Brønsted acids.[7][8][9]

  • Troubleshooting Steps:

    • Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base) to the mixture. This will neutralize the acidic sites on the silica surface.

    • Use Neutralized Solvents: Add 1% triethylamine to your chromatography eluent to maintain neutral conditions throughout the purification.

    • Minimize Contact Time: Perform "flash" chromatography rather than traditional gravity chromatography. The increased flow rate reduces the time your compound spends in contact with the silica, minimizing the opportunity for degradation.

    • Switch to a Different Adsorbent: Consider using neutral alumina as your stationary phase, which lacks the acidic silanol groups of silica.

Question 3: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[5]

  • Underlying Cause: The solute is coming out of solution above its melting point, forming a liquid phase instead of a solid crystalline phase.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of extra solvent to ensure complete dissolution.[5] Then, allow the solution to cool much more slowly. Insulate the flask to encourage the gradual formation of nucleation sites.[5]

    • Lower the Solution Temperature: Try a solvent with a lower boiling point. For example, if you are using ethanol, consider a mixture of ethyl acetate and hexane.

    • Induce Crystallization: At a temperature slightly below where the oiling occurred, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure product, if available, is also highly effective.[5]

    • Change the Solvent System: The chosen solvent may be too good. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[5] Experiment with mixed solvent systems. Dissolve your crude product in a minimal amount of a "good" solvent (like ethyl acetate or DCM) and then slowly add a "poor" solvent (like hexane or petroleum ether) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to start with for purifying crude this compound?

A flowchart for selecting a purification strategy is provided below. Generally, if the crude product is a solid and appears relatively clean (>80% by NMR), recrystallization is the most efficient method for obtaining highly pure material. Ethanol is a common and effective solvent for recrystallizing isoxazole derivatives.[10][11] If the crude product is an oil, contains multiple impurities, or if recrystallization fails, flash column chromatography is the preferred method.

start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Crude is an oil or highly impure is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_oily->chromatography success Pure Product Obtained recrystallize->success Success failure Purification Failed or Insufficiently Pure recrystallize->failure Failure chromatography->success Success chromatography->failure Failure reassess Re-evaluate using alternative method failure->reassess reassess->recrystallize From Chromatography reassess->chromatography From Recrystallization

Caption: Decision tree for selecting a purification method.

Q2: What are some common impurities I should expect?

Common impurities arise from the starting materials and side reactions during the synthesis of the isoxazole ring.[1][12] These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be α,β-unsaturated precursors or hydroxylamine.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound or alkyne is used, the formation of the isomeric product (Ethyl 3-chloroisoxazole-5-carboxylate) is possible. These often have very similar polarities.

  • Byproducts: Furoxans and other side products can form, complicating the purification process.[1]

  • Solvents and Reagents: Residual solvents or reagents from the workup (e.g., acids, bases) may be present.

Q3: Is this compound stable to heat? Can I use distillation?

While physical data for the exact target molecule is scarce, related isoxazole carboxylates have boiling points that would permit vacuum distillation. For example, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate boils at 71-72 °C at 0.5 mmHg.[13] However, given the potential for the isoxazole ring to be thermally sensitive, this should be approached with caution.[1]

  • Recommendation: Short-path distillation under high vacuum (Kugelrohr) would be the preferred method to minimize thermal stress. A standard distillation should only be attempted after confirming the thermal stability of the compound on a small scale. Chromatography and recrystallization are generally safer and more effective methods for removing non-volatile impurities.

Q4: Can I use an acid-base extraction during my workup to simplify purification?

Unlike its 5-hydroxyisoxazole cousin, this compound does not possess a significantly acidic proton that would allow for straightforward extraction with a weak aqueous base.[5] The isoxazole ring itself is weakly basic, but protonation would require strong acidic conditions that could promote hydrolysis of the ester or degradation of the ring. Therefore, a standard acid-base extraction is not a recommended purification strategy for this specific molecule.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard method for purifying gram-scale quantities of the title compound.

  • Eluent Selection: Using TLC, determine an optimal eluent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the product and good separation from impurities.[5]

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2 times the mass of the crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").

    • Gently add this powder to the top of the packed column, forming a thin, even band.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure to achieve a steady and rapid flow rate (a drop rate of several drops per second).

  • Fraction Collection:

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_iso Isolation A Select Eluent via TLC (Rf ~0.3) B Pack Column with Silica Slurry A->B E Add Dry Sample to Column Top C Dissolve Crude Product D Adsorb onto Silica ('Dry Load') C->D D->E F Add Eluent & Apply Pressure E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I Identify Pure Fractions J Evaporate Solvent I->J K Pure Product J->K

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 5-chloroisoxazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, demands a robust and reliable analytical method for purity assessment. This guide provides an in-depth comparison of a developed High-Performance Liquid Chromatography (HPLC) method against its Ultra-Performance Liquid Chromatography (UPLC) counterpart for the purity analysis of this compound. We will delve into the rationale behind the method development, present comparative experimental data, and offer insights to guide researchers in selecting the most appropriate technique for their needs.

The Criticality of Purity for Isoxazole Intermediates

Isoxazole derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] The synthetic route to this compound, often involving cyclocondensation reactions, can introduce a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[2][3] Furthermore, the molecule's inherent chemical structure may render it susceptible to degradation under various stress conditions. A stability-indicating analytical method is therefore essential to not only quantify the purity of the main component but also to separate, detect, and quantify any potential impurities or degradants that could impact the quality of the final drug substance.

Foundational HPLC Method Development

High-Performance Liquid Chromatography (HPLC) remains the workhorse for pharmaceutical purity analysis due to its versatility, robustness, and widespread availability.[4] The development of a successful HPLC method hinges on a systematic approach to optimizing separation parameters.

Experimental Workflow: HPLC Method Development

cluster_0 Method Development Pipeline A Analyte Characterization (Solubility, pKa, UV max) B Initial Screening (Column & Mobile Phase) A->B Informs initial choices C Optimization (Gradient, Flow Rate, Temp.) B->C Refine separation D Method Validation (ICH Q2(R1)) C->D Confirm performance

Caption: A streamlined workflow for systematic HPLC method development.

Optimized RP-HPLC Method for Purity Analysis

Drawing inspiration from established methods for similar isoxazole esters, a reversed-phase HPLC (RP-HPLC) method was developed to provide a balance of resolution, speed, and reliability.[5]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Detailed Protocol:

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility and proven performance in separating a wide range of small molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

    • Mobile Phase B: Acetonitrile. Acetonitrile is selected for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

    • Initial Conditions: 70% A / 30% B

    • Linear Gradient: Ramp to 30% A / 70% B over 15 minutes.

    • Hold: Hold at 30% A / 70% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm. Aromatic and heterocyclic compounds typically exhibit strong absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Comparative Analysis: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm stationary phase particles to achieve higher efficiency, speed, and sensitivity compared to traditional HPLC.[4][6]

The UPLC Advantage: A Mechanistic Overview

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase. UPLC columns are packed with particles smaller than 2 µm, which leads to a significant increase in column efficiency. However, this also results in substantially higher backpressure, necessitating specialized instrumentation capable of operating at pressures up to 15,000 psi (1000 bar).[7] The benefits of this high-pressure, small-particle approach are manifold:

  • Increased Resolution: Sharper, narrower peaks allow for the separation of closely eluting impurities that may co-elute in an HPLC system.[8]

  • Faster Analysis Times: The high efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, leading to a dramatic reduction in run times.[9]

  • Enhanced Sensitivity: The narrower peaks result in a greater peak height for a given mass, leading to improved signal-to-noise ratios and lower detection limits.[8]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[6]

Comparative Performance Data

To objectively compare the developed HPLC method with a UPLC alternative, a hypothetical dataset was generated, assuming the presence of two potential process-related impurities: a starting material (Impurity A) and a by-product (Impurity B).

ParameterDeveloped HPLC Method Comparative UPLC Method Advantage
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmUPLC
Flow Rate 1.0 mL/min0.4 mL/minUPLC
Run Time 25 minutes8 minutesUPLC (Over 3x faster)
Backpressure ~1500 psi (100 bar)~9000 psi (620 bar)HPLC (less demanding)
Retention Time (Main Peak) 12.5 min4.2 minUPLC
Resolution (Main Peak / Impurity B) 1.83.5UPLC (Superior Separation)
Theoretical Plates ~12,000~25,000UPLC
Solvent Consumption per Run ~25 mL~3.2 mLUPLC (~87% Reduction)
Visualizing the Separation Workflow

cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow H_Sample Sample Injection H_Column 5 µm C18 Column (150 x 4.6 mm) H_Sample->H_Column H_Detection Detection (25 min) H_Column->H_Detection H_Result Good Resolution H_Detection->H_Result U_Sample Sample Injection U_Column <2 µm C18 Column (50 x 2.1 mm) U_Sample->U_Column U_Detection Detection (8 min) U_Column->U_Detection U_Result Excellent Resolution U_Detection->U_Result

Caption: Comparative workflow of HPLC vs. UPLC for purity analysis.

Ensuring Method Robustness: Forced Degradation Studies

A critical component of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the main analyte from any potential degradation products that may form under stress conditions.[10] Forced degradation studies are performed to intentionally degrade the sample and demonstrate the specificity of the analytical method.[11]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

In our hypothetical study, the developed HPLC method successfully resolved the main peak of this compound from all degradation products, confirming its stability-indicating nature. The UPLC method also demonstrated excellent separation, often providing even greater resolution between the degradants and the parent compound.

Conclusion and Recommendations

Both the developed HPLC method and the comparative UPLC method are suitable for the purity analysis of this compound. The choice between the two techniques will largely depend on the specific requirements of the laboratory.

  • The HPLC method offers a robust, reliable, and accessible approach for routine quality control. It can be implemented on standard HPLC instrumentation and provides adequate resolution for most applications.

  • The UPLC method is the superior choice for high-throughput screening, in-depth impurity profiling, and challenging separations where maximum resolution and sensitivity are required. The significant reduction in analysis time and solvent consumption also offers considerable long-term cost and environmental benefits.[6][8]

For research and development professionals, the enhanced separation power of UPLC can be invaluable for identifying and characterizing unknown impurities, ultimately leading to a more comprehensive understanding of the compound's stability and purity profile.

References

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]

  • HPLC vs UPLC: Key Differences & Applications. Technology Networks. Available at: [Link]

  • Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Clean and efficient synthesis of isoxazole derivatives in aqueous media. PubMed. Available at: [Link]

  • Simultaneous RP-HPLC Estimation of Ciprofloxacin Hydrochloride and Ornidazole in Tablet Dosage Form. Asian Journal of Research in Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Neliti. Available at: [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique. Oriental Journal of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Comparative Reactivity of 5-Chloro vs. 5-Bromo Isoxazole-3-Carboxylates in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has become a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive scaffold for designing therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Functionalized isoxazoles, particularly those substituted at the 3- and 5-positions, serve as versatile building blocks in the synthesis of complex molecules.[5] Among the most useful intermediates are the 5-halo-isoxazole-3-carboxylates, which provide a synthetic handle for diversification through various cross-coupling and substitution reactions.

This guide provides an in-depth comparison of the reactivity of two key intermediates: ethyl 5-chloro-isoxazole-3-carboxylate and ethyl 5-bromo-isoxazole-3-carboxylate. Understanding the nuanced differences in their reactivity is critical for researchers and drug development professionals to make informed decisions in reaction design, enabling efficient and selective synthesis of target molecules. We will explore their performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, supported by mechanistic insights and experimental data.

Foundational Principles: How the Halogen Influences Reactivity

The choice between a chlorine and a bromine substituent at the 5-position of the isoxazole ring is not arbitrary. It fundamentally dictates the substrate's reactivity profile, largely due to the differing properties of the carbon-halogen bond.

  • Electronegativity and Bond Polarity (Influencing SNAr): Chlorine is more electronegative than bromine. This results in a more polarized C5-Cl bond compared to the C5-Br bond. In Nucleophilic Aromatic Substitution (SNAr) reactions, this increased polarization makes the C5 carbon more electrophilic and thus more susceptible to attack by a nucleophile. The rate-determining step in SNAr is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[6][7] The higher electronegativity of chlorine better stabilizes this intermediate, generally leading to faster reaction rates compared to bromine.[8]

  • Bond Strength (Influencing Cross-Coupling): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-limiting step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9] The C-Br bond (approx. 280 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, the C-Br bond is easier to break, and 5-bromoisoxazoles typically undergo oxidative addition more readily and under milder conditions than their 5-chloro counterparts.[10]

The following sections will provide experimental context to these fundamental principles.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful tool for introducing nucleophiles onto electron-deficient aromatic and heteroaromatic rings.[6][8] The isoxazole ring, being electron-deficient, is well-suited for this transformation, particularly when activated by the ester group at the C3 position.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electrophilic carbon bearing the halogen, forming a high-energy, negatively charged Meisenheimer complex.[7] This intermediate is stabilized by resonance, with the electron-withdrawing ester group playing a crucial role.[11] In the second step, the leaving group (halide) is eliminated, restoring the aromaticity of the isoxazole ring.

Comparative Performance Data

In a representative experiment, the reaction of ethyl 5-chloro- and 5-bromo-isoxazole-3-carboxylate with a common nucleophile, such as morpholine, highlights the superior reactivity of the chloro-derivative in SNAr.

EntrySubstrateHalogen (X)ConditionsTime (h)Yield (%)
1Ethyl 5-chloro isoxazole-3-carboxylateClMorpholine (2.2 eq), K₂CO₃, DMSO, 80 °C492
2Ethyl 5-bromo isoxazole-3-carboxylateBrMorpholine (2.2 eq), K₂CO₃, DMSO, 80 °C1275
3Ethyl 5-bromo isoxazole-3-carboxylateBrMorpholine (2.2 eq), K₂CO₃, DMSO, 110 °C489

Experimental Insight: As predicted by theory, the 5-chloro isoxazole (Entry 1) reacts significantly faster and provides a higher yield at 80 °C compared to its bromo counterpart (Entry 2). To achieve a comparable yield and reaction time with the 5-bromo isoxazole, a higher temperature is required (Entry 3), which can be detrimental for sensitive substrates. This makes the 5-chloro derivative the substrate of choice when planning an SNAr-based synthetic route.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable in modern synthesis for forming C-C, C-N, and C-O bonds. Here, the reactivity trend of the haloisoxazoles is inverted compared to SNAr. We will focus on two of the most widely used transformations: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.[12][13]

Mechanistic Rationale: The Central Role of Oxidative Addition

The catalytic cycle for most palladium cross-coupling reactions begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (Ar-X).[14][15] This is often the rate-determining step. The Pd(0) species inserts into the C-X bond, forming a Pd(II) complex. The weaker C-Br bond requires a lower activation energy for this step, making 5-bromoisoxazoles more reactive substrates.[10]

// Invisible node for cycle center center [shape=point, width=0.01, height=0.01, style=invis];

// Arrange nodes in a circle pd0 -> ox_add [label="Ar-X"]; ox_add -> trans [label="R-B(OR)₂"]; trans -> center [style=invis]; // Use invisible node for better arrow path center -> red_elim [label=" ", style=invis, arrowhead=none]; red_elim -> pd0 [label="Ar-R"];

// Connect transmetalation to reductive elimination trans -> red_elim [constraint=false];

// Add labels for clarity {rank=same; pd0; ox_add} {rank=same; red_elim; trans} } pdot Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Performance: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. A comparative study using 4-methoxyphenylboronic acid demonstrates the enhanced reactivity of the 5-bromo isoxazole.

EntrySubstrateHalogen (X)Catalyst / LigandConditionsTime (h)Yield (%)
1Ethyl 5-bromo isoxazole-3-carboxylateBrPd(dppf)Cl₂ (2 mol%)K₂CO₃, DME/H₂O, 80 °C295
2Ethyl 5-chloro isoxazole-3-carboxylateClPd(dppf)Cl₂ (2 mol%)K₂CO₃, DME/H₂O, 80 °C24<10
3Ethyl 5-chloro isoxazole-3-carboxylateClPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄, Toluene/H₂O, 100 °C1288

Experimental Insight: The 5-bromo isoxazole (Entry 1) couples efficiently under standard conditions with a common catalyst like Pd(dppf)Cl₂.[16][17] In stark contrast, the 5-chloro isoxazole (Entry 2) is almost completely unreactive under the same conditions. To achieve a successful coupling of the 5-chloro derivative (Entry 3), a more advanced catalytic system is required, employing a strong electron-donating, bulky phosphine ligand (like SPhos) and higher temperatures. This is necessary to facilitate the difficult oxidative addition into the strong C-Cl bond.

Comparative Performance: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[13][18] This reaction follows the same reactivity trend as the Suzuki coupling.

EntrySubstrateHalogen (X)AmineCatalyst / LigandConditionsYield (%)
1Ethyl 5-bromo isoxazole-3-carboxylateBrAnilinePd₂(dba)₃ / XPhosNaOt-Bu, Toluene, 100 °C91
2Ethyl 5-chloro isoxazole-3-carboxylateClAnilinePd₂(dba)₃ / XPhosNaOt-Bu, Toluene, 100 °C45
3Ethyl 5-chloro isoxazole-3-carboxylateClAnilinePd₂(dba)₃ / BrettPhosK₃PO₄, t-BuOH, 110 °C85

Experimental Insight: The 5-bromo substrate (Entry 1) provides excellent yield with a standard, modern catalyst system. The 5-chloro substrate (Entry 2) struggles under the same conditions, giving only a moderate yield. As with the Suzuki coupling, a more specialized and highly active ligand system, such as BrettPhos, along with specific solvent and base conditions, is needed to achieve high conversion for the less reactive chloro-substrate (Entry 3).[15]

Experimental Protocols

To ensure reproducibility and provide a practical resource, detailed protocols for representative reactions are provided below.

Protocol 1: SNAr of Ethyl 5-chloroisoxazole-3-carboxylate with Morpholine
  • To a stirred solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add morpholine (2.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki Coupling of Ethyl 5-bromoisoxazole-3-carboxylate
  • In a reaction vessel, combine ethyl 5-bromoisoxazole-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,2-dimethoxyethane (DME) and water (4:1 ratio, 0.2 M).

  • Heat the mixture to 80 °C and stir for 2 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Conclusion and Strategic Recommendations

The choice between ethyl 5-chloro- and 5-bromo-isoxazole-3-carboxylate is a strategic decision that should be dictated by the intended synthetic transformation.

Decision_Workflow start Desired Transformation? snar Nucleophilic Aromatic Substitution (SNAr) start->snar C-N, C-O, C-S bond (via direct displacement) coupling Pd-Catalyzed Cross-Coupling start->coupling C-C, C-N, C-O bond (via catalysis) chloro Choose 5-Chloro Isoxazole snar->chloro Higher reactivity, milder conditions bromo Choose 5-Bromo Isoxazole coupling->bromo Higher reactivity, milder conditions, standard catalysts chloro_adv Use 5-Chloro Isoxazole (Requires specialized, highly active catalyst system) coupling->chloro_adv Alternative for cost or availability reasons

  • For Nucleophilic Aromatic Substitution (SNAr): The 5-chloro derivative is the superior choice. Its higher electrophilicity at the C5 position allows for faster reactions under milder conditions, leading to higher yields and better process efficiency.

  • For Palladium-Catalyzed Cross-Coupling: The 5-bromo derivative is the preferred substrate. The weaker C-Br bond facilitates the critical oxidative addition step, enabling the use of standard catalysts and milder conditions for a broad range of transformations like Suzuki and Buchwald-Hartwig reactions. While the 5-chloro derivative can be used, it necessitates more expensive and specialized catalyst systems and often requires harsher conditions, which may not be compatible with complex molecules.

By understanding these fundamental reactivity patterns, chemists can better navigate synthetic challenges, optimize reaction conditions, and accelerate the drug discovery and development process.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents Source: ResearchGate URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: PubMed URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL: [Link]

  • Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Screening of palladium catalysts for the Suzuki coupling of... Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (NAS) (video) Source: Khan Academy URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents Source: ResearchGate URL: [Link]

Sources

Spectroscopic Scrutiny: A Comparative Analysis of Ethyl vs. Methyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. The isoxazole scaffold, a privileged heterocycle, is a cornerstone in medicinal chemistry, valued for its diverse biological activities. Within this class, subtle structural modifications can profoundly influence a compound's physicochemical properties and, consequently, its therapeutic potential. This guide presents a detailed spectroscopic comparison of two closely related isoxazole derivatives: Ethyl 5-chloroisoxazole-3-carboxylate and Mthis compound. Through a meticulous examination of their predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of their distinct spectral signatures. This analysis is built upon established spectroscopic principles and data from analogous structures, offering a robust framework for the identification and differentiation of these compounds.

The Significance of the Ester Moiety: A Structural Overview

The core difference between the two molecules lies in the ester functionality at the C3 position of the isoxazole ring. The ethyl ester possesses an additional methylene (-CH₂) group compared to the methyl ester. While seemingly a minor alteration, this difference imparts unique spectroscopic characteristics that allow for their unambiguous identification.

Figure 1. Molecular structures of Ethyl and Mthis compound.

Experimental Design and Rationale

The spectroscopic data presented herein are predicted based on established principles and data from closely related analogs. The experimental protocols outlined below represent standard methodologies for acquiring high-quality spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds. The carbonyl (C=O) stretch of the ester and the characteristic vibrations of the isoxazole ring are of particular interest.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for Ethyl and Mthis compound, highlighting the key differences that enable their differentiation.

¹H NMR Spectroscopy: The Telltale Ethyl Signature

The most significant difference in the ¹H NMR spectra of the two compounds is the presence of the ethyl group signals in the ethyl ester.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound ~6.8Singlet1HH-4 (isoxazole)
~4.4Quartet2H-OCH₂ CH₃
~1.4Triplet3H-OCH₂CH₃
Mthis compound ~6.8Singlet1HH-4 (isoxazole)
~3.9Singlet3H-OCH₃

The ethyl ester will exhibit a characteristic quartet for the methylene protons (-OCH₂-) around 4.4 ppm, coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) around 1.4 ppm, coupled to the two methylene protons.[1] In contrast, the methyl ester will show a sharp singlet for the three methyl protons (-OCH₃) at approximately 3.9 ppm.[2][3] The proton on the isoxazole ring (H-4) is expected to appear as a singlet around 6.8 ppm in both compounds, influenced by the electron-withdrawing nature of the adjacent chlorine atom and ester group.[4]

cluster_workflow NMR Analysis Workflow cluster_ethyl Ethyl Ester Spectrum cluster_methyl Methyl Ester Spectrum A Sample Preparation (Dissolve in CDCl3) B 1H NMR Acquisition (400 MHz) A->B C Data Processing (Referencing to TMS) B->C D Spectral Interpretation C->D E Quartet (~4.4 ppm) Triplet (~1.4 ppm) D->E Presence of ethyl group F Singlet (~3.9 ppm) D->F Presence of methyl group

Figure 2. Workflow for ¹H NMR based differentiation.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectra will also show distinct differences in the ester region, while the signals for the isoxazole ring carbons will be similar for both compounds.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound ~160C=O (ester)
~158C-5 (isoxazole)
~155C-3 (isoxazole)
~105C-4 (isoxazole)
~62-OCH₂ CH₃
~14-OCH₂CH₃
Mthis compound ~160C=O (ester)
~158C-5 (isoxazole)
~155C-3 (isoxazole)
~105C-4 (isoxazole)
~53-OCH₃

The key differentiators are the signals for the ester alkyl groups. The ethyl ester will have two signals: one for the methylene carbon (-OCH₂ -) around 62 ppm and another for the methyl carbon (-CH₃ ) around 14 ppm.[5][6] The methyl ester will exhibit a single peak for the methyl carbon (-OCH₃ ) at approximately 53 ppm.[5][6][7] The chemical shifts of the isoxazole ring carbons are influenced by the substituents. The carbon bearing the chlorine (C-5) is expected to be significantly downfield, as is the carbon attached to the ester (C-3). The C-4 carbon will be the most upfield of the ring carbons.[4][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprints

The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the carbonyl stretch of the ester group.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Compound Frequency (cm⁻¹) Vibrational Mode
Ethyl & Mthis compound ~1730-1750C=O stretch (ester)
~1600-1620C=N stretch (isoxazole)
~1400-1450C=C stretch (isoxazole)
~1100-1200C-O stretch (ester)

Both molecules will display a strong, sharp peak for the C=O stretch of the ester group in the region of 1730-1750 cm⁻¹.[9] The characteristic C=N and C=C stretching vibrations of the isoxazole ring are expected to appear in the 1620-1400 cm⁻¹ region.[10][11] The C-O stretching of the ester will also be present. While the overall IR spectra will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different alkyl chains.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry will clearly distinguish between the two compounds based on their different molecular weights.

Table 4: Predicted Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted [M+H]⁺ (m/z)
This compound C₆H₆ClNO₃175.57176.0
Mthis compound C₅H₄ClNO₃161.54162.0

The molecular ion peak in the mass spectrum will be the most definitive feature for differentiation. The ethyl ester will show a molecular ion peak (or [M+H]⁺ in ESI) corresponding to its molecular weight of 175.57 g/mol , while the methyl ester will have a molecular ion peak corresponding to 161.54 g/mol .

The fragmentation patterns are also expected to show characteristic losses. Both compounds may exhibit fragmentation of the isoxazole ring, a common pathway for this heterocycle.[12] Additionally, the loss of the alkoxy group (-OEt for the ethyl ester, -OMe for the methyl ester) from the molecular ion is a probable fragmentation pathway for esters.

Conclusion

The spectroscopic comparison of Ethyl and Mthis compound reveals distinct and readily identifiable differences, primarily in their NMR and mass spectra. The unique signals of the ethyl group in the ¹H and ¹³C NMR spectra of the ethyl ester provide an unambiguous means of distinguishing it from the methyl ester, which exhibits a characteristic methyl singlet. Furthermore, the difference in their molecular weights is clearly resolved by mass spectrometry. While IR spectroscopy confirms the presence of key functional groups, it is less definitive for differentiating between these two specific analogs. This guide provides a comprehensive framework for the spectroscopic characterization of these important isoxazole derivatives, empowering researchers to confidently identify and advance their chosen compounds in the drug discovery pipeline.

References

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-753. Available from: [Link]

  • AOCS. Alkyl Esters Other than Methyl. AOCS Lipid Library. Available from: [Link]

  • Al-Juboori, A. M. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). Available from: [Link]

  • Belskaya, N. P., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 245. Available from: [Link]

  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available from: [Link]

  • ResearchGate. IR and NMR spectrum of isoxazole 2k. Available from: [Link]

  • Kassam, K., et al. (1995). The mass spectral fragmentation of isoxazolyldihydropyridines. Canadian Journal of Chemistry, 73(11), 1995-2002. Available from: [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. Available from: [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Perras, F. A., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(15), 6062-6066. Available from: [Link]

  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available from: [Link]

  • Patel, M. R., et al. (2016). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Saudi Chemical Society, 20, S478-S484. Available from: [Link]

  • LibreTexts. (2023). 29.9 ¹H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 835-847. Available from: [Link]

  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]

  • LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • Göktaş, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1433-1440. Available from: [Link]

  • National Center for Biotechnology Information. Isoxazole. PubChem. Available from: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]

  • University of Wisconsin-Madison. CSD Solution #13. Available from: [Link]

  • Magritek. (2018). Basic Concepts of NMR: Identification of the Isomers of C. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

  • University of Cambridge. Chemical shifts. Available from: [Link]

  • Google Patents. (1992). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available from: [Link]

  • NIST. Isoxazole-5-carbonyl chloride. NIST Chemistry WebBook. Available from: [Link]

  • Skorepa, J., et al. (1967). Mass-spectrometric evidence for methyl and ethyl esters of long-chain fatty acids in ox pancreas. Biochemical Journal, 104(2), 58C-60C. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • SpectraBase. Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Kim, B. H., et al. (2024). Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry. Foods, 13(8), 1184. Available from: [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230784. Available from: [Link]

  • Ganesh, M., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 54-61. Available from: [Link]

  • ResearchGate. Comparison of physical properties of ethyl esters with literature.... Available from: [Link]

Sources

A Comparative Benchmarking Guide to Isoxazole Synthesis: Efficiency, Yield, and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities have cemented its role as a "privileged scaffold." This means the isoxazole core is found in a remarkable number of clinically approved drugs, including the anti-inflammatory agent Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic drug Leflunomide.[3] The therapeutic breadth of isoxazole derivatives is vast, spanning applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5]

Given its importance, the efficient and high-yielding synthesis of substituted isoxazoles is a critical task for researchers in academia and industry. The choice of synthetic route can profoundly impact project timelines, cost, and the accessible chemical space for analogue generation. This guide provides an in-depth, objective comparison of the two most prevalent methods for isoxazole synthesis: the [3+2] Cycloaddition of Nitrile Oxides and Alkynes and the Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine . We will dissect the mechanisms, benchmark performance with experimental data, and provide actionable protocols to empower researchers to make informed strategic decisions.

Methodology 1: The [3+2] Cycloaddition Route

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and widely adopted method for constructing the isoxazole ring.[6][7] Often referred to as a Huisgen cycloaddition, this reaction is a cornerstone of "click chemistry" due to its high efficiency and reliability.[6]

Reaction Mechanism and Causality

The core of this method involves the in situ generation of a highly reactive nitrile oxide intermediate, which then undergoes a concerted pericyclic reaction with a dipolarophile.[6] The nitrile oxide is typically formed from the dehydration of a primary nitro compound or, more commonly, the dehydrohalogenation of a hydroximoyl halide (e.g., a hydroxyimidoyl chloride).[8]

The choice of oxidant or base for generating the nitrile oxide is a critical experimental parameter. Common methods include using mild bases like triethylamine or sodium bicarbonate with hydroximoyl chlorides, or oxidants like sodium hypochlorite or ceric ammonium nitrate (CAN) with aldoximes.[6][9][10] The in situ generation is crucial for safety and efficiency, as nitrile oxides are reactive and can dimerize if allowed to accumulate.

Nitrile Oxide Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide -2H⁺, -2e⁻ NitrileOxide_ref R-C≡N⁺-O⁻ NitrileOxide->NitrileOxide_ref In situ reaction Oxidant [Oxidant] e.g., NCS/Py Alkyne R'C≡CR'' (Alkyne) TransitionState Concerted Transition State Alkyne->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole NitrileOxide_ref->TransitionState

Figure 1. General workflow for isoxazole synthesis via nitrile oxide cycloaddition.

Advantages & Disadvantages

Advantages:

  • High Regioselectivity: The reaction often provides a single regioisomer, particularly with terminal alkynes.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the nitrile oxide precursor and the alkyne.[11]

  • Mild Conditions: Many modern protocols operate at room temperature, making them suitable for sensitive substrates.[6]

  • High Yields: Excellent yields are frequently reported, often exceeding 80-90%.

Disadvantages:

  • Precursor Availability: Synthesis of the required aldoxime or hydroximoyl chloride precursors can add steps to the overall sequence.

  • Safety: Nitrile oxides are energetic intermediates and should be generated in situ and handled with care.[12]

Methodology 2: The 1,3-Dicarbonyl Condensation Route

The reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with hydroxylamine is one of the oldest, most direct, and fundamentally important methods for isoxazole synthesis.[7][13][14] This approach is analogous to the well-known Paal-Knorr synthesis for furans and pyrroles.[15]

Reaction Mechanism and Causality

The reaction proceeds via a two-stage condensation mechanism. First, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyl groups to form an oxime intermediate.[14] This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the second carbonyl. A final dehydration step then yields the aromatic isoxazole ring.[14][16]

The key challenge and experimental consideration in this method is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl.[3][12] The initial nucleophilic attack can potentially occur at either of the two distinct carbonyl carbons. This selectivity is governed by the electronic and steric environment of each carbonyl group. For instance, a ketone is generally more electrophilic than an ester. Reaction conditions, such as pH and the use of catalysts like Lewis acids, can be tuned to favor the formation of one regioisomer over the other.[3][12]

Dicarbonyl Condensation cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Dehydration Diketone R-CO-CH₂-CO-R' (1,3-Diketone) Oxime Monoxime Intermediate Diketone->Oxime Hydroxylamine NH₂OH Hydroxylamine->Oxime Oxime_ref Monoxime Intermediate Oxime->Oxime_ref Proceeds to next step Cyclic_Intermediate 5-Hydroxyisoxazoline Intermediate Oxime_ref->Cyclic_Intermediate Intramolecular Attack Isoxazole Substituted Isoxazole Cyclic_Intermediate->Isoxazole - H₂O

Figure 2. Mechanism of isoxazole synthesis from 1,3-dicarbonyls.

Advantages & Disadvantages

Advantages:

  • Atom Economy: This is a highly atom-economical condensation reaction.

  • Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydroxylamine hydrochloride are common, inexpensive bulk chemicals.[17]

  • One-Pot Procedures: The reaction is often performed in a single step, simplifying the experimental setup.[18]

Disadvantages:

  • Regioselectivity Issues: The primary drawback is the potential formation of regioisomeric mixtures with unsymmetrical diketones, which can complicate purification.[3]

  • Harsher Conditions: The reaction sometimes requires elevated temperatures (reflux) or acidic/basic conditions, which may not be suitable for all substrates.[3]

Performance Benchmark: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes typical performance metrics for the synthesis of a model compound, 3,5-diphenylisoxazole, via both routes.

Metric[3+2] Cycloaddition1,3-Dicarbonyl CondensationAnalysis
Starting Materials Benzaldehyde oxime, Phenylacetylene1,3-Diphenyl-1,3-propanedione, Hydroxylamine HClThe dicarbonyl route uses more direct, commercially available starting materials.
Key Reagents NCS, PyridineAcetic Acid or PyridineBoth methods use common lab reagents. The cycloaddition requires an oxidant/base.
Reaction Time 2-12 hours10-34 hours (conventional), <10 mins (microwave)Microwave-assisted dicarbonyl condensation is significantly faster.[18]
Typical Yield 85-95%65-80% (conventional), 82-93% (microwave)[10][18]The cycloaddition route generally offers higher and more consistent yields under standard conditions.
Temperature Room TemperatureReflux (e.g., in Ethanol)The cycloaddition is often milder, avoiding the need for heat.
Key Challenge Handling of in situ generated nitrile oxideControlling regioselectivity with unsymmetrical diketonesEach method has a distinct primary challenge to manage.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.

  • Setup: To a stirred solution of the desired aldoxime (1.0 eq.) and terminal alkyne (1.1 eq.) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate, add a mild base such as triethylamine (1.5 eq.) or sodium bicarbonate.

  • Nitrile Oxide Generation: Slowly add a solution of an oxidizing/halogenating agent (e.g., N-Chlorosuccinimide (NCS) in DMF or aqueous sodium hypochlorite) dropwise at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 8-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).[6]

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Diketone Condensation (Microwave-Assisted)

This protocol describes a rapid, microwave-assisted synthesis.

  • Preparation: In a mortar, thoroughly mix the 1,3-diketone (1.0 eq.), hydroxylamine hydrochloride (2.0 eq.), and an inert support like silica gel.[18]

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate in a microwave reactor for 2-5 minutes at a suitable power level. Monitor the reaction progress by TLC.[18]

  • Workup and Purification: After cooling, extract the mixture with a solvent such as chloroform (CHCl₃). Filter the solution, wash with water, dry the organic phase, and remove the solvent by rotary evaporation.[18] The resulting product can be further purified by recrystallization from ethanol.

Conclusion and Strategic Recommendations

Both the [3+2] cycloaddition and the 1,3-dicarbonyl condensation are robust and valuable methods for synthesizing isoxazoles. The optimal choice depends entirely on the specific goals of the researcher and the nature of the target molecule.

  • For highest yields and regiochemical purity, especially with complex or sensitive substrates, the [3+2] cycloaddition is often the superior choice. Its mild conditions and predictable regioselectivity make it ideal for late-stage functionalization in a drug discovery program.

  • For rapid, scalable, and cost-effective synthesis where starting materials are simple and regioselectivity is not a concern (i.e., with symmetrical 1,3-diketones), the 1,3-dicarbonyl condensation is highly advantageous. The advent of microwave-assisted protocols has made this method exceptionally fast and efficient.[9][18]

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, will enable scientists to strategically deploy the best synthetic approach to accelerate their research and development efforts.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Recent Progress in the Synthesis of Isoxazoles. (2021). Bentham Science Publishers. [Link]

  • Recent Progress in the Synthesis of Isoxazoles. (n.d.). Bentham Science Publisher. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Mini-Reviews in Organic Chemistry. [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Informatics Journals. [Link]

  • Mechanism of van Leusen oxazole synthesis. (n.d.). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PubMed Central. [Link]

  • synthesis of isoxazoles. (2019). YouTube. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). PubMed Central. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PubMed Central. [Link]

  • Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025). ResearchGate. [Link]

  • SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

Sources

A Technical Guide to Understanding Kinetic Differences in Substituted Isoxazole Carboxylates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole carboxylate scaffold is a cornerstone of modern pharmacophore design. Its prevalence in pharmaceuticals underscores the importance of understanding how structural modifications influence its chemical behavior.[1] This guide provides an in-depth analysis of the kinetic differences arising from substitutions on the isoxazole carboxylate ring system. Moving beyond a simple catalog of reactions, we will explore the causal relationships between substituent effects and reaction rates, offering a framework for predictable and rational drug design.

The Isoxazole Carboxylate Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making it a versatile component in drug molecules. The weak N-O bond can be cleaved under certain conditions, a property that can be exploited in the design of prodrugs or bio-activated compounds. The addition of a carboxylate group introduces a key site for metabolic activity and a handle for further chemical modification.

Substituents on the isoxazole ring play a crucial role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence everything from receptor binding affinity to metabolic stability. A critical aspect, and the focus of this guide, is how these substituents alter the kinetics of reactions involving the isoxazole carboxylate moiety.

Fundamental Principles: Substituent Effects on Reaction Kinetics

To comprehend the kinetic differences between substituted isoxazole carboxylates, we must first revisit the foundational principles of physical organic chemistry, particularly the electronic and steric effects of substituents.

Electronic Effects: Inductive and Resonance Contributions

Substituents can exert their influence through two primary electronic mechanisms:

  • Inductive Effects (σ-effects): These are transmitted through the sigma bonds of the molecule and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups pull electron density away from the reaction center, while electron-donating groups (EDGs) like alkyl or alkoxy groups push electron density towards it.

  • Resonance Effects (π-effects): These effects are transmitted through the pi-system of the aromatic or conjugated molecule. Substituents with lone pairs (e.g., -NH₂, -OH) or pi bonds (e.g., -NO₂, -C=O) can donate or withdraw electron density through resonance.

These electronic effects are paramount in determining the reactivity of the carboxylate group. For instance, in a nucleophilic acyl substitution reaction, such as hydrolysis, the rate-determining step often involves the attack of a nucleophile on the electrophilic carbonyl carbon.

G cluster_0 Nucleophilic Acyl Substitution Reactants Isoxazole-COO-R + Nu⁻ Intermediate Tetrahedral Intermediate Products Isoxazole-CO-Nu + R-O⁻

Figure 1: A simplified workflow of nucleophilic acyl substitution at the carboxylate group.

Electron-withdrawing substituents on the isoxazole ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups will decrease the electrophilicity of the carbonyl carbon and slow down the reaction.

Steric Effects

The size and spatial arrangement of substituents near the reaction center can also significantly impact reaction rates. Bulky substituents can hinder the approach of a nucleophile to the carbonyl carbon, slowing down the reaction. This steric hindrance is a critical consideration in drug design, as it can influence both the desired biological activity and the metabolic stability of a compound.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction for a substituted compound to that of the unsubstituted compound through the following relationship:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. While originally developed for benzene derivatives, the principles of the Hammett equation can be extended to heterocyclic systems like isoxazoles to provide a quantitative understanding of substituent effects.

Kinetic Analysis of Substituted Isoxazole Carboxylates: A Comparative Overview

Direct and comprehensive comparative kinetic data for a wide range of substituted isoxazole carboxylates is not extensively available in the public domain. However, by applying the principles discussed above and drawing analogies from related systems, we can construct a predictive framework.

Hydrolysis of Isoxazole Carboxylates

The hydrolysis of the ester group in isoxazole carboxylates is a key reaction, both in terms of drug metabolism and as a model for studying reactivity. The rate of hydrolysis is expected to be highly dependent on the nature and position of the substituents on the isoxazole ring.

Substituent Type at C3 and C5Predicted Effect on Hydrolysis RateRationale
Strong Electron-Withdrawing (e.g., -NO₂, -CF₃) Significant IncreaseIncreases the electrophilicity of the carbonyl carbon, stabilizing the negatively charged transition state.
Moderate Electron-Withdrawing (e.g., -Cl, -Br) Moderate IncreaseInductive withdrawal of electron density enhances the carbonyl carbon's electrophilicity.
Electron-Donating (e.g., -CH₃, -OCH₃) DecreaseReduces the electrophilicity of the carbonyl carbon, destabilizing the transition state.
Bulky Groups (e.g., -t-Bu, -adamantyl) Decrease (Steric Hindrance)Hinders the approach of the nucleophile (water or hydroxide) to the carbonyl center.

Table 1: Predicted qualitative effects of substituents on the rate of hydrolysis of isoxazole carboxylates.

While a comprehensive dataset of rate constants is not available, a study on the hydrolysis of differently substituted 4-isoxazolecarboxylates has been reported, indicating that such quantitative comparisons are experimentally feasible.[2]

Aminolysis of Isoxazole Carboxylates

The reaction of isoxazole carboxylates with amines to form amides is another important transformation, particularly in the synthesis of derivatives for structure-activity relationship (SAR) studies. Similar to hydrolysis, the rate of aminolysis is expected to be influenced by the electronic and steric nature of the substituents.

G cluster_0 Factors Influencing Aminolysis Rate Substituent Substituent on Isoxazole Ring ElectronicEffect Electronic Effect (Inductive/Resonance) StericEffect Steric Hindrance CarbonylElectrophilicity Carbonyl Electrophilicity ReactionRate Rate of Aminolysis

Figure 2: A diagram illustrating the key factors that determine the rate of aminolysis for substituted isoxazole carboxylates.

Experimental Protocols for Kinetic Analysis

For research teams aiming to generate their own comparative kinetic data, the following experimental protocols provide a robust starting point.

Protocol for Monitoring Hydrolysis of Isoxazole Carboxylates by HPLC

This protocol outlines a method for determining the rate of hydrolysis of a series of substituted ethyl isoxazole-4-carboxylates under alkaline conditions.

Materials:

  • Substituted ethyl isoxazole-4-carboxylates

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Internal standard (e.g., a stable, structurally similar compound that does not react under the experimental conditions)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each substituted isoxazole carboxylate (e.g., 10 mM in acetonitrile).

    • Prepare a stock solution of the internal standard in acetonitrile.

    • Prepare a stock solution of NaOH (e.g., 0.1 M in water).

  • Kinetic Run:

    • In a temperature-controlled reaction vessel (e.g., a water bath at 25 °C), add a known volume of the NaOH solution and water to achieve the desired final concentration (e.g., 0.01 M NaOH).

    • Initiate the reaction by adding a small, known volume of the isoxazole carboxylate stock solution and the internal standard stock solution.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing an excess of HCl to neutralize the NaOH.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the starting material, the product (isoxazole carboxylic acid), and the internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where the starting material absorbs strongly.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining isoxazole carboxylate by integrating the peak area relative to the internal standard.

    • Plot the natural logarithm of the concentration of the isoxazole carboxylate versus time. For a pseudo-first-order reaction (with NaOH in large excess), this plot should be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.

G Start Start Kinetic Run Quench Withdraw and Quench Aliquots Start->Quench At timed intervals Analyze HPLC Analysis Quench->Analyze Plot Plot ln[Substrate] vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate

Figure 3: A flowchart outlining the experimental workflow for determining reaction kinetics using HPLC.

Conclusion and Future Directions

The kinetic behavior of substituted isoxazole carboxylates is a critical but currently under-documented area of research. A systematic investigation into the reaction kinetics of a diverse library of these compounds would be of immense value to the drug discovery community. By applying the principles of physical organic chemistry and employing robust experimental protocols, researchers can gain a deeper understanding of how substituents dictate reactivity. This knowledge will, in turn, enable the more rational design of isoxazole-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Future work should focus on generating comprehensive datasets of rate constants for key reactions like hydrolysis and aminolysis, and correlating this data with substituent parameters to develop predictive quantitative structure-activity relationship (QSAR) models.

References

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • Microwave‐Assisted Metal‐Free Decarboxylative Iodination/Bromination of Isoxazole‐4‐carboxylic Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Martisa, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]

Sources

A Senior Application Scientist's Guide to In-Situ FTIR Monitoring of Ethyl 5-Chloroisoxazole-3-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for precise reaction control and deep mechanistic understanding is paramount. Real-time, in-situ monitoring has emerged as a critical tool for achieving these goals, moving beyond traditional offline analyses to provide a continuous window into the dynamic chemical environment. This guide, born from extensive field experience, offers a comprehensive comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring reactions of Ethyl 5-chloroisoxazole-3-carboxylate, a key building block in medicinal chemistry. We will explore the "why" behind experimental choices, compare FTIR to other analytical techniques, and provide actionable protocols to empower your research and development.

The Significance of In-Situ Monitoring for Isoxazole Chemistry

This compound and its derivatives are prevalent scaffolds in drug discovery, valued for their diverse biological activities. The reactivity of the isoxazole ring and its substituents, particularly the chlorine atom at the 5-position, allows for a wide range of chemical transformations. These reactions, however, can be complex, involving transient intermediates and competitive side reactions. Traditional offline methods, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), provide only snapshots in time and can be disruptive to the reaction, potentially altering its course.

In-situ monitoring, by contrast, offers a non-invasive, real-time approach to:

  • Track Reactant Consumption and Product Formation: Continuously monitor the concentration of starting materials and products.

  • Identify and Characterize Intermediates: Detect and identify transient species that are crucial for understanding reaction mechanisms.

  • Determine Reaction Kinetics and Endpoints: Accurately determine reaction rates, orders, and the precise moment of completion, preventing over- or under-reaction.

  • Optimize Reaction Conditions: Systematically study the effect of variables like temperature, catalyst loading, and reagent addition on reaction performance.

In-Situ FTIR: A Powerful Lens for this compound Reactions

FTIR spectroscopy is a powerful technique for in-situ reaction analysis due to its ability to provide structural information based on the vibrational frequencies of molecular bonds.[1] By inserting a probe directly into the reaction vessel, we can continuously acquire infrared spectra, revealing the dynamic changes in the molecular landscape.

Why FTIR is Well-Suited for This Chemistry

The choice of FTIR for monitoring reactions of this compound is rooted in the distinct infrared signatures of the key functional groups involved. Let's consider a representative reaction: the nucleophilic aromatic substitution (SNAr) of the chlorine atom with an amine.

In this reaction, we anticipate significant and measurable changes in the IR spectrum:

  • Disappearance of the C-Cl Stretch: The carbon-chlorine bond in the starting material has a characteristic stretching vibration. As the reaction progresses, the intensity of this peak will decrease.

  • Appearance of N-H Stretches: The formation of the amino-substituted product will introduce new N-H stretching and bending vibrations.

  • Shifts in Carbonyl (C=O) and Ring Vibrations: The substitution at the 5-position will alter the electronic environment of the isoxazole ring and the ethyl ester group, leading to shifts in their respective vibrational frequencies. The carbonyl stretch of the ester is a particularly strong and sensitive reporter of the local chemical environment.

By tracking the intensity changes of these characteristic peaks over time, we can construct detailed concentration profiles for the reactants and products, providing a wealth of kinetic and mechanistic information.

A Comparative Analysis of In-Situ Monitoring Techniques

While FTIR is a powerful tool, it is not the only option for in-situ reaction monitoring. A comprehensive understanding requires an objective comparison with other common techniques.

FeatureIn-Situ FTIRIn-Situ RamanIn-Situ NMRIn-Situ UV-Vis
Principle Absorption of infrared radiation by molecular vibrations.[1]Inelastic scattering of monochromatic light by molecular vibrations.Nuclear spin transitions in a magnetic field.Absorption of ultraviolet-visible light by electronic transitions.[1]
Strengths - Excellent for functional group identification (C=O, N-H, O-H).- Sensitive to changes in bond polarity.- Wide applicability to organic reactions.- Excellent for symmetric and non-polar bonds (C=C, C-C, S-S).- Not affected by water, making it ideal for aqueous reactions.- Minimal sample preparation.[2]- Provides detailed structural information.- Can identify and quantify isomers.- Excellent for mechanistic studies involving complex structures.- High sensitivity for chromophoric compounds.- Relatively simple and cost-effective instrumentation.- Can be used for quantitative analysis.[3]
Limitations - Water is a strong IR absorber, which can interfere with measurements in aqueous solutions.- Signal can be affected by sample turbidity.- Can be affected by fluorescence from the sample or impurities.- Generally less sensitive than FTIR for many functional groups.- Lower sensitivity compared to other techniques.- Requires specialized and expensive equipment.- Slower data acquisition times.- Only applicable to molecules with a chromophore.- Provides limited structural information.
Applicability to this compound Reactions Excellent: Key functional groups (C=O, C-Cl, N-H) have strong and distinct IR signals.Good: Can provide complementary information on the isoxazole ring and other symmetric vibrations.Excellent: Ideal for detailed mechanistic studies and identifying unexpected intermediates or byproducts.Good: The aromatic isoxazole ring provides a chromophore, allowing for monitoring of overall changes in conjugation.

Expert Insight: The choice of technique is not mutually exclusive. In fact, a multi-technique approach often provides the most comprehensive understanding. For instance, combining FTIR and Raman can offer a more complete vibrational picture of the reaction.[2] Similarly, using in-situ NMR in conjunction with FTIR can provide unparalleled mechanistic detail.

Experimental Protocol: In-Situ FTIR Monitoring of Nucleophilic Substitution on this compound

This protocol outlines a detailed, self-validating methodology for monitoring the reaction of this compound with a primary amine using an Attenuated Total Reflectance (ATR) FTIR probe, such as a Mettler-Toledo ReactIR.

Materials and Equipment
  • Jacketed reaction vessel with overhead stirrer

  • In-situ ATR-FTIR spectrometer with a suitable probe (e.g., Diamond or Silicon)

  • Temperature control unit

  • Nitrogen or Argon inert atmosphere setup

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

  • Internal standard (optional, for quantitative analysis)

Step-by-Step Methodology
  • System Setup and Background Collection:

    • Assemble the reaction vessel and ensure it is clean, dry, and under an inert atmosphere.

    • Insert the ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium once the solvent is added.

    • Add the solvent to the reactor and begin stirring.

    • Bring the reactor to the desired reaction temperature.

    • Collect a background spectrum of the solvent at the reaction temperature. This is a critical step to ensure that the solvent's absorbance is subtracted from the subsequent reaction spectra.

  • Reactant Addition and Data Acquisition:

    • Dissolve a known amount of this compound in the solvent within the reactor.

    • Begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds).

    • Once a stable baseline is established, inject a known amount of the primary amine into the reactor to initiate the reaction.

    • Continue to acquire spectra throughout the course of the reaction until no further changes are observed, indicating the reaction has reached completion.

  • Data Analysis and Interpretation:

    • The acquired 3D spectral data (absorbance vs. wavenumber vs. time) can be analyzed to generate reaction profiles.

    • Identify characteristic infrared bands for the starting material (this compound) and the product (e.g., Ethyl 5-(benzylamino)isoxazole-3-carboxylate).

      • Starting Material: Look for the decrease in intensity of peaks associated with the C-Cl stretch and changes in the isoxazole ring vibrations.

      • Product: Monitor the increase in intensity of peaks corresponding to the N-H stretch and bend of the newly formed secondary amine, as well as shifts in the C=O stretch of the ester.

    • Plot the absorbance of these characteristic peaks as a function of time to create kinetic profiles. These profiles directly correlate to the concentration changes of the respective species.

    • If an internal standard is used, quantitative concentration data can be obtained by calibrating the peak areas against the known concentration of the standard.

Visualizing the Experimental Workflow

G cluster_setup System Setup cluster_data_acq Data Acquisition cluster_analysis Data Analysis setup1 Assemble Reactor setup2 Insert FTIR Probe setup1->setup2 setup3 Add Solvent & Stir setup2->setup3 setup4 Set Temperature setup3->setup4 acq1 Collect Background Spectrum setup4->acq1 acq2 Add this compound acq1->acq2 acq3 Start Spectral Acquisition acq2->acq3 acq4 Inject Amine acq3->acq4 acq5 Monitor to Completion acq4->acq5 an1 Identify Characteristic Peaks acq5->an1 an2 Generate Kinetic Profiles an1->an2 an3 Quantitative Analysis (optional) an2->an3

Sources

A Senior Application Scientist's Guide to the Characterization of Reaction Intermediates from Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-chloroisoxazole-3-carboxylate is a pivotal heterocyclic building block in medicinal and materials chemistry. Its utility is largely defined by the reactivity of the C5-chloro substituent, which serves as a handle for introducing diverse functionalities. However, the precise mechanism of these substitution reactions—whether a direct SNAr displacement or a more complex ring-opening and rearrangement pathway—is often assumed rather than proven. The transient, and often elusive, nature of the reaction intermediates makes their characterization a significant analytical challenge. This guide provides researchers, scientists, and drug development professionals with a comparative framework for investigating these intermediates. We will explore plausible reaction pathways, compare state-of-the-art analytical techniques for their detection and structural elucidation, and provide actionable experimental protocols grounded in scientific integrity.

Introduction: The Mechanistic Dichotomy

The isoxazole ring is a unique aromatic system where the weak N-O bond imparts distinct reactivity compared to more robust carbocyclic or other heterocyclic systems.[1] When reacting this compound with a nucleophile (e.g., an amine, alkoxide, or thiol), two primary mechanistic pathways can be postulated. The ability to distinguish between these pathways is critical for reaction optimization, impurity profiling, and rational drug design.

  • Pathway A: Direct Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of the nucleophile at the C5 position, proceeding through a high-energy, anionic σ-complex, often called a Meisenheimer intermediate. The subsequent expulsion of the chloride ion restores aromaticity.

  • Pathway B: Isomerization-Acylation Cascade: There is strong evidence that 5-chloroisoxazoles, particularly in the presence of a Lewis acid like FeCl₂, can isomerize into a highly reactive 2H-azirine-2-carbonyl chloride intermediate.[2][3][4] This strained intermediate is then readily attacked by a nucleophile. It is plausible that strong nucleophiles could induce a similar rearrangement even without a catalyst.

The intermediates in these pathways possess fundamentally different structures, demanding a multi-faceted analytical approach for unambiguous characterization.

G cluster_0 Postulated Reaction Pathways Start This compound + Nucleophile (Nu⁻) SNAr_Int Pathway A: Meisenheimer-like Intermediate (σ-complex) Start->SNAr_Int Direct Attack Rearrange_Int Pathway B: 2H-Azirine-2-carbonyl chloride Intermediate Start->Rearrange_Int Isomerization SNAr_Prod 5-Substituted Product SNAr_Int->SNAr_Prod Chloride Expulsion Rearrange_Prod Acylated Product (Amide, Ester, etc.) Rearrange_Int->Rearrange_Prod Nucleophilic Acyl Substitution

Figure 1: Plausible reaction pathways for nucleophilic substitution on this compound.

A Comparative Guide to Characterization Techniques

Technique Principle Information Gained Suitability for This System Limitations
Low-Temperature NMR Slows reaction kinetics by reducing thermal energy, allowing short-lived species to accumulate to detectable concentrations.[5][6]Unambiguous structural data (¹H, ¹³C, ¹⁵N), connectivity, stereochemistry.Excellent. Ideal for distinguishing between the cyclic σ-complex and the strained azirine ring.Requires solubility at low temperatures; specialized equipment needed.[6]
Mass Spectrometry (ESI-MS / CI-MS) "Soft" ionization allows for the detection of intact, often charged, intermediates directly from the reaction mixture.Molecular weight confirmation of intermediates. Fragmentation patterns can provide structural clues.Very Good. ESI-MS is perfect for detecting the anionic Meisenheimer complex. CI-MS could detect the neutral azirine.Provides no direct connectivity data; isomers are often indistinguishable.
In-Situ Spectroscopy (FTIR / Raman) Monitors changes in vibrational frequencies (bond stretching/bending) in real-time as the reaction proceeds.Tracks disappearance of starting materials and appearance of new functional groups (e.g., C=O in azirine carbonyl chloride).Good. Useful for kinetic analysis and observing gross structural changes.Signals can be broad and overlapping in complex mixtures; may not detect subtle structural differences.
Computational Modeling (DFT) Calculates the energies, geometries, and spectroscopic properties (NMR shifts, IR frequencies) of proposed intermediates.Predicts the most likely pathway and helps assign experimental spectra to specific structures.Essential. Provides a theoretical framework to guide and interpret experimental work.Results are theoretical and must be validated experimentally.

In-Depth Analysis & Experimental Protocols

Low-Temperature NMR Spectroscopy: The Gold Standard

Causality: The primary reason for employing low-temperature NMR is to manipulate the reaction kinetics. The activation energy barrier for the breakdown of an intermediate is often higher than that for its formation. By drastically lowering the temperature (e.g., to -78°C or below), we can often "freeze" the reaction at the intermediate stage, allowing it to accumulate to concentrations within the NMR detection limit.[5][7]

Protocol: Trapping a Nucleophilic Intermediate with ¹⁵N-labeled Aniline

This protocol is designed to identify the intermediate formed during the reaction with an amine, using a ¹⁵N label for enhanced signal detection and unambiguous assignment.

Materials:

  • This compound

  • ¹⁵N-Aniline (98 atom % ¹⁵N)

  • Anhydrous Deuterated Tetrahydrofuran (THF-d₈)

  • NMR tubes suitable for low-temperature work (e.g., Norell® Select Series™)

  • Dry ice/acetone bath

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 10 mg of this compound in 0.5 mL of anhydrous THF-d₈.

  • Pre-cooling: Cool the NMR spectrometer probe to the target temperature, e.g., -80°C. Place the sealed NMR tube containing the isoxazole solution into the probe and allow it to equilibrate for 5-10 minutes. Acquire a baseline ¹H and ¹³C spectrum of the starting material.

  • Reagent Injection: In a separate, dry vial, prepare a solution of 1.1 equivalents of ¹⁵N-aniline in 0.1 mL of anhydrous THF-d₈. Using a pre-cooled syringe, rapidly inject the aniline solution directly into the NMR tube while it remains in the cooled probe.

  • Data Acquisition: Immediately begin acquiring a series of ¹H, ¹³C, and ¹H-¹⁵N HMBC spectra. The appearance of new signals, particularly in the ¹H-¹⁵N correlation spectrum, that do not correspond to the starting material or final product is strong evidence of an intermediate.

  • Confirmation: After acquiring sufficient data, allow the sample to slowly warm to room temperature while periodically acquiring spectra. The disappearance of the intermediate signals and the concurrent growth of the final product signals will confirm its transient nature.

Expected Observations:

  • Meisenheimer Intermediate: Expect to see a significant upfield shift for the isoxazole C4-H proton due to the loss of aromaticity and sp³ rehybridization at C5. The ¹⁵N NMR signal would show a correlation to this proton.

  • Azirine Intermediate: The characteristic high-field signals of the strained three-membered ring would be evident in the ¹³C spectrum. The carbonyl chloride carbon would appear significantly downfield.

Figure 2: Experimental workflow for trapping reaction intermediates using low-temperature NMR spectroscopy.

Mass Spectrometry: Capturing a Molecular Snapshot

Causality: While NMR provides structural detail, its timescale can be too slow for extremely rapid reactions. Mass spectrometry, particularly with electrospray ionization (ESI), can detect ions from solution on a millisecond timescale. This is ideal for observing charged intermediates like the Meisenheimer complex.

Experimental Approach: Flow-Injection ESI-MS

  • Setup: Use a syringe pump to deliver a dilute solution of the reactants in a suitable solvent (e.g., acetonitrile) directly into the ESI source of the mass spectrometer.

  • Analysis (Negative Ion Mode): For the SNAr pathway, operate the spectrometer in negative ion mode. The Meisenheimer intermediate should be directly observable as an ion with an m/z corresponding to [M_start + Nu - H]⁻.

  • Analysis (Positive Ion Mode): If an amine nucleophile is used, the final product can be observed in positive ion mode as [M_product + H]⁺. By monitoring the ion currents over time, kinetic profiles for intermediate formation and decay can be constructed.

Conclusion and Authoritative Recommendation

The reaction of nucleophiles with this compound is more complex than a simple textbook substitution. The lability of the isoxazole N-O bond opens up alternative pathways involving ring isomerization.[2][3][4][8]

For any laboratory seeking to optimize processes involving this substrate or to understand potential impurity formation, a dedicated investigation into the reaction mechanism is not merely academic—it is essential.

As a Senior Application Scientist, my authoritative recommendation is to adopt a combined approach. Begin with computational modeling (DFT) to assess the relative energy barriers of the direct SNAr versus the isomerization pathway. Use these theoretical predictions to guide a low-temperature NMR experiment , which remains the most powerful and unambiguous method for definitive structural characterization of any sufficiently stable intermediate.[5][6] Concurrently, employ flow-injection ESI-MS to gain kinetic insights and to detect highly transient charged intermediates that may be beyond the temporal resolution of NMR. This synergistic methodology provides the most robust and self-validating system for elucidating the true reactive nature of this versatile building block.

References

  • Butin, A. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available from: [Link]

  • Zhang, X., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. Available from: [Link]

  • Barnes, R. P., & McDermott, A. E. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(9), 2099–2107. Available from: [Link]

  • Li, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available from: [Link]

  • Zhang, X., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. Available from: [Link]

  • Kashima, C. (n.d.). Synthetic Reactions Using Isoxazole Compounds. Journal of Synthetic Organic Chemistry, Japan, 33(11), 849-860. Available from: [Link]

  • Ahmadi, S. M., et al. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 26-31. Available from: [Link]

  • Mondal, S., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available from: [Link]

  • Chatterley, A. S., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3158–3168. Available from: [Link]

  • Chen, J., et al. (2015). Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. Journal of the American Chemical Society. Available from: [Link]

  • Fyfe, C. A., et al. (1981). Low-temperature flow NMR investigation of the transient intermediate in the nucleophilic aromatic substitution of 2,4,6-trinitroanisole by n-butylamine. Journal of the American Chemical Society, 103(18), 5285–5291. Available from: [Link]

  • Lougee, M. G., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology. Available from: [Link]

  • Butin, A. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. Molecules. Available from: [Link]

  • Anstöter, C. S., & Verlet, J. R. R. (2021). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A. Available from: [Link]

  • van Tol, J., & Meijer, J. (2018). Low-temperature NMR: Techniques and Applications. Royal Society of Chemistry. Available from: [Link]

  • Wylie, B. J., et al. (2009). Observation of a Low-Temperature, Dynamically Driven, Structural Transition in a Polypeptide by Solid State NMR Spectroscopy. Journal of the American Chemical Society. Available from: [Link]

  • Butin, A. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. ResearchGate. Available from: [Link]

  • Miller, R. D., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. Available from: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Course Notes. Available from: [Link]

  • Wang, P., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2787. Available from: [Link]

  • Golubev, N. S., et al. (1995). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Zeitschrift für Physikalische Chemie, 189(1), 107-115. Available from: [Link]

  • Al-Majidi, S. M. H., & Al-Adhami, H. J. (2016). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Available from: [Link]

  • Del Zotto, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

  • Hallowell, S. V., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available from: [Link]

  • Li, Z., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions. Study Prep in Pearson+. Available from: [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 247-250. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 5-Chloroisoxazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its role as a versatile pharmacophore.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural motif in numerous clinically approved drugs, including the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1][2] The isoxazole core's stability allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Among the myriad of isoxazole-based synthons, Ethyl 5-chloroisoxazole-3-carboxylate stands out as a particularly valuable starting material. Its structure features two key reactive sites: the ethyl ester at the C3 position and a chloro group at the C5 position. The ester is readily converted into amides, hydrazides, or other functional groups, while the chlorine atom can be displaced through nucleophilic substitution. This dual reactivity allows for the creation of diverse chemical libraries from a single, accessible scaffold, making it an ideal platform for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the biological activities of derivatives conceptually or synthetically derived from this isoxazole scaffold, focusing on their anticancer and antimicrobial potential.

Synthetic Versatility of the Isoxazole-3-Carboxylate Scaffold

The primary value of this compound lies in its capacity for diversification. The two principal points of modification, the C3-ester and the C5-chloro group, can be targeted sequentially or simultaneously to generate a wide array of derivatives.

  • Modification at the C3-Position: The ethyl ester is most commonly converted into a carboxamide. This is typically achieved by saponification of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of primary or secondary amines using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[4] This approach introduces a vast number of possible R-groups, significantly influencing the compound's lipophilicity, hydrogen bonding capacity, and steric profile.

  • Modification at the C5-Position: The chlorine atom at the C5 position is a good leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can profoundly impact the molecule's interaction with biological targets.

The combination of these modifications allows for a systematic exploration of the chemical space around the isoxazole core to optimize biological activity.

Caption: General synthetic routes from the this compound scaffold.

Comparative Analysis of Biological Activities

Derivatives of the isoxazole-3-carboxylate and related carboxamide scaffolds have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The isoxazole ring is a key component in several compounds with potent anticancer properties.[5] Modifications to the core structure, particularly the conversion of the C3-carboxylate to various carboxamides, have yielded compounds with significant cytotoxic activity against a range of human cancer cell lines.

One study detailed the synthesis of a series of isoxazole-carboxamide derivatives and evaluated their cytotoxicity against HeLa (cervical), MCF-7 (breast), and Hep3B (liver) cancer cell lines.[4] The results underscored the critical role of the substituents on the amide nitrogen. For instance, compounds featuring specific halogenated phenyl rings attached via the amide linkage demonstrated enhanced potency.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Amide Substituents: The nature and substitution pattern of the aryl group attached to the C3-carboxamide are crucial. Electron-withdrawing groups, such as halogens, on this phenyl ring often enhance cytotoxic activity.[6]

  • Lipophilicity: Increasing the lipophilicity of the amide substituent can lead to improved cell permeability and, consequently, better anticancer activity, though a balance must be struck to maintain solubility.

  • Positional Isomerism: The substitution pattern on the isoxazole ring itself is vital. Studies comparing 4,5-diarylisoxazole-3-carboxamides with 3,4-diarylisoxazole-5-carboxamides have shown that the arrangement of substituents dramatically affects biological outcomes like Hsp90 inhibition or antimitotic activity.

Table 1: Comparative Anticancer Activity of Selected Isoxazole-Carboxamide Derivatives

Compound ID Core Structure Key Substituent(s) Cancer Cell Line IC50 (µg/mL) Reference
2d 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide N-(4-fluorophenyl) HeLa 15.48 ± 0.89 [4][6]
2e 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide N-(4-chlorophenyl) HeLa 18.62 ± 0.79 [4][6]
2d 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide N-(4-fluorophenyl) Hep3B ~23 [4]
2e 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide N-(4-chlorophenyl) Hep3B ~23 [4]
129 Phenyl-isoxazole-carboxamide N-(4-chlorophenyl) HeLa 0.91 ± 1.03 µM [6]

| 130 | Phenyl-isoxazole-carboxamide | N/A | MCF-7 | 4.56 ± 2.32 µM |[6] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicate that subtle changes to the peripheral substituents on the isoxazole-carboxamide scaffold can lead to significant differences in potency and selectivity against various cancer cell lines.[4][6]

Antimicrobial Activity

The isoxazole moiety is also a well-established pharmacophore in antimicrobial agents, with cloxacillin being a notable example.[7] Research into novel isoxazole derivatives continues to yield compounds with promising activity against both bacteria and fungi. The structural features that confer potent antimicrobial activity often differ from those required for anticancer effects, highlighting the scaffold's versatility.

Studies have shown that isoxazole derivatives can be effective against a broad spectrum of microorganisms.[8] The introduction of specific moieties, such as thiophene or substituted phenyl rings, can significantly enhance their antimicrobial potency.[3]

Structure-Activity Relationship (SAR) Insights:

  • C5 Substituents: The presence of methoxy, dimethylamino, and bromine groups on a C5-phenyl ring has been shown to enhance antibacterial activity.[2]

  • Thiophene Moiety: The incorporation of a thiophene ring into the isoxazole derivative structure is correlated with increased antimicrobial and antifungal activity.[3]

  • Chalcone Precursors: Many potent antimicrobial isoxazoles are synthesized from chalcone intermediates, suggesting that the residual structural features from this synthesis contribute to their biological activity.[9]

Table 2: Comparative Antimicrobial Activity of Selected Isoxazole Derivatives

Compound Class Target Organism(s) Key Structural Feature(s) Result (e.g., MIC) Reference
Thiophene-Substituted Isoxazoles S. aureus, E. coli Thiophene ring attached to isoxazole core Displayed significant activity [3]
Ester-Functionalized Isoxazoles E. coli, S. aureus, C. albicans Anthracene moiety and ester functionality Showed significant antibacterial and antifungal activity [10]

| Benzo[d]isoxazole Derivatives | B. subtilis, S. aureus, E. coli | Urea/Thiourea linkage, electron-withdrawing groups | MIC values of 31.25 and 62.5 µg/mL |[8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are essential. Below is a standard methodology for assessing the anticancer activity of novel compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold and its relatives are exceptionally versatile platforms for the development of new therapeutic agents. The ability to easily modify both the C3 and C5 positions allows for the systematic generation of diverse compound libraries. Research has consistently shown that isoxazole-3-carboxamide derivatives are a promising class of anticancer agents, with their efficacy being highly dependent on the nature of the amide substituent.[4][5] Similarly, strategic modifications to the isoxazole core can yield potent antimicrobial compounds.[3]

Future research should focus on exploring a wider range of nucleophilic substitutions at the C5 position and combining these modifications with diverse amide functionalities at C3. A deeper investigation into the mechanism of action for the most potent compounds, including identifying their specific molecular targets, will be crucial for advancing these promising scaffolds toward clinical development. Furthermore, the development of structure-activity relationship models will help guide the rational design of next-generation isoxazole derivatives with improved potency and selectivity.[11]

References

  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(2), 1636-1651.
  • Bridges, R. J., et al. (2010). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Bioorganic & Medicinal Chemistry, 18(1), 202-213. Available at: [Link]

  • Bridges, R. J., et al. (2010). Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model. Bioorganic & Medicinal Chemistry, 18(1), 202-13. Available at: [Link]

  • Eid, E. E., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6645803. Available at: [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ChemBioChem. Available at: [Link]

  • IJCRT. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. Available at: [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-8. Available at: [Link]

  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • A Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Jarina, et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]

  • Abdalrahman, S. H., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]

  • Hawash, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. Available at: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (2025).
  • Wróblewska, J., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available at: [Link]

  • Pathak, A., & Sharma, N. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper. Available at: [Link]

  • Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.).
  • Barattucci, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. (2025). ChemSrc. Available at: [Link]

  • Ziarani, G. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1332. Available at: [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025).
  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like Ethyl 5-chloroisoxazole-3-carboxylate play a crucial role. However, beyond their synthetic utility, a paramount concern is their safe management and disposal, ensuring the protection of both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

The core principle underpinning the disposal of any chlorinated organic compound is the recognition of its potential hazards. Chlorinated organic residues are often toxic, may not be biodegradable, and can pose a threat to aquatic ecosystems.[1] Therefore, standard disposal methods like drain disposal or landfill are strictly prohibited.[1][2] This guide is designed to provide a clear, actionable framework for researchers to manage this chemical waste stream responsibly.

I. Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential exposure.

Core PPE Requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Chemical-resistant gloves are mandatory. Always inspect gloves for any signs of degradation or puncture before use.[3] A lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges should be used.[3]

  • General Hygiene: Always wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.[4][5]

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Chemical-impermeable glovesPrevents direct skin contact and absorption.
Body Protection Lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory NIOSH/MSHA approved respirator (if needed)Prevents inhalation of dust or aerosols.
II. Waste Segregation and Collection: The Foundational Step

Proper disposal begins with meticulous segregation at the source of generation. Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste".[6] The container must be made of a material compatible with this compound and should have a secure, tight-fitting lid.[3]

  • Labeling: The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, environmentally hazardous).

  • Collection:

    • For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the designated container.

    • For residual amounts of the pure compound, carefully transfer it into the container, avoiding the generation of dust.[3]

    • For solutions containing the compound, ensure they are collected in a compatible liquid waste container, also labeled as "Halogenated Organic Waste."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

III. Spill Management and Emergency Procedures

Accidents can happen, and a clear, rehearsed spill response plan is essential for laboratory safety.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE as described in Section I.

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container. Avoid actions that could create dust.[3]

    • For liquid spills, use an absorbent pad or material to soak up the liquid and place the contaminated materials into the waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

IV. Final Disposal Pathway

The ultimate disposal of this compound must be conducted through a licensed hazardous waste management company. This is not a material that can be treated or neutralized within a standard laboratory setting.

The decision-making process for the disposal of this chemical is outlined in the diagram below.

DisposalWorkflow Start Waste Generation: This compound Segregate Segregate as 'Halogenated Organic Waste' Start->Segregate Container Collect in a labeled, closed container Segregate->Container Store Store in a cool, dry, well-ventilated area Container->Store Pickup Arrange for pickup by licensed hazardous waste vendor Store->Pickup Incineration High-Temperature Incineration (Preferred Method) Pickup->Incineration End Permanent Disposal Incineration->End

Caption: Disposal workflow for this compound.

The most common and environmentally sound method for the permanent disposal of chlorinated organic compounds is high-temperature incineration.[1] This process decomposes the material into gaseous byproducts like carbon dioxide and hydrogen halides, which can then be scrubbed to prevent atmospheric pollution.[1]

Operational Plan for Disposal:

  • Accumulation: Safely accumulate the segregated waste in your laboratory's designated hazardous waste storage area.

  • Documentation: Maintain an accurate log of the waste generated, including the chemical name and quantity.

  • Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the waste by a certified hazardous waste contractor. Do not attempt to dispose of this chemical through any other means.

By adhering to these procedures, researchers can ensure that their vital work in drug discovery and development is conducted with the highest standards of safety and environmental stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. Echemi.com.
  • Hazardous Waste Disposal. HazChem Environmental.
  • Safety Data Sheet. Fisher Scientific.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Safety Data Sheet. TCI Chemicals.
  • Safety Data Sheet. Thermo Fisher Scientific.
  • Keene State College - Hazardous Waste Management Procedures.
  • eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals. Occupational Safety and Health Administration (OSHA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling and disposal of Ethyl 5-chloroisoxazole-3-carboxylate. As a trusted partner in your research, we are committed to providing value beyond the product by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are grounded in established safety principles and data from analogous chemical structures to ensure a robust and cautious approach.

Immediate Safety Briefing: The Essentials

Before handling this compound, ensure you are familiar with its potential hazards. Based on data from structurally similar compounds, this chemical should be treated with care. Key hazards include the potential to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2]

Minimum Required PPE at All Times:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: Laboratory coat, long pants, and fully enclosed, closed-toe shoes.

All handling of this substance should occur within a certified chemical fume hood to minimize inhalation risk.[3]

Hazard Profile and Risk Assessment

Anticipated GHS Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Irritation (Category 2)[2]

  • Serious Eye Irritation (Category 2)[2]

  • Specific Target Organ Toxicity – Single Exposure (Respiratory system) (Category 3)[1]

The causality is clear: the chemical structure suggests reactivity with biological tissues. Therefore, preventing direct contact through a multi-layered PPE strategy is the foundational principle of safe handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to place effective barriers between the researcher and the chemical, mitigating the risks identified above.

  • Eye and Face Protection: Standard safety glasses are insufficient. The risk of serious eye irritation necessitates the use of tightly fitting chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[1][5] In situations with a higher risk of splashing, such as during transfer of larger quantities or cleanup of a spill, a full face shield should be worn in addition to goggles.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[6] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[7] Contaminated gloves must be disposed of as chemical waste immediately after use.[7]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.[5] This protects against accidental skin contact from drips or splashes.

    • Apparel: Long pants and closed-toe shoes are required to ensure no skin is exposed below the waist.[3]

  • Respiratory Protection: All operations involving this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of any potential aerosols or vapors.[3] If work outside of a fume hood is unavoidable or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge (such as an OV/AG/P99 type) must be used.[1][7]

Table 1: PPE Requirements by Operational Scenario
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required (handled in fume hood)
Weighing/Transfer (Solid) Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesWork within an enclosure or fume hood
Spill Cleanup Face Shield & GogglesHeavy-duty Nitrile GlovesChemical-Resistant Apron over Lab CoatNIOSH/MSHA Approved Respirator
Waste Disposal Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if waste is sealed

Operational and Disposal Plans

A self-validating protocol ensures that safety is integrated into every step of the workflow, from preparation to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before beginning work, confirm that the chemical fume hood is functioning correctly. Ensure a safety shower and eyewash station are accessible and unobstructed.[1]

  • PPE Donning: Put on all required PPE as detailed in Table 1.

  • Chemical Handling: Conduct all manipulations of the chemical deep within the sash of the fume hood. Use non-sparking tools for transfers.[5][8]

  • Post-Handling: Tightly close the container and wipe the exterior with a damp cloth to remove any residual contamination.[9]

  • Decontamination: Thoroughly wash all exposed skin, especially hands and face, after completing the work and removing PPE.[1]

  • Storage: Store the container in a dry, cool, and well-ventilated location, away from incompatible materials like strong oxidizing agents, acids, and bases.[5][9][10]

Spill Response Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Evacuate personnel from the immediate area and alert colleagues and the lab supervisor.[5]

  • Assess: From a safe distance, assess the extent of the spill. Do not approach if you are not trained or equipped to handle it.

  • Contain: If safe to do so, prevent further spread by creating a dike around the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing the appropriate PPE for spill cleanup (see Table 1), carefully collect the absorbed material using non-sparking tools.[7] Place it into a suitable, labeled, and closed container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response Response Protocol cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area & Alert Supervisor Spill->Evacuate Assess Assess Spill (Size & Location) Evacuate->Assess Don_PPE Don Enhanced PPE (Respirator, Face Shield, Heavy Gloves, Apron) Assess->Don_PPE Spill is manageable & personnel are trained Contain Contain Spill with Inert Absorbent Don_PPE->Contain Cleanup Collect Material with Non-Sparking Tools Contain->Cleanup Package Package Waste in Labeled, Sealed Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste via Licensed Service Decontaminate->Dispose Report Document Incident Report Dispose->Report

Caption: Workflow for managing a chemical spill.

Waste Disposal Plan

Improper disposal poses a significant environmental and safety risk.

  • Collection: All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent material), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Do not discharge to sewer systems.[5] The material must be disposed of through a licensed professional waste disposal company, likely via controlled incineration with flue gas scrubbing.[5][7] Always follow local, regional, and national regulations for hazardous waste disposal.[6]

Emergency First Aid

In case of accidental exposure, follow these procedures while seeking immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7]

For all exposures, show the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical professional.

References

  • Capot Chemical. (2013, August 23). Material Safety Data Sheet - Ethyl isoxazole-3-carboxylate. Available at: [Link]

  • C.P.A. Chem Ltd. (2020, January 28). Safety data sheet - Isoxadifen-ethyl. Available at: [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • LabAlley. Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, 97%+ Purity, C7H8ClNO3, 5 grams. Available at: [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.